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  • Product: Tildipirosin
  • CAS: 328898-40-4

Core Science & Biosynthesis

Foundational

Tildipirosin mechanism of action on bacterial ribosomes

An In-depth Technical Guide on the Mechanism of Action of Tildipirosin on Bacterial Ribosomes Introduction Tildipirosin is a semi-synthetic, 16-membered tribasic macrolide antibiotic developed for veterinary use to treat...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Tildipirosin on Bacterial Ribosomes

Introduction

Tildipirosin is a semi-synthetic, 16-membered tribasic macrolide antibiotic developed for veterinary use to treat respiratory diseases in cattle and swine.[1][2][3] Like other macrolides, its antimicrobial activity stems from the inhibition of bacterial protein synthesis.[4][5] This is achieved through a specific interaction with the bacterial ribosome, a complex and highly conserved molecular machine responsible for translating mRNA into protein. This technical guide provides a detailed examination of the molecular mechanism by which tildipirosin binds to the bacterial ribosome and inhibits its function, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition

Tildipirosin exerts its bacteriostatic, and in some cases bactericidal, effect by selectively binding to the 50S subunit of the bacterial ribosome.[4][6][7] This binding event is the critical step that leads to the cessation of protein synthesis, ultimately arresting bacterial growth.

Binding Site within the Nascent Peptide Exit Tunnel (NPET)

The binding site for tildipirosin is located deep within the nascent peptide exit tunnel (NPET), the path through which newly synthesized polypeptide chains emerge from the ribosome.[3][8] By occupying this critical passage, tildipirosin physically obstructs the progression of the elongating polypeptide chain.[9][10]

The interaction is primarily with the 23S ribosomal RNA (rRNA), which forms the structural and catalytic core of the 50S subunit.[5][6] Key nucleotide interactions for tylosin-like macrolides, including tildipirosin, occur around nucleotides A2058 in domain V and G748 in domain II of the 23S rRNA.[2][3][11] Tildipirosin's unique structure, featuring two piperidine rings, distinguishes its interaction from other macrolides like tylosin and tilmicosin, leading to subtle but significant differences in binding and efficacy.[2][3] The 20-piperidine and 23-piperidine moieties of tildipirosin extend into the tunnel with distinct orientations, influencing its interactions with the ribosomal nucleotides.[2][3][11]

The binding of tildipirosin within the NPET results in the dissociation of peptidyl-tRNA from the ribosome during translocation, effectively halting the elongation phase of protein synthesis.[9]

Tildipirosin_Mechanism cluster_cell Bacterial Cell cluster_50S 50S Subunit Tildipirosin Tildipirosin NPET Nascent Peptide Exit Tunnel (NPET) Tildipirosin->NPET Binds within Inhibition Inhibition of Protein Synthesis Tildipirosin->Inhibition Causes Ribosome 70S Ribosome (Translating mRNA) Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Normal Function rRNA 23S rRNA (A2058, G748) Bacteriostasis Bacteriostasis/ Bactericidal Effect Inhibition->Bacteriostasis Leads to

Caption: Tildipirosin's mechanism of action on the bacterial ribosome.

Quantitative Analysis of Tildipirosin's Inhibitory Activity

The potency of tildipirosin as a protein synthesis inhibitor has been quantified through various in vitro assays. The data provides a clear measure of its efficacy compared to other veterinary macrolides.

In Vitro Protein Synthesis Inhibition

The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological process. The IC50 for tildipirosin was determined using an in vitro transcription/translation assay that measures the synthesis of a reporter protein.[2][11]

Compound IC50 (μM) for Protein Synthesis Inhibition
Tildipirosin 0.23 ± 0.01 [1][2][3]
Tylosin0.31 ± 0.05[2][11]
Tilmicosin0.36 ± 0.02[2][11]
Tulathromycin0.26 ± 0.05[2][11]
Table 1: Comparison of IC50 values for tildipirosin and other macrolides in an E. coli cell-free protein synthesis assay.
Minimum Inhibitory Concentrations (MIC)

MIC values represent the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Tildipirosin has demonstrated potent activity against key bacterial pathogens associated with bovine and swine respiratory diseases.[12][13]

Bacterial Pathogen MIC50 (μg/mL) MIC90 (μg/mL)
Mannheimia haemolytica1.0[14]1.0[14]
Pasteurella multocida1.0[14]1.0[14]
Histophilus somni2.0[15]4.0[14][15]
Actinobacillus pleuropneumoniae2.0[13]2.0[13]
Bordetella bronchiseptica2.0[13]4.0[13]
Table 2: MIC50 and MIC90 values of tildipirosin against major respiratory pathogens.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of tildipirosin.

Protocol 1: In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.[11][16] It is crucial for determining IC50 values.

Objective: To measure the concentration-dependent inhibition of protein synthesis by tildipirosin.

Materials:

  • E. coli S30 cell-free extract for transcription/translation.

  • DNA template encoding a reporter protein (e.g., Green Fluorescent Protein - GFP).

  • Amino acid mixture.

  • Energy source (ATP, GTP).

  • Tildipirosin stock solution of known concentration.

  • Reaction buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager or fluorescence scanner.

Methodology:

  • Reaction Setup: Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if using autoradiography, or sufficient non-labeled for fluorescent protein detection), and the energy source.

  • Drug Dilution: Prepare a serial dilution of tildipirosin in the reaction buffer to cover a range of concentrations (e.g., 0.01 µM to 10 µM). Include a no-drug control.

  • Initiation: Add the DNA template to the master mix. Aliquot the mix into reaction tubes. Add the different concentrations of tildipirosin to the respective tubes.

  • Incubation: Incubate the reactions at 37°C. Take time-point samples (e.g., at 0, 15, 30, 60, and 90 minutes) to monitor the progress of protein synthesis.[11]

  • Termination: Stop the reaction at each time point by adding an equal volume of SDS-PAGE loading buffer or by placing on ice.

  • Quantification:

    • Separate the synthesized proteins by SDS-PAGE.

    • Visualize and quantify the band corresponding to the full-length GFP using a phosphorimager (for radiolabeling) or a fluorescence scanner.[11]

  • Data Analysis:

    • Plot the band intensity (representing protein amount) against time for each tildipirosin concentration.

    • Calculate the initial rate of protein synthesis from the linear portion of each curve.

    • Normalize the rates against the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the tildipirosin concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis MasterMix Prepare Master Mix (S30 Extract, Buffer, AAs, Energy) ReactionSetup Combine Master Mix, DNA Template, and Tildipirosin Dilutions MasterMix->ReactionSetup DrugDilution Prepare Tildipirosin Serial Dilutions DrugDilution->ReactionSetup Incubation Incubate at 37°C (Take Time-Point Samples) ReactionSetup->Incubation SDSPAGE Run SDS-PAGE Incubation->SDSPAGE Quantify Quantify GFP Bands (Fluorescence/Phosphorimager) SDSPAGE->Quantify DataAnalysis Calculate Rates & Plot Dose-Response Curve Quantify->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: Workflow for the In Vitro Protein Synthesis Inhibition Assay.

Protocol 2: Ribosomal Toeprinting Assay

Toeprinting is a powerful primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA molecule.[17][18]

Objective: To identify the specific mRNA codon where tildipirosin-induced ribosome stalling occurs.

Materials:

  • In vitro transcription/translation coupled system (e.g., PURE system).

  • Linear DNA template containing a promoter and the gene of interest.

  • A specific DNA primer, fluorescently or radioactively labeled, that anneals downstream of the potential stalling site.

  • Reverse transcriptase.

  • dNTPs.

  • Tildipirosin.

  • Sequencing ladder of the same DNA template.

  • Denaturing polyacrylamide gel.

Methodology:

  • Reaction Setup: Assemble the coupled transcription/translation reactions containing the DNA template and all necessary components.

  • Drug Addition: Add tildipirosin to the experimental reaction tube at a concentration known to inhibit translation (e.g., 50 μM). Prepare a no-drug control reaction.[18]

  • Incubation: Incubate the reactions at 37°C for a sufficient time (e.g., 15-30 minutes) to allow for transcription, translation initiation, and ribosome stalling.

  • Primer Annealing: Add the labeled primer to each reaction and anneal by heating briefly and then cooling.

  • Primer Extension: Add reverse transcriptase and dNTPs to each reaction. The enzyme will synthesize a cDNA strand starting from the primer and will stop when it encounters the stalled ribosome.

  • Analysis:

    • Terminate the reactions and purify the cDNA products.

    • Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer and DNA template.

    • The "toeprint" is the band in the drug-treated lane that represents the prematurely terminated cDNA.

    • By comparing the position of the toeprint band to the sequencing ladder, the 3' edge of the stalled ribosome can be identified. The ribosomal P-site is typically located 16-17 nucleotides upstream from this edge.[18]

Protocol 3: Ribosome Binding Assay (Fluorescence Polarization)

This homogeneous assay measures the binding affinity (dissociation constant, Kd) of a fluorescently labeled ligand to the ribosome.[19] While data for a fluorescent tildipirosin derivative is not cited, this protocol describes the general method used for macrolides.

Objective: To determine the dissociation constant (Kd) for the tildipirosin-ribosome interaction via competitive binding.

Materials:

  • Purified, active 70S ribosomes from E. coli.

  • A fluorescently labeled macrolide probe that binds to the same site (e.g., BODIPY-erythromycin).[19]

  • Unlabeled tildipirosin for competition.

  • Binding buffer (e.g., 20 mM HEPES, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).[19]

  • A plate reader capable of measuring fluorescence polarization (FP).

Methodology:

  • Probe-Ribosome Binding: In a microplate, mix a fixed, low concentration of the fluorescent macrolide probe with a fixed concentration of ribosomes. Incubate at room temperature to reach equilibrium.

  • Competition: Add increasing concentrations of unlabeled tildipirosin to the wells.

  • Equilibration: Incubate the plate for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.[19]

  • Measurement: Measure the fluorescence polarization (FP) in each well. High polarization indicates that the fluorescent probe is bound to the large ribosome complex. Low polarization indicates it is unbound and tumbling freely in solution.

  • Data Analysis:

    • As the concentration of tildipirosin increases, it will displace the fluorescent probe from the ribosome, causing a decrease in the FP signal.

    • Plot the FP signal against the logarithm of the tildipirosin concentration.

    • Fit the resulting competition curve to determine the IC50 (the concentration of tildipirosin that displaces 50% of the fluorescent probe).

    • The Kd of tildipirosin can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

References

Exploratory

Chemical structure and synthesis of Tildipirosin

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tildipirosin Introduction Tildipirosin is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary use.[1][2][3] It is primarily u...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tildipirosin

Introduction

Tildipirosin is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary use.[1][2][3] It is primarily utilized for the treatment and prevention of respiratory diseases in cattle and swine caused by susceptible bacterial pathogens.[4][5][6][7] As a derivative of tylosin, tildipirosin features a unique tribasic character due to three amine substituents on its macrocyclic lactone ring, contributing to its pharmacokinetic and pharmacodynamic properties.[2][8][9] This document provides a detailed overview of its chemical structure, synthesis, mechanism of action, and relevant experimental protocols for researchers and professionals in drug development.

Chemical Structure and Properties

Tildipirosin is chemically identified as (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione.[10][11] Its structure is distinguished by the retention of the 16-membered tylonolide ring and the 5-mycaminose amino sugar from its parent compound, tylosin, but with the addition of two piperidine rings.[3]

Physicochemical and Structural Data

The key identifiers and properties of Tildipirosin are summarized in the table below.

PropertyValueReference
Molecular Formula C H N O[10][12]
Molecular Weight 734.02 g/mol [12][13]
CAS Number 328898-40-4[10][14]
IUPAC Name (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione[10]
SMILES CC[C@@H]1--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)O)O[C@@]3([H])--INVALID-LINK--O3)O)N(C)C)O">C@HCN4CCCCC4
InChI Key HNDXPZPJZGTJLJ-UEJFNEDBSA-N
Solubility DMSO: 100 mg/mL (136.24 mM)[13][15]

Synthesis of Tildipirosin

Tildipirosin is produced via a semi-synthetic pathway starting from the natural macrolide, tylosin.[1][4] The synthesis involves several key chemical transformations to introduce the characteristic dipiperidinyl moieties. The general workflow is outlined in various patents.[16][17][18]

A common synthetic route begins with the reduction of tylosin to obtain relomysin.[16] This is followed by hydrolysis and a substitution reaction to form key intermediates.[16] The final step involves an amination reaction to introduce the piperidine groups, yielding tildipirosin.[16] One patented method reports that the conversion rate for each reaction step can exceed 80%, with a final product purity of over 98.2%.[18] Another method claims a purity of over 99%.[17]

Tildipirosin_Synthesis Tylosin Tylosin (Starting Material) Relomysin Relomysin Tylosin->Relomysin Reduction Intermediate1 23-Hydroxy-5-O-mycaminosyl -tylonolide Intermediate Relomysin->Intermediate1 Hydrolysis Intermediate2 Activated Intermediate (e.g., 23-Iodo or Sulfonate) Intermediate1->Intermediate2 Activation (e.g., Iodination) Tildipirosin Tildipirosin (Final Product) Intermediate2->Tildipirosin Amination (with Piperidine)

General synthetic workflow for Tildipirosin production.

Mechanism of Action

Like other macrolide antibiotics, tildipirosin exerts its effect by inhibiting bacterial protein synthesis.[4][9][14] It selectively binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA.[8][19] This binding action blocks the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[8][9] The effect is generally time-dependent and bacteriostatic, though it can be bactericidal against certain pathogens.[8][9]

Tildipirosin_Mechanism Tildipirosin Tildipirosin Ribosome Bacterial 50S Ribosomal Subunit Tildipirosin->Ribosome Binding Selective Binding to 23S rRNA Site Ribosome->Binding Interaction Block Blockage of Polypeptide Exit Tunnel Binding->Block Inhibition Inhibition of Protein Synthesis Block->Inhibition Outcome Bacteriostatic / Bactericidal Effect Inhibition->Outcome

Mechanism of action of Tildipirosin in bacteria.

Quantitative Data

Biological Activity

Tildipirosin's efficacy is demonstrated by its potent inhibition of bacterial protein synthesis and its low minimum inhibitory concentrations (MIC) against key respiratory pathogens.

ParameterOrganism/SystemValueReference
IC (Protein Synthesis) In vitro transcription/translation assay0.23 ± 0.01 µM[3]
MIC Pasteurella multocida0.25 - 1 µg/mL[15]
MIC Mannheimia haemolytica0.25 - 1 µg/mL[15]
MIC Histophilus somni4 µg/mL[7]
MIC Range Glaesserella parasuis≤ 4 µg/mL (for 90% of isolates)[19]
MIC Range Salmonella spp.4 - 16 µg/mL[8][9]
Pharmacokinetic Parameters

Pharmacokinetic studies in target animal species reveal rapid absorption and extensive distribution to lung tissues.

ParameterSpeciesDoseValueReference
T (Time to Peak Plasma Conc.) Cattle4 mg/kg (subcutaneous)23 minutes[8]
C (Peak Plasma Conc.) Cattle4 mg/kg (subcutaneous)0.7 µg/mL[8]
Absolute Bioavailability Cattle4 mg/kg (subcutaneous)78.9%[8]
Terminal Half-life Cattle4 mg/kg (subcutaneous)~9 days[8]
T (Time to Peak Plasma Conc.) Pig4 mg/kg (intramuscular)5.33 ± 2.37 hours[19]
C (Peak Lung Conc.) Pig4 mg/kg (intramuscular)4.06 ± 0.65 µg/mL[19]

Experimental Protocols

Synthesis of Tildipirosin (General Method from Patent Literature)

The following protocol is a generalized summary based on published patent information and represents a plausible, though not exhaustive, description of the synthesis.[16][17]

  • Reduction of Tylosin: Tylosin (tartrate or phosphate salt) is dissolved in a suitable organic solvent. A reducing agent is added to selectively reduce the aldehyde group, yielding relomysin. The reaction progress is monitored by HPLC.

  • Hydrolysis: The crude relomysin product is subjected to acidic hydrolysis to remove the mycarose sugar, yielding 23-hydroxy-5-O-mycaminosyl-tylonolide.

  • Activation of the 23-Hydroxyl Group: The hydroxyl group at position C-23 is activated to create a good leaving group for subsequent nucleophilic substitution. This can be achieved by converting it to a sulfonate ester or through an iodination reaction (e.g., using triphenylphosphine and iodine).

  • Amination: The activated intermediate is reacted with an excess of piperidine. This step introduces the two piperidinyl groups via nucleophilic substitution and reductive amination, forming the final tildipirosin molecule.

  • Purification: The final product is purified through a series of acid-base extractions and crystallization or chromatographic techniques to achieve high purity (>99%).[17] The structure is confirmed using spectroscopic methods (NMR, MS, IR).

Determination of Tildipirosin Residues by HPLC-MS/MS

This protocol is based on a method developed for detecting tildipirosin in swine tissues.[20]

  • Sample Preparation and Extraction:

    • Homogenize 1g of tissue sample (muscle, liver, kidney, or fat).

    • Extract the sample with 0.1 mol·L⁻¹ KH₂PO₄ buffer solution.

    • Centrifuge the mixture and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an HLB solid-phase extraction column.

    • Load the supernatant onto the column.

    • Wash the column to remove interferences.

    • Elute tildipirosin with an appropriate solvent.

  • HPLC-MS/MS Analysis:

    • Chromatography: Eluted sample is injected into an HPLC system equipped with a C18 column (e.g., Phenomenex Luna Omega C18). A gradient elution is performed.

    • Mass Spectrometry: The analyte is detected using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.

    • Quantification: A matrix-matched calibration curve is used to quantify the tildipirosin content in the samples. The reported limits of detection and quantification for this method are 10 ng·g⁻¹ and 25 ng·g⁻¹, respectively.[20]

Conclusion

Tildipirosin is a potent, semi-synthetic macrolide antibiotic with a well-defined chemical structure and mechanism of action. Its synthesis from tylosin involves a multi-step chemical process that has been optimized for high yield and purity. The quantitative data on its biological activity and pharmacokinetic profile underscore its efficacy in treating key bacterial respiratory diseases in livestock. The established protocols for its synthesis and analysis provide a solid foundation for further research and development in the field of veterinary medicine.

References

Foundational

Tildipirosin as a 16-membered macrolide antibiotic

An In-Depth Technical Guide to Tildipirosin: A 16-Membered Macrolide Antibiotic Introduction Tildipirosin is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary use.[1][2][3] It is a derivative of...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Tildipirosin: A 16-Membered Macrolide Antibiotic

Introduction

Tildipirosin is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary use.[1][2][3] It is a derivative of tylosin, modified to enhance its efficacy, particularly against Gram-negative pathogens responsible for respiratory diseases in livestock.[4][5] Structurally, it is characterized by three amine substituents on the macrocyclic lactone ring, which gives the molecule a tri-basic character.[1][2][3] This guide provides a comprehensive technical overview of tildipirosin, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Like other macrolide antibiotics, tildipirosin's primary mechanism of action is the inhibition of essential bacterial protein biosynthesis.[4][6][7] It selectively binds to the 50S subunit of the bacterial ribosome.[6] This binding occurs within the peptide exit tunnel, specifically targeting the 23S ribosomal RNA (rRNA).[8] By binding to this site, tildipirosin physically blocks the elongation of the nascent polypeptide chain, effectively halting protein synthesis.[1][2][9] This action is generally time-dependent and bacteriostatic, but tildipirosin can exhibit bactericidal activity against certain pathogens like Mannheimia haemolytica and Histophilus somni.[1][3]

cluster_bacterium Bacterial Cell Tildipirosin Tildipirosin Ribosome 50S Ribosomal Subunit Tildipirosin->Ribosome Binds to 23S rRNA Block Inhibition Ribosome->Block PeptideChain Growing Peptide Chain mRNA mRNA ProteinSynthesis Protein Synthesis BacterialGrowth Bacterial Growth & Replication ProteinSynthesis->BacterialGrowth Block->ProteinSynthesis Blocks peptide chain elongation Block->BacterialGrowth

Caption: Mechanism of action of tildipirosin in a bacterial cell.

Pharmacology

Pharmacodynamics and Spectrum of Activity

Tildipirosin demonstrates a broad spectrum of activity against key bacterial pathogens associated with respiratory diseases in cattle and swine.[10] The effect is generally time-dependent.[1][2]

Antimicrobial Spectrum:

  • Bovine Respiratory Disease (BRD): Effective against Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[3][11][12]

  • Swine Respiratory Disease (SRD): Effective against Actinobacillus pleuropneumoniae, Pasteurella multocida, Bordetella bronchiseptica, and Glaesserella parasuis (formerly Haemophilus parasuis).[1][5][9]

The in vitro efficacy of tildipirosin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Tildipirosin against Target Pathogens

Species Pathogen No. of Isolates (n) MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Bovine Mannheimia haemolytica 88 0.125 - >64 0.5 1 [3]
Bovine Pasteurella multocida 105 0.125 - 2 0.5 0.5 [3]
Bovine Histophilus somni 63 0.5 - 4 2 4 [3]
Swine Actinobacillus pleuropneumoniae 100 2 - 16 8 8 [2]
Swine Bordetella bronchiseptica 87 0.5 - 8 2 4 [2]
Swine Pasteurella multocida 99 0.5 - 8 2 4 [2]

| Swine | Pasteurella multocida (Clinical Isolates) | 112 | 0.0625 - 32 | 0.5 | 2 |[13] |

MIC₅₀: Concentration inhibiting 50% of isolates; MIC₉₀: Concentration inhibiting 90% of isolates.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: The PK/PD index that best correlates with the efficacy of tildipirosin is the ratio of the area under the unbound concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄h/MIC).[14][15] In a murine lung infection model with P. multocida, the target values for different levels of antibacterial activity were determined.[14][15]

Table 2: fAUC₀₋₂₄h/MIC Target Values for P. multocida

Antibacterial Effect fAUC₀₋₂₄h/MIC Target (h)
Bacteriostatic 19.93
1-log₁₀ Kill 31.89
2-log₁₀ Kill 53.27

Data from a murine lung infection model.[14][15]

Pharmacokinetics

Tildipirosin exhibits favorable pharmacokinetic properties, including rapid absorption, extensive distribution to the site of infection, and a long elimination half-life.[10][16]

Absorption: Following a single subcutaneous dose of 4 mg/kg in cattle, tildipirosin is rapidly absorbed, reaching a peak plasma concentration (Cₘₐₓ) of 0.7 µg/mL within a median Tₘₐₓ of 23 minutes.[1][2] The absolute bioavailability is high at 78.9%.[1][2] In pigs, a single intramuscular dose of 4 mg/kg results in a Cₘₐₓ of 0.9 µg/mL, also within a Tₘₐₓ of 23 minutes.[1][2]

Distribution: A key characteristic of macrolides is their extensive partitioning into tissues.[1][2] Tildipirosin accumulates at the site of respiratory tract infections, with concentrations in lung tissue and bronchial fluid far exceeding those in blood plasma.[1][2] In vitro binding to plasma proteins is limited, at approximately 30% in both cattle and pigs.[1][2]

Metabolism: In pigs, the metabolism of tildipirosin is postulated to occur via several pathways, including reduction, sulphate conjugation, hydration (or ring opening), demethylation, dihydroxylation, and conjugation with S-cysteine and S-glutathione.[2]

Elimination: Tildipirosin is eliminated slowly, contributing to its long duration of action. The mean terminal half-life (T₁₂) is approximately 9 days in cattle and 4.4 days in pigs.[1][2]

Table 3: Key Pharmacokinetic Parameters of Tildipirosin (4 mg/kg dose)

Species Administration Route Cₘₐₓ (µg/mL) Tₘₐₓ (minutes) T₁₂ (days) Bioavailability (%) Reference
Cattle Subcutaneous 0.7 23 ~9 78.9 [1][2]

| Pigs | Intramuscular | 0.9 | 23 | 4.4 | Not Stated |[1][2] |

Key Experimental Protocols

Pharmacokinetic/Pharmacodynamic (PK/PD) Murine Lung Infection Model

This model is used to determine the PK/PD index that best predicts the efficacy of an antibiotic.

  • Animal Model: Six-week-old, specific-pathogen-free (SPF), female ICR mice are used.[15]

  • Induction of Neutropenia: To create an immunocompromised state that allows for consistent bacterial growth, mice are rendered neutropenic. This is achieved by intraperitoneal injections of cyclophosphamide (150 mg/kg for 4 days, then 100 mg/kg for 1 day) prior to infection.[15]

  • Infection: A lung infection is established by intratracheal injection of a suspension of an early-logarithmic-phase Pasteurella multocida (e.g., strain CVCC1669) containing approximately 10⁸ colony-forming units (CFU)/mL.[15] Tildipirosin treatment begins 2 hours post-inoculation.[15]

  • Pharmacokinetic Study: Unbound tildipirosin concentrations in plasma are determined following single subcutaneous injections at escalating doses (e.g., 1, 2, 4, 6, and 8 mg/kg).[15] Blood samples are collected at multiple time points to characterize the concentration-time profile.

  • Pharmacodynamic Study: The efficacy of various dosing regimens is evaluated over 24 hours. Total daily doses (e.g., ranging from 1 to 32 mg/kg) are fractionated and administered at different intervals (e.g., 6, 8, 12, and 24 hours).[14][17] The change in bacterial count (log₁₀ CFU/lung) from the start of therapy is the primary endpoint.[15]

  • Data Analysis: The relationship between the antibacterial effect and various PK/PD indices (fAUC/MIC, fCₘₐₓ/MIC, and %fT>MIC) is modeled using a sigmoid Eₘₐₓ model to identify the index with the strongest correlation.[14]

cluster_setup Phase 1: Model Setup cluster_pk Phase 2: Pharmacokinetics (PK) cluster_pd Phase 3: Pharmacodynamics (PD) cluster_analysis Phase 4: PK/PD Analysis A1 Select SPF Mice A2 Induce Neutropenia (Cyclophosphamide IP) A1->A2 A3 Induce Lung Infection (P. multocida IT) A2->A3 B1 Administer Single SC Doses (1, 2, 4, 6, 8 mg/kg) A3->B1 2h Post-Infection C1 Administer Fractionated Doses (Total dose 1-32 mg/kg) (Intervals 6, 8, 12, 24h) A3->C1 2h Post-Infection B2 Collect Serial Blood Samples B1->B2 B3 Measure Unbound Plasma Concentrations (fC) B2->B3 B4 Calculate PK Parameters (fCmax, fAUC) B3->B4 D1 Integrate PK and PD Data B4->D1 C2 Harvest Lungs at 24h C1->C2 C3 Quantify Bacterial Load (log10 CFU/lung) C2->C3 C3->D1 C4 Determine MIC in Serum C4->D1 D2 Model Relationship between Antibacterial Effect & PK/PD Indices (fAUC/MIC, fCmax/MIC, %fT>MIC) D1->D2 D3 Identify Best Predictive Index & Target Values D2->D3

Caption: Experimental workflow for a PK/PD murine lung infection model.

Radiolabeled Total Residue and Metabolism Study

This type of study is crucial for determining tissue distribution, residue depletion rates, and identifying a target tissue and marker residue for regulatory purposes.

  • Animal Model: Calves (e.g., 87.5 to 112.5 kg body weight) are used.[18]

  • Test Article: A radiolabeled version of the drug (e.g., [¹⁴C]-tildipirosin) is administered to allow for tracking of all drug-related residues.[18]

  • Administration: A single subcutaneous injection is administered at the clinical dose (e.g., 4 mg/kg body weight).[18]

  • Sample Collection: Groups of animals are euthanized at predetermined time points after administration (e.g., 7, 14, 28, 35, and 63 days).[18] Samples of edible tissues (muscle, liver, kidney, fat) and the injection site are collected.[18]

  • Analysis:

    • Total Residue Determination: Total radioactive residues are quantified in each tissue sample using techniques like liquid scintillation counting.[18]

    • Metabolite Profiling: Chromatographic methods are used to separate the parent drug from its metabolites to determine the metabolic profile in different tissues.

    • Marker Residue Identification: The parent drug (tildipirosin) is often selected as the marker residue. Its concentration is measured and its ratio to the total residue is calculated.

  • Outcome: The study establishes which tissue (typically the one with the slowest depletion of residues, often liver or kidney) should be the "target tissue" for monitoring. It also allows for the calculation of a withdrawal period—the time required for residues to deplete to safe levels (Maximum Residue Limits, MRLs).[18]

Randomized Clinical Field Trial for Metaphylaxis

This protocol evaluates the effectiveness of using an antibiotic to treat a group of animals after a diagnosis of disease in a subset of the group to prevent further spread.

  • Study Population: A large cohort of animals at risk for respiratory disease (e.g., 209 veal calves) is enrolled upon arrival at a production unit.[19]

  • Randomization: Animals are randomly allocated to one of two treatment groups.[19]

    • Treatment Group: Receives tildipirosin (e.g., 4 mg/kg, subcutaneously) at a specific time point after arrival (e.g., day 12).[19]

    • Control Group: Receives a placebo (e.g., 0.9% saline, subcutaneously) at the same time point.[19]

  • Follow-up Period: The animals are monitored for a defined period (e.g., 70 days).[19]

  • Outcome Measures:

    • Primary: Average Daily Gain (ADG).[19]

    • Secondary: Incidence of BRD treatments administered by the producer, lung consolidation assessed by thoracic ultrasonography (TUS).[19]

  • Data Analysis: Statistical models are used to compare the outcomes between the treatment and control groups to determine if the metaphylactic treatment had a significant beneficial effect.[19]

Conclusion

Tildipirosin is a potent, 16-membered macrolide antibiotic with a well-defined mechanism of action and a pharmacokinetic profile ideally suited for treating respiratory diseases in cattle and swine. Its rapid absorption, extensive accumulation in lung tissue, and long half-life allow for a single-dose administration regimen.[1][2][4] The pharmacodynamic properties, particularly the correlation of efficacy with the fAUC/MIC ratio, provide a strong basis for optimizing dosing strategies to ensure clinical success while mitigating the risk of resistance.[14][15] The detailed experimental protocols outlined in this guide serve as a foundation for further research and development in the field of veterinary macrolides.

References

Exploratory

The Discovery and Development of Tildipirosin: A Technical Guide for Animal Health Professionals

Introduction Tildipirosin is a novel, semi-synthetic, 16-membered tribasic macrolide antibiotic specifically developed for veterinary use. It is a derivative of tylosin and is utilized for the treatment and prevention of...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tildipirosin is a novel, semi-synthetic, 16-membered tribasic macrolide antibiotic specifically developed for veterinary use. It is a derivative of tylosin and is utilized for the treatment and prevention of respiratory diseases in cattle and swine.[1][2] Its unique chemical structure, characterized by two piperidine rings, confers a broad spectrum of activity against key respiratory pathogens and favorable pharmacokinetic properties, including rapid absorption, extensive lung tissue distribution, and a long duration of action. This technical guide provides an in-depth overview of the discovery, development, and core scientific principles of tildipirosin for researchers, scientists, and drug development professionals in animal health.

Discovery and Synthesis

Tildipirosin was developed as a semi-synthetic derivative of tylosin, a naturally occurring macrolide. The synthesis involves a multi-step process aimed at enhancing its antibacterial spectrum and pharmacokinetic profile. One patented method describes a three-step synthesis from tylosin, which includes the one-pot synthesis of 23-hydroxyl-20-carbonyl-5-O-mycaminosyl-tylonolide, followed by catalytic oxidation to 20,23-dicarbonyl-5-O-mycaminosyl-tylonolide, and a final one-step ammoniation to yield tildipirosin.[1] Another patented method involves the reduction of tylosin to relomycin, followed by hydrolysis, a substitution reaction, and a final amination reaction to produce tildipirosin.[3] These synthetic modifications, particularly the introduction of two piperidine moieties, result in a tribasic molecule, a key feature distinguishing it from other macrolides.[4]

Mechanism of Action

Like other macrolide antibiotics, tildipirosin's primary mechanism of action is the inhibition of bacterial protein synthesis.[5] It selectively binds to the 50S subunit of the bacterial ribosome, specifically interacting with the 23S ribosomal RNA. This binding event physically blocks the ribosomal exit tunnel, preventing the elongation of the nascent polypeptide chain and thereby halting protein synthesis.[6] This action is primarily bacteriostatic, but for certain pathogens, it can be bactericidal.[4] The unique interaction of the two piperidine components of tildipirosin with the ribosome differentiates its mechanism from that of tylosin and tilmicosin.[6]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_tunnel Polypeptide Exit Tunnel 30S_subunit 30S Subunit Peptidyl_transferase_center Peptidyl Transferase Center Protein_synthesis Protein Synthesis Peptidyl_transferase_center->Protein_synthesis Catalyzes peptide bond formation Tildipirosin Tildipirosin Tildipirosin->50S_subunit Binds to 23S rRNA Tildipirosin->Protein_synthesis Inhibits Bacterial_growth Bacterial Growth & Replication Protein_synthesis->Bacterial_growth

Mechanism of Action of Tildipirosin on the Bacterial Ribosome.

In Vitro Antimicrobial Activity

Tildipirosin demonstrates potent in vitro activity against a wide range of bacterial pathogens responsible for respiratory diseases in cattle and swine.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values of tildipirosin against key respiratory pathogens.

PathogenHostMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mannheimia haemolyticaBovine0.125 - >640.51
Pasteurella multocidaBovine0.125 - 20.50.5
Histophilus somniBovine0.5 - 424
Actinobacillus pleuropneumoniaeSwine≤0.06 - >640.254
Pasteurella multocidaSwine0.0625 - 320.52
Bordetella bronchisepticaSwine0.5 - 822
Glaesserella parasuisSwine0.032 - 412

Data compiled from multiple sources.[4][7][8][9]

Pharmacokinetics

Tildipirosin exhibits a favorable pharmacokinetic profile characterized by rapid absorption, extensive distribution to the lungs, and a long elimination half-life.

Pharmacokinetic Parameters in Cattle and Swine

The table below presents key pharmacokinetic parameters of tildipirosin following a single administration in cattle and swine.

ParameterCattle (4 mg/kg SC)Swine (4 mg/kg IM)
Cmax (µg/mL) 0.70.9
Tmax (minutes) 2323
Bioavailability (%) 78.985.5
Terminal Half-life (t½) ~9 days4.4 days
Volume of Distribution (Vz/F) 49.4 L/kg-

Data compiled from multiple sources.[4][8][10][11]

Pharmacodynamics

The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of tildipirosin is the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).

Clinical Efficacy

Extensive clinical trials have demonstrated the efficacy of tildipirosin for the treatment and control of bovine respiratory disease (BRD) and swine respiratory disease (SRD).

Efficacy in Bovine Respiratory Disease (BRD)
Study DescriptionTreatment GroupControl GroupEfficacy OutcomeResultReference
Multi-center field dose confirmation studyTildipirosin (4 mg/kg SC)SalineTreatment Success Rate76% vs 32% (p=0.003)[10]
Multi-center field study for control of BRDTildipirosin (4 mg/kg SC)SalineTreatment Success Rate79% vs 51% (p=0.001)[10]
Investigator-blinded, positive-controlled multi-site field studyTildipirosin (4 mg/kg SC)Tulathromycin (2.5 mg/kg SC)Treatment Success Rate (Day 14)84.8% vs 79.3%[12]
Randomized clinical trial for metaphylaxis in veal calvesTildipirosin (4 mg/kg SC)PlaceboNumber of BRD treatmentsNo significant difference[13]
Efficacy in Swine Respiratory Disease (SRD)

Clinical data for swine indicates that tildipirosin is effective against the key pathogens associated with SRD.[4][7] A study on Brazilian clinical isolates showed that 95% of Actinobacillus pleuropneumoniae and 73.3% of Pasteurella multocida isolates were susceptible to tildipirosin.[9]

Anti-inflammatory and Immunomodulatory Effects

Macrolide antibiotics, including potentially tildipirosin, are known to possess anti-inflammatory and immunomodulatory properties in addition to their antimicrobial effects. These effects are mediated through the modulation of various host signaling pathways. Macrolides can inhibit the activation of key signaling molecules such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[14] This inhibition leads to the downregulation of pro-inflammatory cytokine production, including interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α).[14][15]

Inflammatory_Stimulus Inflammatory Stimulus (e.g., bacterial components) TLR_TRK Toll-like Receptors (TLR) Tyrosine Receptor Kinases (TRK) Inflammatory_Stimulus->TLR_TRK MAPK_Pathway MAPK Signaling Cascade (ERK, JNK, p38) TLR_TRK->MAPK_Pathway Activates NF_kB_AP1 NF-κB & AP-1 (Transcription Factors) MAPK_Pathway->NF_kB_AP1 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) NF_kB_AP1->Pro_inflammatory_Cytokines Induces transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Macrolides Macrolides (e.g., Tildipirosin) Macrolides->MAPK_Pathway Inhibits

Generalized Anti-inflammatory Signaling Pathway of Macrolides.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (CLSI VET01 Guideline)

start Start prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate prep_plates Prepare microtiter plates with serial two-fold dilutions of Tildipirosin in cation-adjusted Mueller-Hinton broth prep_plates->inoculate incubate Incubate plates at 35°C for 16-20 hours inoculate->incubate read_results Read plates to determine the lowest concentration of Tildipirosin that inhibits visible bacterial growth (MIC) incubate->read_results end End read_results->end

Workflow for MIC Determination by Broth Microdilution.

Methodology:

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation: Tildipirosin is serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate to achieve a range of concentrations.[16][17]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of tildipirosin that completely inhibits visible growth of the organism.

Quantification of Tildipirosin in Plasma by LC-MS/MS

start Start sample_prep Plasma Sample Preparation (Protein precipitation and/or solid-phase extraction) start->sample_prep lc_separation Liquid Chromatography (LC) (Separation on a C18 column with a gradient mobile phase) sample_prep->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) (Quantification using multiple reaction monitoring - MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification against a standard curve) ms_detection->data_analysis end End data_analysis->end

Workflow for Tildipirosin Quantification in Plasma by LC-MS/MS.

Methodology:

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation.[18] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[19]

  • Liquid Chromatography (LC): The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[18][20]

  • Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a tandem mass spectrometer. Tildipirosin is ionized, typically using electrospray ionization (ESI) in positive mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for tildipirosin are monitored.[18]

  • Data Analysis: The concentration of tildipirosin in the plasma sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations of the drug.

Conclusion

Tildipirosin represents a significant advancement in the treatment of respiratory diseases in cattle and swine. Its development was driven by a targeted synthetic approach to improve upon the properties of existing macrolides. The resulting molecule possesses a potent and broad spectrum of antibacterial activity, a favorable pharmacokinetic profile that ensures high and sustained concentrations at the site of infection, and proven clinical efficacy. The additional immunomodulatory effects, characteristic of macrolides, may also contribute to its therapeutic success. This technical guide has provided a comprehensive overview of the key scientific data and methodologies related to the discovery and development of tildipirosin, offering valuable insights for animal health professionals engaged in research and drug development.

References

Foundational

Tildipirosin: A Technical Examination of its Bacteriostatic and Bactericidal Properties

An In-depth Guide for Researchers and Drug Development Professionals Tildipirosin, a semi-synthetic 16-membered tribasic macrolide antibiotic, is a significant therapeutic agent in veterinary medicine, primarily for the...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Tildipirosin, a semi-synthetic 16-membered tribasic macrolide antibiotic, is a significant therapeutic agent in veterinary medicine, primarily for the treatment and control of respiratory diseases in cattle and swine.[1][2] Its clinical efficacy stems from a complex interplay of pharmacokinetic properties and a nuanced antimicrobial mechanism that can manifest as either bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria). This guide provides a detailed exploration of these dual effects, supported by quantitative data, experimental methodologies, and mechanistic diagrams to serve researchers, scientists, and drug development professionals.

Core Mechanism of Action: Protein Synthesis Inhibition

Like other macrolide antibiotics, tildipirosin's primary mechanism of action is the inhibition of essential protein biosynthesis in susceptible bacteria.[3][4] It selectively binds to a specific site on the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome.[4] This binding action blocks the ribosomal exit tunnel, preventing the elongation of the nascent polypeptide chain and effectively halting protein synthesis. This disruption of a fundamental cellular process is the basis for its antimicrobial activity.

cluster_ribosome Bacterial 70S Ribosome cluster_tunnel Polypeptide Exit Tunnel 50S_subunit 50S Subunit 30S_subunit 30S Subunit 23S_rRNA 23S rRNA Site Protein_Elongation Peptide Chain Elongation Tildipirosin Tildipirosin Tildipirosin->23S_rRNA Binds to Inhibition Inhibition Tildipirosin->Inhibition Protein_Synthesis_Halted Protein Synthesis Halted Inhibition->Protein_Elongation

Caption: Mechanism of Tildipirosin action on the bacterial ribosome.

Duality of Effect: Bacteriostatic vs. Bactericidal Activity

While macrolides are broadly classified as bacteriostatic, tildipirosin exhibits bactericidal activity against certain pathogens.[3][5] This distinction is crucial for therapeutic application, particularly in immunocompromised hosts where a bactericidal effect is preferred.[5] The effect is generally time-dependent, but some studies indicate that tildipirosin can also display concentration-dependent killing characteristics.[6]

The determination of whether an antibiotic is bacteriostatic or bactericidal is made by comparing its Minimum Inhibitory Concentration (MIC) to its Minimum Bactericidal Concentration (MBC).[5]

  • MIC : The lowest concentration of the antibiotic that prevents visible growth of a microorganism.[7]

  • MBC : The lowest concentration of the antibiotic that kills 99.9% of the initial bacterial population.[7]

A common, though informal, benchmark is the MBC/MIC ratio. An MBC/MIC ratio of ≤4 is often indicative of bactericidal activity, whereas a ratio >4 suggests a bacteriostatic effect.

Tildipirosin's activity has been characterized as follows for key respiratory pathogens:

  • Bactericidal against :

    • Mannheimia haemolytica[3][8]

    • Histophilus somni[3]

    • Actinobacillus pleuropneumoniae[9]

    • Glaesserella parasuis (formerly Haemophilus parasuis)[9]

  • Bacteriostatic against :

    • Pasteurella multocida[3][8]

    • Bordetella bronchiseptica[9]

Quantitative Antimicrobial Potency

The in vitro potency of tildipirosin is summarized by its MIC values against a range of bacterial isolates. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: Tildipirosin MIC Data for Bovine Respiratory Disease (BRD) Pathogens
Bacterial SpeciesNo. of Isolates (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
Mannheimia haemolytica880.125 – >640.51[3]
Pasteurella multocida1050.125 – 20.50.5[3]
Histophilus somni630.5 – 424[3]
Table 2: Tildipirosin MIC Data for Swine Respiratory Disease (SRD) Pathogens
Bacterial SpeciesNo. of Isolates (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
Actinobacillus pleuropneumoniae1002 – 1688[10]
Pasteurella multocida1120.0625 – 320.52[7]
Bordetella bronchiseptica870.5 – 824[10]
Glaesserella parasuis100Not SpecifiedNot Specified0.5[4]
Table 3: Tildipirosin MBC and MBC/MIC Ratio Data
Bacterial SpeciesMediumMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioImplied EffectSource(s)
Pasteurella multocida (PM04)Tryptic Soy Broth (TSB)284Bactericidal[7]
Pasteurella multocida (PM04)Serum0.512Bactericidal[7]

Experimental Protocols for Determining Antimicrobial Activity

The determination of MIC and MBC values is standardized to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[11][12]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is commonly used to determine the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Agent : A stock solution of tildipirosin is prepared and then serially diluted (two-fold) in a suitable liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) across the wells of a 96-well microtiter plate.[12]

  • Inoculum Preparation : A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation : The microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. The plate is then incubated under specific conditions (e.g., 37°C for 18-24 hours). For fastidious organisms, enriched media and specific atmospheric conditions (e.g., 5% CO₂) may be required.[7]

  • Reading Results : The MIC is determined as the lowest concentration of tildipirosin that completely inhibits visible growth of the bacterium in the well.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a subsequent step to the MIC test to determine the concentration at which the antimicrobial agent is bactericidal.

  • Subculturing : Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells of the microtiter plate that showed no visible growth.[7]

  • Plating : The aliquot is spread onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.

  • Incubation : The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

  • Reading Results : The number of colonies (CFUs) on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination p1 Prepare serial dilutions of Tildipirosin in 96-well plate p2 Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) p1->p2 p3 Inoculate wells with bacteria p2->p3 p4 Incubate plate (e.g., 37°C, 18-24h) p3->p4 p5 Observe wells for turbidity (growth) p4->p5 p6 MIC = Lowest concentration with no visible growth p5->p6 p7 Select clear wells from MIC plate (at and above MIC) p6->p7 Proceed to MBC p8 Plate aliquots from clear wells onto antibiotic-free agar p7->p8 p9 Incubate agar plates p8->p9 p10 Count colonies (CFU) p9->p10 p11 MBC = Lowest concentration with ≥99.9% killing p10->p11

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

Tildipirosin demonstrates a sophisticated, pathogen-dependent antimicrobial profile. While its fundamental mechanism is the bacteriostatic inhibition of protein synthesis, it achieves bactericidal effects against several key respiratory pathogens. This dual activity, combined with its excellent pharmacokinetic properties—including rapid absorption, extensive distribution to lung tissues, and a long half-life—underpins its clinical success.[13][14] For drug development professionals and researchers, understanding the specific conditions and concentrations under which tildipirosin shifts from a bacteriostatic to a bactericidal agent is paramount for optimizing dosing regimens, predicting clinical outcomes, and combating the development of antimicrobial resistance.

References

Exploratory

Tildipirosin: A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Tildipirosin is a semi-synthetic, 16-membered tribasic macrolide antibiotic developed exclusively for veterinary use.[1][2] It is a derivative...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tildipirosin is a semi-synthetic, 16-membered tribasic macrolide antibiotic developed exclusively for veterinary use.[1][2] It is a derivative of tylosin and is primarily indicated for the treatment and prevention of respiratory diseases in cattle and swine.[3][4][5] Like other macrolides, tildipirosin's mechanism of action involves the inhibition of essential protein biosynthesis in susceptible bacteria.[2][3] Its unique chemical structure, featuring three amine substituents, contributes to its pharmacokinetic profile, which is characterized by rapid absorption, extensive distribution to lung tissue, and a long duration of action.[5][6] This guide provides an in-depth analysis of tildipirosin's spectrum of antimicrobial activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and testing workflows.

Mechanism of Action

Tildipirosin exerts its antimicrobial effect by selectively binding to the 50S subunit of the bacterial ribosome.[3][7] Specifically, it targets the 23S ribosomal RNA (rRNA), physically blocking the nascent peptide exit tunnel.[2][3] This action prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[1][2] The binding is generally considered to result in a bacteriostatic effect (inhibiting growth) for most pathogens, but it can be bactericidal (killing bacteria) for certain species.[6][8][9] For instance, in vitro studies have shown tildipirosin to be bactericidal against Mannheimia haemolytica, Histophilus somni, and Actinobacillus pleuropneumoniae, while being bacteriostatic against Pasteurella multocida and Bordetella bronchiseptica.[2][6][8][9]

cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Protein Growing Peptide Chain 50S_Subunit->Protein Elongation Inhibition Protein Synthesis Inhibition 50S_Subunit->Inhibition Blocks Peptide Elongation 30S_Subunit 30S Subunit mRNA mRNA tRNA tRNA with Amino Acid Tildipirosin Tildipirosin Tildipirosin->50S_Subunit Binds to 23S rRNA in Exit Tunnel

Diagram 1: Tildipirosin's Mechanism of Action.

In Vitro Spectrum of Antimicrobial Activity

The in vitro activity of tildipirosin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data for tildipirosin against key veterinary pathogens.

Bovine Respiratory Disease (BRD) Pathogens

Tildipirosin is highly active against the primary bacterial pathogens associated with BRD.[6][9]

Table 1: In Vitro Activity of Tildipirosin against Key Bovine Respiratory Disease (BRD) Pathogens

PathogenNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Mannheimia haemolyticaMultiple Studies111 to >32[4][10][11][12]
Pasteurella multocidaMultiple Studies0.5 - 11 - 20.0625 - >64[3][4][10][11][12][13][14]
Histophilus somniMultiple Studies241 to >32[4][10][11][12]
Mycoplasma bovisN/AN/AN/AN/A[15][16]

Note: While tildipirosin is approved for BRD associated with M. haemolytica, P. multocida, and H. somni, studies comparing its efficacy against experimental Mycoplasma bovis infection showed it to be less effective than other macrolides like tulathromycin under the tested conditions.[15][16]

Swine Respiratory Disease (SRD) Pathogens

Tildipirosin's spectrum also covers the major bacterial causes of SRD.[8][9]

Table 2: In Vitro Activity of Tildipirosin against Key Swine Respiratory Disease (SRD) Pathogens

PathogenNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Actinobacillus pleuropneumoniae1000.254≤0.06 to >64[3]
Pasteurella multocida1720.5 - 12 - >640.0625 - >64[3][13][14]
Glaesserella parasuis (formerly Haemophilus parasuis)100N/A≤4N/A (90% sensitive at ≤4 µg/mL)[7][17]
Bordetella bronchisepticaN/AN/AN/AN/A[8][9]

Note: Data for B. bronchiseptica is primarily qualitative, indicating susceptibility.[8][9]

Other Pathogens

Tildipirosin has been tested against a range of other bacteria, including zoonotic agents and pathogens from other animal species.

Table 3: In Vitro Activity of Tildipirosin against Other Bacterial Species

PathogenHostMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Salmonella spp.ZoonoticN/AN/A4 - 16[6][8][9]
E. coliZoonoticN/AN/A1 - >64[6][8][9]
Campylobacter spp.ZoonoticN/AN/A1 - >64[8][9]
EnterococciZoonoticN/AN/A1 - >64[6][8][9]
Mycoplasma agalactiaeCaprine<0.125N/AN/A[18]
Staphylococcus aureusCaprine>128≥128N/A[19]
Streptococcus spp.Caprine>128>128N/A[18]
Coagulase-Negative StaphylococciCaprine>128>128N/A[18]

Experimental Protocols for Susceptibility Testing

The determination of tildipirosin's MIC values adheres to standardized methods to ensure reproducibility and accuracy. The globally recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI), specifically documents VET01 and VET06.[20][21][22][23]

Broth Microdilution Method

The broth microdilution method is the most common technique used for determining the MIC of tildipirosin against veterinary pathogens.[3][20][24]

Detailed Methodology:

  • Preparation of Antimicrobial Agent: Tildipirosin is serially diluted (typically two-fold) in a liquid growth medium to create a range of concentrations in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from a pure culture are suspended in a saline or broth solution. The suspension is adjusted to a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Growth Medium: The choice of medium is critical. Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for many bacteria.[3] For fastidious organisms like Actinobacillus pleuropneumoniae and Histophilus somni, a more enriched medium such as Veterinary Fastidious Medium (VFM) is required.[3][20]

  • Incubation: The inoculated plates are incubated at 35-37°C. The atmosphere is also crucial; while most bacteria are incubated in ambient air, fastidious respiratory pathogens often require an atmosphere enriched with CO₂.[25]

  • Result Interpretation: After 16-24 hours of incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of tildipirosin that completely inhibits growth.

Factors Influencing In Vitro Results: It is crucial to note that in vitro testing conditions can significantly impact macrolide activity.

  • pH: Tildipirosin, like other macrolides, exhibits greater activity at a more alkaline pH.[12]

  • CO₂ Atmosphere: A CO₂-enriched atmosphere, while necessary for the growth of some pathogens, can lower the pH of the medium and may result in higher (less potent) MIC values.[25]

  • Serum Supplementation: The addition of serum to the growth medium can sometimes lower MIC values, potentially better reflecting in vivo conditions where the drug binds to proteins and is concentrated in cells.[18][19] For example, adding 50% serum to the culture media has been shown to decrease the MIC for A. pleuropneumoniae by 4- to 16-fold.

cluster_prep Preparation P1 Prepare serial dilutions of Tildipirosin in 96-well plate P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculate Inoculate wells with bacterial suspension to final conc. of ~5x10^5 CFU/mL P2->Inoculate Incubate Incubate plate (e.g., 37°C for 20-24h) under appropriate atmosphere Inoculate->Incubate Read Visually inspect wells for turbidity (growth) Incubate->Read Determine Determine MIC: Lowest concentration with no visible growth Read->Determine

Diagram 2: Workflow for Broth Microdilution MIC Testing.

Mechanisms of Resistance

Resistance to macrolides, including tildipirosin, can emerge through several mechanisms. Understanding these is vital for monitoring susceptibility trends.

  • Target Site Modification: This is a common mechanism, often involving methylation of the 23S rRNA binding site by erm (erythromycin ribosome methylation) genes.[1][6] This modification prevents the macrolide from binding effectively. This is often referred to as MLSᴮ resistance as it confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics.[6][7][8] The erm(42) gene has been identified in P. multocida and M. haemolytica.[1][13]

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[6][8] The msr(E)-mph(E) gene complex, which codes for an efflux pump and an inactivating enzyme, has been associated with tildipirosin resistance.[3]

  • Enzymatic Inactivation: Some bacteria can produce enzymes that modify and inactivate the antibiotic molecule.[6][8]

The presence of resistance genes has been noted in some isolates of P. multocida with high MIC values (≥16 µg/ml).[3][13]

Conclusion

Tildipirosin demonstrates potent in vitro activity against the most significant bacterial pathogens responsible for respiratory disease in cattle and swine. Its spectrum is focused on key Gram-negative respiratory pathogens, with MIC₉₀ values generally falling within a therapeutically achievable range. Standardized susceptibility testing, following CLSI protocols, is essential for accurate determination of its activity and for monitoring shifts in bacterial susceptibility over time. While highly effective within its approved indications, the potential for resistance and its more limited activity against certain pathogens like Mycoplasma bovis and various Gram-positive bacteria underscore the importance of judicious use and ongoing surveillance in clinical practice.

References

Foundational

Molecular Basis of Tildipirosin's Interaction with the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Tildipirosin, a 16-membered semi-synthetic macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its therapeutic efficacy ste...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tildipirosin, a 16-membered semi-synthetic macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its therapeutic efficacy stems from its specific interaction with the 50S ribosomal subunit, a critical component of the bacterial translation machinery. This technical guide provides an in-depth exploration of the molecular underpinnings of tildipirosin's mode of action, detailing its binding site, mechanism of inhibition, and the development of resistance. Furthermore, this document outlines key experimental protocols for studying macrolide-ribosome interactions and presents quantitative data to inform further research and drug development efforts.

Introduction

Tildipirosin is a tri-basic macrolide antibiotic approved for veterinary use against respiratory tract pathogens in cattle and swine.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This targeted action effectively halts bacterial growth and replication.[2] Tildipirosin is a derivative of tylosin, modified with two piperidine rings, which enhances its efficacy against certain Gram-negative pathogens.[3][4] Understanding the precise molecular interactions between tildipirosin and the ribosome is crucial for optimizing its clinical use and for the rational design of novel antibiotics to combat emerging resistance.

Mechanism of Action

Tildipirosin exerts its bacteriostatic, and in some cases bactericidal, effect by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][5] This binding occludes the tunnel, thereby physically obstructing the passage of the elongating polypeptide chain.[6] This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately terminating protein synthesis.[7] The primary target of tildipirosin within the ribosome is the 23S ribosomal RNA (rRNA), a key component of the peptidyl transferase center (PTC) and the NPET.[3][4]

The overall process of tildipirosin-mediated inhibition of protein synthesis can be visualized as a multi-step process.

Tildipirosin Tildipirosin Binding Binding to 23S rRNA in Nascent Peptide Exit Tunnel Tildipirosin->Binding Ribosome50S 50S Ribosomal Subunit Ribosome50S->Binding Obstruction Steric Obstruction of Exit Tunnel Binding->Obstruction Dissociation Premature Dissociation of Peptidyl-tRNA Obstruction->Dissociation Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition cluster_0 Mechanisms of Tildipirosin Resistance cluster_1 Target Site Modifications Target Target Site Modification rRNAMutation 23S rRNA Mutation (e.g., A2058G, A2059G) Target->rRNAMutation rRNAMethylation rRNA Methylation (e.g., Erm methyltransferase) Target->rRNAMethylation Efflux Active Efflux Enzymatic Enzymatic Inactivation cluster_0 Experimental Workflow Start Prepare Master Mix (Cell-free extract, reagents) Reaction_Setup Set up Reactions: Master Mix + DNA + Tildipirosin Start->Reaction_Setup Tildipirosin_Dilutions Prepare Tildipirosin Serial Dilutions Tildipirosin_Dilutions->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measurement Measure Reporter Protein Synthesis Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Tildipirosin Dosage Calculation in Bovine Respiratory Disease (BRD) Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the dosage calculation, experimental design, and evaluation of tildipirosin for the treatment and p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage calculation, experimental design, and evaluation of tildipirosin for the treatment and prevention of Bovine Respiratory Disease (BRD). The protocols are based on established clinical trial methodologies and pharmacokinetic data.

Tildipirosin: Mechanism of Action and Pharmacokinetics

Tildipirosin is a semi-synthetic 16-membered macrolide antibiotic.[1][2] Its primary mechanism of action involves the inhibition of essential bacterial protein synthesis by selectively binding to the 50S subunit of the bacterial ribosome.[3] This binding blocks the elongation of the peptide chain, leading to a bacteriostatic effect against many pathogens and a bactericidal effect against certain isolates of Mannheimia haemolytica and Pasteurella multocida, key bacteria associated with BRD.[1]

The chemical structure of tildipirosin allows for rapid absorption and extensive distribution to the lungs and bronchial fluid, the primary sites of infection in BRD.[4] Following a single subcutaneous injection, tildipirosin reaches peak plasma concentrations quickly and maintains high, sustained concentrations in respiratory tissues.[2][4]

Key Pharmacokinetic Parameters in Cattle (4 mg/kg BW, Subcutaneous)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 23 - 45 minutes[1][5]
Peak Plasma Concentration (Cmax) ~0.7 µg/mL[1][2]
Absolute Bioavailability ~78.9%[1][2]
Terminal Half-life (Plasma) Approximately 9 days[1][2]
Lung Tissue Half-life Approximately 10 days[4]
Bronchial Fluid Half-life Approximately 11 days[4]

Recommended Dosage for BRD Studies

The approved and recommended dosage of tildipirosin for the treatment and control of BRD in cattle is a single subcutaneous injection of 4 mg/kg of body weight .[1][2][6] This dosage has been established through dose-confirmation studies and has been shown to be effective against the primary bacterial pathogens associated with BRD: Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[3]

Tildipirosin_Dosage_Workflow

Experimental Protocols for Efficacy Studies

The following protocols are derived from methodologies used in clinical trials to evaluate the efficacy of tildipirosin for BRD.

Study Design and Animal Selection
  • Design: A randomized, controlled, and often investigator-blinded field study is the standard. This design minimizes bias in treatment allocation and outcome assessment.

  • Animal Population: Use beef or dairy calves at high risk of developing BRD, or those exhibiting clinical signs of the disease. High-risk factors include recent weaning, transportation, and commingling from multiple sources.

  • Inclusion Criteria:

    • Clinical signs of BRD, including:

      • Abnormal respiration (e.g., rapid, labored)

      • Depressed attitude or demeanor (scored using a clinical attitude scoring system)

      • Rectal temperature ≥ 40°C (104°F)[7]

    • Absence of prior antibiotic treatment for BRD.[1]

  • Exclusion Criteria:

    • Presence of other confounding diseases.

    • Previous enrollment in a similar study.

    • Known hypersensitivity to macrolide antibiotics.

Treatment Administration
  • Randomization: Randomly assign eligible cattle to treatment groups. A common comparison is tildipirosin (4 mg/kg BW) versus a negative control (saline) or a positive control (another approved antibiotic for BRD).

  • Dosage and Administration:

    • Accurately weigh each animal to determine the correct dosage.

    • Administer tildipirosin as a single subcutaneous injection in the neck at a dose of 4 mg/kg body weight.[6]

    • For cattle weighing over 450 kg, divide the dose so that no more than 10 mL are injected at a single site.[1]

Data Collection and Efficacy Evaluation
  • Observation Period: Monitor animals daily for a period of 14 to 21 days post-treatment.[8]

  • Primary Efficacy Endpoint - Treatment Success: Evaluate treatment success at a predetermined time point (e.g., Day 14). A treatment success is typically defined as an animal that does not require re-treatment for BRD and shows resolution of clinical signs (normal attitude, normal respiration, and rectal temperature < 40°C).[9]

  • Secondary Endpoints:

    • Mortality Rate: Record all mortalities and perform necropsies to determine the cause of death.

    • Relapse Rate: The percentage of animals that initially respond to treatment but subsequently develop clinical signs of BRD.

    • Clinical Attitude and Respiratory Scores: Use a standardized scoring system to assess changes in clinical signs over the observation period.

    • Rectal Temperature: Monitor daily for the first few days post-treatment.

    • Lung Consolidation: In some studies, thoracic ultrasonography is used to assess lung lesions before and after treatment.

  • Microbiological Analysis:

    • Collect nasopharyngeal swabs or transtracheal lavage samples before treatment to identify the causative bacterial pathogens.[8]

    • Culture samples to determine the presence of M. haemolytica, P. multocida, and H. somni.

Summary of Efficacy Data from Clinical Trials

The following tables summarize the quantitative outcomes from various studies evaluating tildipirosin for BRD.

Table 1: Treatment Success Rates in BRD Field Studies

Study ReferenceTreatment GroupNumber of AnimalsTreatment Success Rate (%)
Rohdich et al.Tildipirosin (4 mg/kg)17184.8%
Tulathromycin (2.5 mg/kg)17479.3%
Freedom of Information SummaryTildipirosin (4 mg/kg)38679%
Saline Control38751%
Rittipornlertrak et al. (2024)Tildipirosin (4 mg/kg)3675.0%
Cefquinome (1 mg/kg for 3 days)1687.5%

Table 2: Metaphylactic Efficacy of Tildipirosin in High-Risk Calves

Study ReferenceTreatment GroupNumber of AnimalsBRD Incidence (%)Mortality Rate (%)
The Effect of Metaphylactic Use of Tildipirosin...Control70011.4%1.5%
Tildipirosin (single dose)70010.8%1.2%
Tildipirosin (two doses)7009.4%0.6%

Signaling Pathway and Experimental Workflow Diagrams

Tildipirosin_Mechanism Tildipirosin Tildipirosin

BRD_Efficacy_Trial_Workflow

References

Application

Application Notes and Protocols for Tildipirosin in Swine Respiratory Disease (SRD) Research

These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of Tildipirosin for the treatment and control of S...

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of Tildipirosin for the treatment and control of Swine Respiratory Disease (SRD).

Introduction

Tildipirosin is a semi-synthetic, 16-membered tribasic macrolide antibiotic specifically developed for veterinary use.[1][2] It is a potent therapeutic agent against the primary bacterial pathogens associated with SRD, including Actinobacillus pleuropneumoniae, Pasteurella multocida, Bordetella bronchiseptica, and Glaesserella parasuis (formerly Haemophilus parasuis).[1][2][3] Its mechanism of action involves the inhibition of essential protein biosynthesis by selectively binding to the 50S ribosomal subunit of bacteria.[4][5] Tildipirosin exhibits a long duration of action, characterized by rapid absorption and extensive accumulation in respiratory tract tissues.[1][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of Tildipirosin in Swine
ParameterValueReference
Dosage 4 mg/kg body weight (intramuscular)[1][3][6]
Maximum Plasma Concentration (Cmax) 0.9 µg/mL[1][3][6]
Time to Maximum Plasma Concentration (Tmax) 23 minutes[1][3][6]
Terminal Half-life (t1/2) ~4.4 days[1][3]
Bioavailability (intramuscular) 109.27%[7]
Lung Tissue Concentration (Peak at Day 1) 4.3 µg/g[6]
Bronchial Fluid Concentration (Day 5) 14.3 µg/g[6]
Plasma Protein Binding ~30%[1][3]
Table 2: In Vitro Efficacy of Tildipirosin Against SRD Pathogens (MIC Values)
PathogenMIC50 (µg/mL)MIC90 (µg/mL)Reference
Actinobacillus pleuropneumoniae88[1]
Pasteurella multocida0.51[1]
Bordetella bronchiseptica24[1]
Glaesserella parasuis0.51[1]

Experimental Protocols

In Vivo Efficacy Study: Induced Infection Model

This protocol describes a typical experimental design to evaluate the therapeutic efficacy of Tildipirosin in an induced SRD infection model.

1.1. Animal Model:

  • Species: Domestic swine (Sus scrofa domesticus)

  • Age: 3-4 weeks old, weaned.

  • Health Status: Clinically healthy, free from respiratory pathogens. Acclimatize animals for a minimum of 7 days before the start of the study.[8]

1.2. Experimental Groups:

  • Group 1: Negative Control: Uninfected, treated with a placebo (e.g., saline).

  • Group 2: Positive Control: Infected with the challenge pathogen, treated with a placebo.

  • Group 3: Tildipirosin Treatment: Infected with the challenge pathogen, treated with Tildipirosin (4 mg/kg body weight, single intramuscular injection).

1.3. Infection Procedure:

  • Prepare a standardized inoculum of a relevant SRD pathogen (e.g., Actinobacillus pleuropneumoniae or Pasteurella multocida).

  • Administer the inoculum to pigs in Groups 2 and 3 via intranasal or intratracheal route.

1.4. Treatment Administration:

  • Administer Tildipirosin or placebo at the onset of clinical signs of SRD (e.g., fever, respiratory distress) or at a predetermined time post-infection.

  • The recommended dosage for Tildipirosin is a single intramuscular injection of 4 mg/kg body weight.[1][3]

1.5. Endpoint Evaluation:

  • Clinical Observations: Daily monitoring of clinical signs (rectal temperature, respiratory rate, coughing, sneezing, and behavioral changes).[9]

  • Weight Gain: Measure body weight at the start and end of the study to calculate average daily gain.

  • Lung Lesion Scoring: At the end of the study (e.g., 7-14 days post-infection), euthanize the animals and perform a necropsy. Score the extent of lung lesions.[9]

  • Bacterial Load: Collect lung tissue and bronchoalveolar lavage fluid (BALF) to quantify the bacterial load.

Pharmacokinetic Study

This protocol outlines the methodology for determining the pharmacokinetic profile of Tildipirosin in swine.

2.1. Animal Model:

  • Use healthy pigs of a specific age and weight range.

2.2. Drug Administration:

  • Administer a single intramuscular dose of Tildipirosin at 4 mg/kg body weight.[7]

2.3. Sample Collection:

  • Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 10, 15, 30 minutes, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours post-administration).[7]

  • If tissue concentrations are to be measured, euthanize subsets of animals at different time points and collect lung tissue and bronchial fluid.[6]

2.4. Sample Analysis:

  • Process blood samples to separate plasma.

  • Analyze plasma, lung tissue homogenates, and bronchial fluid for Tildipirosin concentrations using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7]

2.5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t1/2, and AUC (Area Under the Curve).[7]

Visualizations

Tildipirosin_Mechanism_of_Action cluster_bacterium Bacterial Cell Tildipirosin Tildipirosin Ribosome 50S Ribosomal Subunit Tildipirosin->Ribosome Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Blocks Bacterial_Growth Bacterial Growth and Replication Inhibition->Bacterial_Growth Halts

Caption: Tildipirosin's mechanism of action on the bacterial ribosome.

SRD_Efficacy_Study_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_evaluation Endpoint Evaluation Animal_Selection Select healthy, weaned pigs (3-4 weeks old) Acclimatization Acclimatize for 7 days Animal_Selection->Acclimatization Group_Allocation Randomly allocate to 3 groups: - Negative Control - Positive Control - Tildipirosin Treatment Acclimatization->Group_Allocation Infection Induce SRD infection (Positive Control & Treatment Groups) Group_Allocation->Infection Treatment Administer Tildipirosin (4 mg/kg IM) or Placebo Infection->Treatment Clinical_Monitoring Daily clinical observations (temperature, respiratory signs) Treatment->Clinical_Monitoring Performance_Metrics Measure weight gain Treatment->Performance_Metrics Pathology Necropsy and lung lesion scoring Clinical_Monitoring->Pathology Performance_Metrics->Pathology Microbiology Quantify bacterial load in lung tissue/BALF Pathology->Microbiology

Caption: Workflow for an in vivo SRD efficacy study.

Tildipirosin_PK_Study_Workflow cluster_setup Study Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Selection Select healthy pigs Administration Administer single IM dose of Tildipirosin (4 mg/kg) Animal_Selection->Administration Sample_Collection Collect blood samples at predetermined time points Administration->Sample_Collection Sample_Processing Separate plasma from blood Sample_Collection->Sample_Processing Concentration_Analysis Analyze Tildipirosin concentration (HPLC-MS/MS) Sample_Processing->Concentration_Analysis PK_Modeling Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) Concentration_Analysis->PK_Modeling

Caption: Workflow for a pharmacokinetic study of Tildipirosin in swine.

References

Method

Application Note: Quantification of Tildipirosin Using High-Performance Liquid Chromatography (HPLC)

This application note describes a sensitive and reliable method for the quantification of Tildipirosin in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. Tildipirosin is a 16-me...

Author: BenchChem Technical Support Team. Date: November 2025

This application note describes a sensitive and reliable method for the quantification of Tildipirosin in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. Tildipirosin is a 16-membered semi-synthetic macrolide antibiotic used in veterinary medicine for the treatment of respiratory diseases in cattle and swine. The method detailed below is applicable for pharmacokinetic studies, residue analysis, and quality control of Tildipirosin in various sample types.

Principle

The method is based on reversed-phase HPLC, where Tildipirosin is separated from endogenous matrix components on a C18 analytical column. The separation is achieved using a gradient or isocratic elution with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector at a wavelength of approximately 289 nm.[1][2][3][4] Quantification is achieved by comparing the peak area of Tildipirosin in the sample to that of a known concentration from a calibration curve.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions have been shown to be effective for Tildipirosin analysis:

ParameterCondition 1 (Horse Plasma)Condition 2 (Rabbit Tissues)Condition 3 (Goat Milk)
HPLC System Agilent Infinity 1220 or equivalentAgilent Series 1200 or equivalentNot Specified
Column Zorbax Eclipse XDB-C18, 150 x 3.0 mm, 5 µm[1][2][3][4]C18, 250 x 4.6 mm, 5 µm[5]Not Specified
Mobile Phase Gradient elution with 0.3% Formic acid in water and Acetonitrile[5]Isocratic elution with 0.02 M ammonium acetate: methanol (40:60), pH 3.5[6]Not Specified
Flow Rate 1.0 mL/min[5]0.8 mL/min[6]Not Specified
Column Temperature 30°C[5]35°C[6]Not Specified
Detection Wavelength 289 nm[1][2][3][4]289 nm[6]Not Specified
Injection Volume 50 µL[4][7]50 µL[6]Not Specified
Internal Standard Tylosin tartrate[1][2]Not SpecifiedTylosin tartrate[8]
Preparation of Standard Solutions

Stock solutions of Tildipirosin and the internal standard (e.g., Tylosin tartrate) are prepared by dissolving the pure compounds in a suitable solvent such as methanol or water to a concentration of 100 or 200 µg/mL.[7][8] Working standard solutions are then prepared by serial dilution of the stock solutions with the mobile phase or an appropriate solvent.

Sample Preparation

The sample preparation procedure is critical for removing interfering substances and concentrating the analyte. The choice of method depends on the sample matrix.

For Plasma Samples (Liquid-Liquid Extraction):

  • To 425 µL of plasma, add 10 µL of internal standard solution and 25 µL of the Tildipirosin working standard (for calibration curve) or sample.[5]

  • Add 900 µL of acetonitrile, vortex for 1 minute, and centrifuge at 1600g for 10 minutes.[5]

  • Alternatively, plasma samples can be extracted with diethyl ether.[1][2][3]

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in 75 µL of the mobile phase, and 50 µL is injected into the HPLC system.[4][7]

For Tissue Samples (Solid-Phase Extraction):

  • Homogenize the tissue sample.

  • Use a solid-phase extraction (SPE) cartridge (e.g., Bond Elut C18) for sample cleanup and concentration.[6]

  • The final extract is dissolved in the mobile phase for HPLC analysis.[6]

For Milk Samples (Protein Precipitation):

  • To 450 µL of milk, add 10 µL of internal standard solution.[8]

  • Add 900 µL of acetonitrile to precipitate proteins.[8]

  • Vortex for 1 minute, sonicate for 5 minutes, and then centrifuge at 1200g for 10 minutes.[8]

  • The supernatant is collected for injection.

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA, ICH) to ensure its suitability for the intended purpose.[4] Key validation parameters are summarized below.

ParameterResult (Horse Plasma)Result (Goat Milk, Plasma, Somatic Cells)
Linearity Range 0.1 - 3.0 µg/mL[1][2][4][7]Not Specified
Correlation Coefficient (r²) 0.9986[4][7]Not Specified
Limit of Detection (LOD) 0.035 µg/mL[1][2][4][7][9]0.005 µg (for somatic cells)[10]
Limit of Quantification (LOQ) 0.1 µg/mL[1][2][4][7][9]0.01 µg (for somatic cells)[10]
Accuracy (% Recovery) Mean recovery of 99.5%[1][2][4][11]Not Specified
Precision (%RSD) Intra-day < 10.5%, Inter-day < 12.0%[7]Not Specified
Retention Time (Tildipirosin) ~3.0 min[1][2][3][4]~3.0 min[10]
Retention Time (Tylosin Tartrate) ~6.4 min[1][2][3][4]~6.5 min[10]

Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Tildipirosin and IS Stock Solutions Working_Std Prepare Working Standard Solutions Standard_Prep->Working_Std Sample_Collection Collect Biological Sample (Plasma, Tissue, Milk) Spiking Spike Sample with IS and/or Standards Sample_Collection->Spiking LLE Liquid-Liquid Extraction (e.g., Diethyl Ether) Spiking->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) Spiking->SPE PP Protein Precipitation (e.g., Acetonitrile) Spiking->PP Evaporation Evaporate Supernatant to Dryness LLE->Evaporation Reconstitution Reconstitute Residue in Mobile Phase SPE->Reconstitution Injection Inject Sample into HPLC System PP->Injection Evaporation->Reconstitution Reconstitution->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 289 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Tildipirosin Concentration Calibration->Quantification

References

Application

Tildipirosin Pharmacokinetics in Cattle: Application Notes and Protocols for Researchers

For Immediate Release These application notes provide a comprehensive overview of the pharmacokinetic profile of tildipirosin in cattle plasma and lung tissue. This document is intended for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a comprehensive overview of the pharmacokinetic profile of tildipirosin in cattle plasma and lung tissue. This document is intended for researchers, scientists, and drug development professionals working in veterinary pharmacology and related fields. The following sections detail the experimental protocols for pharmacokinetic studies of tildipirosin and summarize the key quantitative data in structured tables for ease of comparison.

Abstract

Tildipirosin, a 16-membered semi-synthetic macrolide antibiotic, is utilized for the treatment and prevention of bovine respiratory disease (BRD).[1] Understanding its pharmacokinetic properties in plasma and, more importantly, at the site of infection in the lung tissue, is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document outlines the methodology for assessing tildipirosin's pharmacokinetics in cattle and presents a summary of its key pharmacokinetic parameters. Following a single subcutaneous administration, tildipirosin is rapidly absorbed and exhibits extensive distribution to the respiratory tract, leading to high and sustained concentrations in lung tissue and bronchial fluid, which far exceed those observed in plasma.[1][2][3]

Experimental Protocols

The following protocols are based on established methodologies for pharmacokinetic studies of tildipirosin in cattle.

Animal Model and Housing
  • Species: Bovine (e.g., Holstein Friesian calves).[4]

  • Health Status: Clinically healthy, non-anesthetized cattle.[1]

  • Weight: Calves weighing between 212 to 259 kg.[4]

  • Housing: Animals should be housed in conditions that comply with animal welfare regulations, with ad libitum access to feed and water.

Drug Administration
  • Drug: Tildipirosin (e.g., Zuprevo®, 180 mg/mL injectable solution).[1]

  • Dosage: A single subcutaneous (SC) injection of 4 mg/kg body weight.[1][5][2]

  • Injection Site: Administration in the neck region. For doses exceeding 10 ml, it is recommended to divide the dose and inject at separate sites.[2]

Sample Collection
  • Blood (Plasma):

    • Blood samples are collected via jugular venipuncture into heparinized tubes.

    • Sampling should occur prior to dosing (time 0) and at multiple time points post-administration (e.g., 10, 20, 30, 45 minutes, 1, 2, 4, 8, 12, 24 hours, and then daily or at other relevant intervals up to 28 days).[4]

    • Plasma is separated by centrifugation (e.g., 3,000 g for 10 minutes at 4°C) and stored at -80°C until analysis.[6]

  • Lung Tissue:

    • Lung tissue samples can be collected post-mortem from subgroups of animals at various time points after drug administration.

    • Samples are homogenized for analysis.

  • Bronchial Fluid:

    • Bronchial fluid can be collected from live, non-anesthetized cattle using appropriate techniques.[1] Samples can also be collected post-mortem.[4]

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is the validated method for quantifying tildipirosin concentrations in plasma, lung tissue homogenate, and bronchial fluid.[6][4]

  • Sample Preparation: Plasma samples are typically deproteinized with acetonitrile before analysis.[6]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of tildipirosin in cattle plasma and lung tissue following a single subcutaneous injection of 4 mg/kg body weight.

Table 1: Pharmacokinetic Parameters of Tildipirosin in Cattle Plasma

ParameterValueUnitReference
Cmax (Maximum Concentration)0.7µg/mL[1][5][2]
Tmax (Time to Cmax)23minutes[1][5][2]
Terminal Half-Life (T½) ~9days[1][5][2]
AUC0-last (Area Under the Curve)21017hr·ng/mL[4]
Absolute Bioavailability 78.9%[1]
Volume of Distribution (Vz) 49.4L/kg[1]
Plasma Clearance 144mL/h/kg[1]

Table 2: Tildipirosin Concentration in Cattle Lung Tissue and Bronchial Fluid

TissueTime PointConcentrationUnitReference
Lung Tissue4 hours9.2µg/g[1][3]
Lung Tissue1 day (Peak)14.8µg/g[1][3]
Lung Tissue28 days2.0µg/g[1][3]
Bronchial Fluid4 hours1.5µg/g[1][3]
Bronchial Fluid10 hours3.0µg/g[1][3]
Bronchial Fluid1-3 days (Plateau)~3.5µg/g[1][3]
Bronchial Fluid21 days1.0µg/g[1][3]

Visualizations

Experimental Workflow for Tildipirosin Pharmacokinetic Study in Cattle

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis AnimalSelection Select healthy Holstein Friesian calves (212-259 kg) Acclimatization Acclimatize animals to housing conditions AnimalSelection->Acclimatization Dosing Administer a single SC dose of tildipirosin (4 mg/kg) Acclimatization->Dosing BloodSampling Collect blood samples at pre-defined time points Dosing->BloodSampling TissueSampling Collect lung tissue and bronchial fluid samples post-mortem Dosing->TissueSampling SampleProcessing Process blood to plasma; homogenize lung tissue BloodSampling->SampleProcessing TissueSampling->SampleProcessing Quantification Quantify tildipirosin concentration using HPLC-MS/MS SampleProcessing->Quantification PK_Analysis Perform pharmacokinetic analysis (Cmax, Tmax, T½, AUC) Quantification->PK_Analysis

Caption: Workflow for a pharmacokinetic study of tildipirosin in cattle.

Tildipirosin Distribution and Elimination Pathway

G cluster_absorption Absorption cluster_distribution Distribution cluster_elimination Elimination SC_Injection Subcutaneous Injection (4 mg/kg) Plasma Plasma (Cmax: 0.7 µg/mL) SC_Injection->Plasma Rapid Absorption (Tmax: 23 min) Lung Lung Tissue (High Concentration) Plasma->Lung Extensive Distribution BronchialFluid Bronchial Fluid (Sustained Concentration) Plasma->BronchialFluid High Partitioning Metabolism Metabolism Plasma->Metabolism Lung->Plasma Slow Release BronchialFluid->Plasma Slow Release Excretion Excretion (Urine and Feces) Metabolism->Excretion

Caption: Tildipirosin's pathway from administration to elimination.

Conclusion

Tildipirosin demonstrates a favorable pharmacokinetic profile for the treatment of BRD, characterized by rapid absorption from the injection site and extensive, prolonged distribution to the lungs and bronchial fluid.[1] The high concentrations achieved at the site of infection support the efficacy of a single-dose administration regimen. The protocols and data presented herein provide a valuable resource for researchers involved in the study and development of macrolide antibiotics for veterinary use.

References

Method

Determining the Minimum Inhibitory Concentration (MIC) of Tildipirosin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Tildipirosin is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine. It is effe...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tildipirosin is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine. It is effective against a range of bacterial pathogens, and determining its Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency, monitoring for resistance, and establishing effective dosage regimens. These application notes provide detailed protocols for determining the MIC of Tildipirosin against relevant bacterial pathogens.

Quantitative Data Summary

The following tables summarize the MIC values of Tildipirosin against key veterinary respiratory pathogens as reported in the literature. These values were primarily determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Tildipirosin MIC Data for Bovine Respiratory Disease (BRD) Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Mannheimia haemolytica120.25 to >32
Pasteurella multocida0.510.25 to >32
Histophilus somni241 to >32

Data compiled from field studies in the U.S.[1][2]

Table 2: Tildipirosin MIC Data for Swine Respiratory Disease (SRD) Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Actinobacillus pleuropneumoniae242–16
Bordetella bronchiseptica220.5–8
Pasteurella multocida0.510.125–2
Glaesserella parasuis120.032–4

Data from European sources.[3]

Table 3: Tildipirosin MIC Data for Other Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Salmonella4–16
E. coli1– >64
Campylobacter1– >64
Enterococci1– >64

[3]

Experimental Protocols

The following are detailed protocols for determining the MIC of Tildipirosin. The broth microdilution method is the most commonly used and recommended procedure.[4]

Protocol 1: Broth Microdilution MIC Assay

This method is performed in accordance with the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Tildipirosin analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Tildipirosin Stock Solution:

    • Prepare a stock solution of Tildipirosin in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Tildipirosin Dilutions:

    • Perform serial two-fold dilutions of the Tildipirosin stock solution in CAMHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL).

    • Add 100 µL of each dilution to the wells of a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the Tildipirosin dilutions with 100 µL of the final bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of Tildipirosin that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.

Protocol 2: Agar Dilution MIC Assay

This method is an alternative to broth microdilution and is also based on CLSI guidelines.

Materials:

  • Tildipirosin analytical standard

  • Mueller-Hinton Agar (MHA)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or PBS

  • Petri dishes

  • Incubator (35-37°C)

  • Inoculum replicating device (e.g., Steers replicator)

Procedure:

  • Preparation of Tildipirosin-Containing Agar Plates:

    • Prepare a series of Tildipirosin stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each Tildipirosin stock solution to 9 parts of molten MHA to create plates with the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the broth microdilution protocol, standardized to a 0.5 McFarland turbidity.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension. Each spot should contain approximately 10⁴ CFU.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of Tildipirosin at which there is no visible growth, a faint haze, or a single colony at the inoculation spot.

Visualizations

Macrolide Mechanism of Action and Resistance

Tildipirosin, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the exit of the nascent polypeptide chain. Resistance to macrolides can occur through several mechanisms.

macrolide_action cluster_ribosome Bacterial Ribosome (70S) cluster_resistance Resistance Mechanisms 50S 50S Subunit Protein Synthesis Protein Synthesis 50S->Protein Synthesis Inhibits translocation 30S 30S Subunit Tildipirosin Tildipirosin Tildipirosin->50S Binds to P-site and exit tunnel Bacterial Cell Death/Inhibition Bacterial Cell Death/Inhibition Protein Synthesis->Bacterial Cell Death/Inhibition Target Modification Ribosomal Methylation (erm genes) Target Modification->Tildipirosin Prevents binding Efflux Pumps Active Efflux (msr-mph genes) Efflux Pumps->Tildipirosin Pumps out drug Enzymatic Inactivation Drug Inactivation Enzymatic Inactivation->Tildipirosin Degrades drug

Caption: Mechanism of action of Tildipirosin and bacterial resistance mechanisms.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the MIC of Tildipirosin using either the broth microdilution or agar dilution method.

MIC_Workflow cluster_prep Preparation cluster_method MIC Method Prepare Tildipirosin Stock Prepare Tildipirosin Stock Serial Dilutions Serial Dilutions Prepare Tildipirosin Stock->Serial Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Standardize to 0.5 McFarland Standardize to 0.5 McFarland Prepare Bacterial Inoculum->Standardize to 0.5 McFarland Inoculation Inoculation Standardize to 0.5 McFarland->Inoculation Broth Microdilution Broth Microdilution Broth Microdilution->Inoculation Agar Dilution Agar Dilution Agar Dilution->Inoculation Serial Dilutions->Broth Microdilution Serial Dilutions->Agar Dilution Incubation Incubate 16-20 hours Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC

Caption: General experimental workflow for determining the MIC of Tildipirosin.

References

Application

Application Notes and Protocols for Tildipirosin in a Murine Lung Infection Model for Pasteurella multocida

These application notes provide a comprehensive overview and detailed protocols for the use of tildipirosin in a murine lung infection model for Pasteurella multocida. The information is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the use of tildipirosin in a murine lung infection model for Pasteurella multocida. The information is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics and pharmacodynamics of tildipirosin.

Introduction

Tildipirosin is a 16-membered semi-synthetic macrolide antibiotic approved for the treatment of respiratory diseases in swine and cattle.[1][2][3][4] It functions by inhibiting bacterial protein synthesis through selective binding to the 50S ribosomal subunit.[5] While its clinical efficacy is well-documented in livestock for infections caused by pathogens such as Pasteurella multocida, understanding its activity in a controlled laboratory setting is crucial for defining optimal dosage regimens.[1][2][3][4] A murine lung infection model offers a valuable tool for studying the pharmacokinetic/pharmacodynamic (PK/PD) properties of tildipirosin against P. multocida.[1][2][3][4]

The following sections detail the experimental setup, protocols, and key findings from a study that successfully established and utilized a neutropenic murine lung infection model to characterize the efficacy of tildipirosin against P. multocida.

Data Presentation

The efficacy of tildipirosin is best described by the ratio of the area under the unbound concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC₀₋₂₄ h/MIC).[1][2][4] This parameter showed the strongest correlation with bacterial reduction in the lungs of infected mice.[1]

Table 1: In Vitro Susceptibility of Pasteurella multocida to Tildipirosin
Bacterial StrainMethodMinimum Inhibitory Concentration (MIC)
P. multocida CVCC 1669Broth microdilution in serum0.25 µg/mL[1]
Table 2: Pharmacokinetic Parameters of Unbound Tildipirosin in Neutropenic, Infected Mice
Dose (mg/kg, SC)Cₘₐₓ (µg/mL)Tₘₐₓ (h)AUC₀₋₂₄ h (µg·h/mL)
10.03 ± 0.010.080.23 ± 0.03
20.05 ± 0.010.080.45 ± 0.07
40.11 ± 0.020.080.98 ± 0.13
60.17 ± 0.020.081.56 ± 0.21
80.22 ± 0.030.082.05 ± 0.29

Data presented as mean ± standard deviation. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋₂₄ h: Area under the concentration-time curve from 0 to 24 hours; SC: Subcutaneous.

Table 3: Tildipirosin PK/PD Target Values for Efficacy Against P. multocida in Murine Lung Infection Model
Efficacy TargetfAUC₀₋₂₄ h/MIC (h)
Bacteriostatic (no change in bacterial count)19.930.911
1-log₁₀ bacterial reduction31.890.911
2-log₁₀ bacterial reduction53.270.911

fAUC₀₋₂₄ h/MIC: Ratio of the area under the unbound concentration-time curve over 24 hours to the minimum inhibitory concentration. R²: Coefficient of determination.

Experimental Protocols

The following protocols are based on the methodology described by Zeng et al. (2018) in their study of tildipirosin in a murine lung infection model.[1][2][3][4]

Bacterial Strain and In Vitro Susceptibility Testing
  • Bacterial Strain: Pasteurella multocida CVCC 1669.

  • Culture Conditions: Grow bacteria in an appropriate broth medium (e.g., Mueller-Hinton broth) to the early logarithmic phase.

  • MIC Determination: Determine the minimum inhibitory concentration (MIC) of tildipirosin against the P. multocida strain using the broth microdilution method in serum to mimic in vivo conditions.[1]

Murine Lung Infection Model
  • Animal Model: Specific-pathogen-free female ICR mice (or a similar strain), typically 6-8 weeks old.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg for 4 consecutive days.[2]

    • On the fifth day, administer a final dose of cyclophosphamide at 100 mg/kg.[2] This regimen typically induces neutropenia (neutrophil count ≤100/mm³) prior to infection.

  • Infection Procedure:

    • Anesthetize the neutropenic mice (e.g., using isoflurane or pentobarbital sodium).[2]

    • Prepare an inoculum of early-logarithmic-phase P. multocida suspension (e.g., ~10⁸ CFU/mL).[2]

    • Administer 50 µL of the bacterial suspension via intratracheal injection using a tracheal cannula.[2]

Tildipirosin Administration and Sample Collection
  • Treatment Initiation: Begin tildipirosin treatment 2 hours post-infection.[1][2]

  • Administration: Administer tildipirosin subcutaneously. Dosing can be varied to study pharmacokinetic and pharmacodynamic relationships. Single doses ranging from 1 to 8 mg/kg have been used, as well as fractionated daily doses totaling 1 to 32 mg/kg.[1][2]

  • Pharmacokinetic Sampling:

    • Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

    • Process blood to obtain plasma and analyze for unbound tildipirosin concentrations using a validated method like LC-MS/MS.

  • Pharmacodynamic Evaluation:

    • At 24 hours post-treatment initiation, humanely euthanize the mice.[1][2]

    • Aseptically remove the lungs and homogenize them in a suitable sterile buffer.[1][2]

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per lung.[1][2]

Visualizations

Mechanism of Action

Tildipirosin, like other macrolides, inhibits bacterial protein synthesis, which is crucial for bacterial growth and survival.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Inhibits 30S_subunit 30S Subunit Tildipirosin Tildipirosin Tildipirosin->50S_subunit Binds to Bacterial_Death Bacteriostatic/ Bactericidal Effect Protein_Synthesis->Bacterial_Death Leads to

Caption: Tildipirosin's mechanism of action on the bacterial ribosome.

Experimental Workflow

The following diagram outlines the key steps in the murine lung infection model for evaluating tildipirosin efficacy.

cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide, 5 days) Infection Intratracheal Infection (50 µL) Neutropenia->Infection Inoculum Prepare P. multocida Inoculum (~10^8 CFU/mL) Inoculum->Infection Treatment Tildipirosin Treatment (SC) (2 hours post-infection) Infection->Treatment 2h PK_Sampling Pharmacokinetic Sampling (Blood collection over 24h) Treatment->PK_Sampling Euthanasia Euthanasia & Lung Harvest (24 hours post-treatment) PK_Sampling->Euthanasia 24h PKPD_Analysis PK/PD Analysis (fAUC/MIC correlation) PK_Sampling->PKPD_Analysis CFU_Count Lung Homogenization & CFU Enumeration Euthanasia->CFU_Count CFU_Count->PKPD_Analysis

Caption: Experimental workflow for the murine lung infection model.

References

Method

Tildipirosin for the Treatment of Mannheimia haemolytica Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of tildipirosin, a semi-synthetic macrolide antibiotic, for the treatment and prevention...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tildipirosin, a semi-synthetic macrolide antibiotic, for the treatment and prevention of bovine respiratory disease (BRD) associated with Mannheimia haemolytica. This document includes a summary of its efficacy, pharmacokinetic and pharmacodynamic properties, and detailed protocols for relevant experimental procedures.

Introduction

Mannheimia haemolytica is a primary bacterial pathogen implicated in BRD, a significant cause of economic loss in the cattle industry.[1] Tildipirosin is a 16-membered semi-synthetic macrolide antimicrobial agent specifically developed to combat the key bacterial pathogens associated with BRD.[2][3] It exhibits a bactericidal effect against M. haemolytica by inhibiting essential protein biosynthesis through selective binding to bacterial ribosomal RNA, thereby blocking the prolongation of the peptide chain.[2][4]

Efficacy of Tildipirosin Against Mannheimia haemolytica

Clinical studies have demonstrated the effectiveness of tildipirosin in treating and preventing BRD caused by M. haemolytica. A single subcutaneous injection of tildipirosin at a dose of 4 mg/kg body weight has been shown to be effective for the treatment of BRD associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[5]

Clinical Trial Data

A clinical trial evaluating the metaphylactic administration of tildipirosin 10 days prior to an experimental challenge with M. haemolytica in heifers showed a significant reduction in pulmonary lesions and clinical signs of illness compared to control groups.[6]

ParameterTildipirosin (4 mg/kg)Tulathromycin (2.5 mg/kg)SalineP-value
Lung Lesion Score (%) <10% in 92% of heifersHigher than TildipirosinHigher than Tildipirosin< 0.05
Lung Weight (% of Body Weight) LowerHigher than TildipirosinHigher than Tildipirosin< 0.05
Abnormal Clinical Illness Score Probability LowerHigher than TildipirosinHigher than Tildipirosin< 0.05
Abnormal Appetite Score Probability LowerHigher than TildipirosinHigher than Tildipirosin< 0.05
Abnormal Respiratory Score Probability LowerHigher than TildipirosinHigher than Tildipirosin< 0.05

Table 1: Summary of clinical trial results for tildipirosin metaphylaxis against M. haemolytica challenge in heifers.[6]

Another field study comparing the therapeutic efficacy of tildipirosin to tulathromycin for BRD showed a treatment success rate of 84.8% for tildipirosin on day 14.[7]

ParameterTildipirosin (4 mg/kg)Tulathromycin (2.5 mg/kg)
Treatment Success Rate (Day 14) 84.8% (145/171)79.3% (138/174)
Relapse Rate (Day 21) 7.6% (11/145)5.8% (8/138)
Mortality 0.0% (0/171)0.6% (1/174)

Table 2: Comparative therapeutic efficacy of tildipirosin and tulathromycin in field conditions.[7]

Pharmacokinetics of Tildipirosin

Tildipirosin is characterized by rapid absorption and extensive tissue distribution, particularly to the lungs and bronchial fluid, the site of respiratory infections.[2]

ParameterValueSpeciesAdministration RouteDose
Cmax (Peak Plasma Concentration) 0.7 µg/mlCattleSubcutaneous4 mg/kg
Tmax (Time to Peak Plasma Concentration) 23 minutesCattleSubcutaneous4 mg/kg
Absolute Bioavailability 78.9%CattleSubcutaneous4 mg/kg
Terminal Half-life Approximately 9 daysCattleSubcutaneous4 mg/kg

Table 3: Key pharmacokinetic parameters of tildipirosin in cattle.[2][4]

The concentration of tildipirosin in bronchial fluid is significantly higher and more sustained than in plasma, exceeding the MIC90 values for M. haemolytica for an extended period.[5][8]

Pharmacodynamics and Mechanism of Action

Tildipirosin is a protein synthesis inhibitor. It binds to the 50S ribosomal subunit of bacteria, specifically to the 23S ribosomal RNA, and blocks the exit of the nascent polypeptide chain.[3][9] This action is primarily bacteriostatic, but can be bactericidal against certain pathogens like M. haemolytica.[2][4]

Tildipirosin_Mechanism_of_Action cluster_bacterium Mannheimia haemolytica Bacterial_Cell Bacterial Cell Wall & Membrane Ribosome 50S Ribosomal Subunit Bacterial_Cell->Ribosome Binding to 23S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to Tildipirosin Tildipirosin Tildipirosin->Bacterial_Cell Penetration

Caption: Mechanism of action of tildipirosin in M. haemolytica.

In Vitro Susceptibility

The in vitro activity of tildipirosin against M. haemolytica has been well-documented.

PathogenMIC50 (µg/ml)MIC90 (µg/ml)MIC Range (µg/ml)
Mannheimia haemolytica0.510.125 - >64

Table 4: Minimum Inhibitory Concentration (MIC) data for tildipirosin against M. haemolytica isolates.[9]

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing of Tildipirosin against Mannheimia haemolytica

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

  • Mannheimia haemolytica isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Tildipirosin analytical standard

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of M. haemolytica on an appropriate agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/ml).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/ml in the microtiter plate wells.

  • Tildipirosin Dilution Series:

    • Prepare a stock solution of tildipirosin.

    • Perform serial twofold dilutions of tildipirosin in CAMHB in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 64 µg/ml).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the tildipirosin dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of tildipirosin that completely inhibits visible growth of the organism as detected by the unaided eye.

AST_Workflow cluster_prep Preparation cluster_plate Microtiter Plate Setup cluster_incubation Incubation & Reading Isolate Isolate M. haemolytica Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Dilute_Inoculum Dilute Inoculum Inoculum->Dilute_Inoculum Add_Inoculum Add Inoculum to Wells Dilute_Inoculum->Add_Inoculum Tildipirosin_Dilutions Prepare Tildipirosin Serial Dilutions Tildipirosin_Dilutions->Add_Inoculum Incubate Incubate at 35°C for 16-20h Add_Inoculum->Incubate Read_MIC Read MIC Incubate->Read_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 2: Experimental Mannheimia haemolytica Challenge Model in Cattle

This protocol is a generalized procedure based on methodologies described in clinical trials for evaluating the efficacy of antimicrobials against BRD.[6]

Animals:

  • Healthy, crossbred beef calves or heifers, confirmed to be free of respiratory pathogens.

  • Animals should be acclimatized to the study facility for a minimum of 14 days before the start of the experiment.

Experimental Design:

  • Randomly allocate animals to treatment groups (e.g., tildipirosin, placebo control).

  • Administer the treatment (e.g., a single subcutaneous injection of tildipirosin at 4 mg/kg) at the designated time point before or after the challenge.

Challenge Procedure:

  • Culture Preparation:

    • Prepare a fresh culture of a virulent strain of Mannheimia haemolytica.

    • Harvest the bacteria during the logarithmic growth phase and resuspend in a suitable medium to a predetermined concentration (e.g., 1 x 10^9 CFU/ml).

  • Inoculation:

    • On Day 0, challenge the animals with the prepared M. haemolytica culture.

    • Common methods of inoculation include transthoracic or endoscopic intrabronchial administration.

Post-Challenge Monitoring and Data Collection:

  • Clinical Observations: Daily record clinical illness scores (CIS), respiratory scores, appetite scores, and rectal temperatures for a specified period (e.g., 14 days).

  • Pathology: At the end of the study period (e.g., Day 14), humanely euthanize the animals and perform a necropsy.

  • Lung Lesion Scoring: Evaluate the lungs for gross pathological lesions and calculate a lung lesion score (percentage of lung affected).

  • Microbiology: Collect lung tissue and/or bronchoalveolar lavage fluid for bacterial culture to confirm the presence of M. haemolytica.

Experimental_Challenge_Model cluster_pre Pre-Challenge cluster_challenge Challenge cluster_post Post-Challenge Monitoring Acclimatize Acclimatize Animals Randomize Randomize into Groups Acclimatize->Randomize Treat Administer Treatment/Placebo Randomize->Treat Challenge Intrabronchial Challenge with M. haemolytica Treat->Challenge Monitor Daily Clinical Monitoring Challenge->Monitor Necropsy Necropsy and Lung Lesion Scoring Monitor->Necropsy Data_Analysis Data Analysis Necropsy->Data_Analysis

Caption: Workflow for an experimental M. haemolytica challenge model.

Conclusion

Tildipirosin is a highly effective antimicrobial for the treatment and prevention of Mannheimia haemolytica infections in cattle. Its favorable pharmacokinetic profile, characterized by rapid absorption and high concentrations in the respiratory tract, combined with its potent bactericidal activity against M. haemolytica, makes it a valuable tool in managing BRD. The provided protocols offer standardized methods for the in vitro and in vivo evaluation of tildipirosin and other potential antimicrobial agents against this important bovine pathogen.

References

Application

Application Notes and Protocols: Tildipirosin for the Control of Histophilus somni Outbreaks

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Tildipirosin in managing respiratory disease in cattle caused by Histophilus somni. T...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tildipirosin in managing respiratory disease in cattle caused by Histophilus somni. The information is intended to support research, clinical trial design, and the development of effective therapeutic strategies.

Introduction

Histophilus somni is a significant bacterial pathogen contributing to the bovine respiratory disease (BRD) complex, leading to considerable economic losses in the cattle industry. Tildipirosin, a semi-synthetic 16-membered tribasic macrolide antibiotic, has demonstrated efficacy in the treatment and control of BRD associated with H. somni.[1][2] Its unique pharmacokinetic profile, characterized by rapid absorption, extensive lung tissue distribution, and a long elimination half-life, makes it a valuable tool in combating this challenging pathogen.[3][4]

Mechanism of Action

Tildipirosin exerts its antibacterial effect by selectively binding to the bacterial 50S ribosomal subunit, thereby inhibiting essential protein synthesis.[1][5] This action is primarily bacteriostatic against Histophilus somni, meaning it inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.[6] In some cases, particularly against other BRD pathogens like Mannheimia haemolytica, it can be bactericidal.[2][7] The large size of the tildipirosin molecule makes it difficult for bacteria to excrete, contributing to its sustained intracellular concentrations and prolonged activity.[6]

cluster_bacterium Histophilus somni cluster_effect Bacterial Cell Wall Bacterial Cell Wall Ribosome_50S 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Leads to Tildipirosin Tildipirosin Tildipirosin->Ribosome_50S Binds to & Inhibits Inhibition Inhibition Inhibition->Protein_Synthesis

Caption: Mechanism of action of Tildipirosin on Histophilus somni.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy, pharmacokinetics, and in vitro activity of Tildipirosin against Histophilus somni.

Table 1: Minimum Inhibitory Concentration (MIC) of Tildipirosin against Histophilus somni
ParameterValue (µg/mL)Reference(s)
MIC502[7]
MIC904[7][8]
MIC Range0.5 - 8[7]
MIC of Challenge Strain (7735)2.0[9]

MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of isolates are inhibited, respectively.

Table 2: Pharmacokinetic Properties of Tildipirosin in Cattle (4 mg/kg SC)
ParameterValueReference(s)
Maximum Plasma Concentration (Cmax)0.7 µg/mL[3][7]
Time to Maximum Plasma Concentration (Tmax)23 minutes[3][7]
Absolute Bioavailability78.9%[3][7]
Terminal Half-life (Plasma)Approximately 9 days[7]
Volume of Distribution (Vz)49.4 L/kg[3]
Lung Tissue Concentration (Peak at 24h)14.8 µg/g[3][10]
Bronchial Fluid Concentration (Plateau at 24-72h)~3.5 µg/g[3][10]
Table 3: Clinical Efficacy of Tildipirosin in Bovine Respiratory Disease (BRD)
Study TypeComparisonOutcomeResultReference(s)
Natural Infection Field StudyTildipirosin vs. Saline ControlTreatment Success Rate79% vs. 51% (p = 0.0001)[1][11]
Experimental H. somni ChallengeTildipirosin vs. Tulathromycin vs. SalineMean Clinical ScoreSignificantly lower for Tildipirosin[9][12]
Experimental H. somni ChallengeTildipirosin vs. Tulathromycin vs. SalineMean Lung ConsolidationSignificantly lower for Tildipirosin[9][12]
Natural Infection Field StudyTildipirosin vs. TulathromycinTreatment Success Rate (Day 14)84.8% vs. 79.3%[13]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of Tildipirosin against Experimental Histophilus somni Challenge in Calves

This protocol is based on methodologies described in studies evaluating the metaphylactic efficacy of Tildipirosin.[9][12]

1. Animal Selection and Acclimation:

  • Select healthy, male Holstein or Holstein-crossbreed calves, approximately 3 months of age.

  • House calves individually and allow for an acclimation period of at least 7 days before the start of the experiment.

  • Ensure calves are free from respiratory pathogens prior to the study by conducting appropriate diagnostic tests (e.g., nasal swabs, serology).

2. Experimental Design and Treatment Administration:

  • Randomly allocate calves to treatment groups (e.g., Tildipirosin, placebo control, positive control).

  • On Day 0, administer a single subcutaneous (SC) injection of Tildipirosin at a dosage of 4 mg/kg body weight.[9][14]

  • Administer the placebo (e.g., sterile saline solution) to the control group at an equivalent volume.[9]

3. Histophilus somni Challenge:

  • On Day 5 post-treatment, challenge the calves with a pathogenic strain of Histophilus somni (e.g., strain 7735 with a known MIC).[9]

  • The challenge should be administered via intrabronchial inoculation of a bacterial suspension (e.g., 1.6 x 10⁹ CFUs/mL in 10 mL of PBS with 5% bovine fetal serum).[9]

4. Clinical Evaluation and Data Collection:

  • Conduct daily clinical evaluations from Day 5 to Day 8.

  • Record clinical scores based on parameters such as rectal temperature, respiratory rate, demeanor, and nasal discharge.

  • On Day 8, euthanize the calves for post-mortem analysis.

5. Post-Mortem Analysis:

  • Perform a gross pathological evaluation of the lungs and calculate the percentage of lung consolidation.

  • Collect bronchial secretion samples for bacteriological culture to confirm the presence or absence of H. somni.[9][12]

Start Start Animal_Selection Animal Selection & Acclimation (7 days) Start->Animal_Selection Randomization Randomization Animal_Selection->Randomization Tildipirosin_Group Group 1: Tildipirosin (4 mg/kg SC) Day 0 Randomization->Tildipirosin_Group Treatment Control_Group Group 2: Saline Control Day 0 Randomization->Control_Group Control Challenge H. somni Challenge (Intrabronchial) Day 5 Tildipirosin_Group->Challenge Control_Group->Challenge Clinical_Eval Daily Clinical Evaluation (Days 5-8) Challenge->Clinical_Eval Euthanasia Euthanasia Day 8 Clinical_Eval->Euthanasia Post_Mortem Post-Mortem Analysis: - Lung Consolidation - Bacteriology Euthanasia->Post_Mortem End End Post_Mortem->End Start Start Isolate_Prep Prepare H. somni Inoculum (0.5 McFarland) Start->Isolate_Prep Tildipirosin_Prep Prepare Serial Dilutions of Tildipirosin Start->Tildipirosin_Prep Inoculation Inoculate Dilutions with Bacteria Isolate_Prep->Inoculation Tildipirosin_Prep->Inoculation Incubation Incubate at 37°C (20-24h, CO₂) Inoculation->Incubation Read_Results Read Results: Lowest concentration with no visible growth Incubation->Read_Results MIC_Value Determine MIC Value Read_Results->MIC_Value End End MIC_Value->End

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Tildipirosin Solubility Challenges in In Vitro Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tildipirosin. Our aim is to help you over...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tildipirosin. Our aim is to help you overcome common solubility issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a tildipirosin stock solution?

A1: Tildipirosin is readily soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF) are recommended.[1][2][3] It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly with DMSO.[4][5]

Q2: I need to use tildipirosin in an aqueous buffer for my cell-based assay. How can I dissolve it?

A2: Tildipirosin is sparingly soluble in aqueous buffers alone.[1] The recommended method is to first dissolve the tildipirosin in a minimal amount of an organic solvent such as ethanol or DMSO to create a concentrated stock solution.[1] This stock solution can then be serially diluted with your aqueous buffer or cell culture medium to the desired final concentration.[1] It is advisable to add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.

Q3: I observed precipitation when diluting my tildipirosin stock solution in my aqueous buffer. What can I do?

A3: Precipitation upon dilution into an aqueous phase is a common issue. Here are several troubleshooting steps:

  • Decrease the final concentration: The final concentration of tildipirosin in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.

  • Increase the organic solvent percentage: While it's ideal to keep the organic solvent concentration low to avoid cellular toxicity, a slight increase in the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might be necessary to maintain solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.

  • Use a co-solvent system: For challenging applications, a co-solvent system can be employed. Formulations including polyethylene glycol 300 (PEG300), Tween-80, or β-cyclodextrins have been used to improve the solubility of macrolides.[5]

  • Gentle warming and sonication: In some cases, gentle warming of the solution or brief sonication can help redissolve small amounts of precipitate.[5] However, be cautious about the temperature stability of tildipirosin and your other assay components.

  • pH adjustment: The solubility of macrolides can be pH-dependent.[6] While tildipirosin's specific pH-solubility profile is not extensively documented in the provided results, you could experimentally test slight adjustments to the pH of your final aqueous solution, if compatible with your assay.

Q4: What is the maximum recommended storage time for tildipirosin solutions?

A4: For aqueous solutions of tildipirosin, it is not recommended to store them for more than one day.[1] Organic stock solutions stored at -20°C or -80°C are more stable. Stock solutions in DMSO can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.[5][7] It is best practice to prepare fresh dilutions in aqueous buffers for each experiment.

Q5: Can I dissolve tildipirosin directly in water?

A5: While some studies mention preparing stock solutions in water[8], the general consensus from chemical suppliers is that tildipirosin is sparingly soluble in aqueous solutions.[1] Direct dissolution in water is likely to result in a very low concentration and may not be reproducible. The recommended and more reliable method is to first use an organic solvent.

Data Presentation: Tildipirosin Solubility

Solvent/SystemReported SolubilitySource(s)
Ethanol~30 mg/mL[1][3]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[4][5]
Dimethylformamide (DMF)~30 mg/mL[1][3]
MethanolSoluble[2]
1:2 solution of Ethanol:PBS (pH 7.2)~0.33 mg/mL[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mL[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a Tildipirosin Stock Solution in DMSO
  • Materials:

    • Tildipirosin (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of tildipirosin in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of tildipirosin).

    • Vortex the solution until the tildipirosin is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or -80°C for up to two years.[5][7]

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Materials:

    • Tildipirosin stock solution (from Protocol 1)

    • Sterile aqueous buffer or cell culture medium

    • Sterile dilution tubes

  • Procedure:

    • Thaw an aliquot of the tildipirosin stock solution at room temperature.

    • Perform serial dilutions of the stock solution with your chosen aqueous buffer or medium to achieve the final desired concentrations.

    • When diluting, add the stock solution to the aqueous phase while gently vortexing to ensure proper mixing and minimize precipitation.

    • Prepare these working solutions fresh for each experiment and do not store them for more than 24 hours.[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Tildipirosin dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve stock High Concentration Stock Solution dissolve->stock dilute Serially Dilute in Aqueous Buffer/Medium stock->dilute Use immediately after thawing vortex Vortex during dilution dilute->vortex working Final Working Solution for Assay vortex->working

Caption: Workflow for preparing tildipirosin solutions.

troubleshooting_logic cluster_solutions Potential Solutions cluster_outcome Outcome start Precipitation observed upon dilution in aqueous buffer? sol1 Decrease final concentration start->sol1 sol2 Increase organic solvent percentage (with vehicle control) start->sol2 sol3 Use co-solvents (PEG300, Tween-80) start->sol3 sol4 Gentle warming or sonication start->sol4 success Precipitate dissolves sol1->success fail Precipitate remains sol1->fail sol2->success sol2->fail sol3->success sol3->fail sol4->success sol4->fail

Caption: Troubleshooting logic for tildipirosin precipitation.

References

Optimization

Technical Support Center: Identifying and Managing Tildipirosin-Resistant Bacterial Strains

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in identifying and managing Tildipirosin-resistant bacterial strains.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the identification and management of Tildipirosin-resistant bacteria.

Antimicrobial Susceptibility Testing (AST)

Q1: What is the primary mechanism of action of Tildipirosin?

A1: Tildipirosin is a 16-membered semi-synthetic macrolide antibiotic. Its primary mechanism of action is the inhibition of essential bacterial protein synthesis. It achieves this by selectively binding to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA), which blocks the elongation of the peptide chain.[1][2][3] While generally considered bacteriostatic, for certain pathogens, it can be bactericidal.[2]

Q2: My Minimum Inhibitory Concentration (MIC) values for Tildipirosin are inconsistent. What could be the cause?

A2: Inconsistent MIC values can stem from several factors. Here's a troubleshooting guide:

  • Inoculum Preparation: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense will lead to falsely high MICs, while a sparse inoculum can result in falsely low MICs.

  • Media Composition: For fastidious organisms like Pasteurella multocida and Mannheimia haemolytica, use cation-adjusted Mueller-Hinton broth (CAMHB), potentially supplemented with blood products as recommended by CLSI guidelines.[4] The pH of the media should be between 7.2 and 7.4.

  • Incubation Conditions: Strict adherence to the recommended incubation time (typically 16-20 hours) and temperature (35°C ± 2°C) is crucial.[2]

  • Tildipirosin Preparation: Ensure the Tildipirosin stock solution is prepared correctly and diluted accurately. Improper storage can lead to degradation of the antibiotic.

  • Contamination: Check for contamination in your cultures, media, or plates, as this can lead to erroneous results.

Q3: How do I interpret the MIC results for Tildipirosin?

A3: MIC results are interpreted by comparing them to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI). These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

  • Susceptible (S): The infection is likely to respond to a standard dosage of Tildipirosin.

  • Intermediate (I): The clinical efficacy is uncertain. The infection may respond if the antibiotic concentrates at the site of infection or if a higher dose can be used.

  • Resistant (R): The infection is unlikely to respond to Tildipirosin therapy.

Refer to the latest CLSI VET01S document for the most current breakpoints for specific pathogens. For example, for Pasteurella multocida associated with swine respiratory disease, a Tildipirosin MIC of ≤4 µg/mL is considered susceptible.[5]

Q4: I am working with a fastidious bacterium that grows poorly in standard Mueller-Hinton broth. What should I do?

A4: For fastidious bacteria, it is essential to use supplemented media. CLSI document VET06 provides guidance on testing such organisms.[6][7] Common supplements include lysed horse blood or serum. It is also critical to ensure the correct atmospheric conditions (e.g., increased CO2) during incubation if required by the specific bacterium.

Molecular Detection of Resistance Genes

Q1: What are the main genetic determinants of Tildipirosin resistance in veterinary pathogens?

A1: The primary mechanisms of macrolide resistance, including to Tildipirosin, are conferred by specific genes:

  • Target site modification: The most common mechanism is the methylation of the 23S rRNA, which prevents the antibiotic from binding to the ribosome. This is often mediated by erm (erythromycin ribosome methylase) genes. In Pasteurellaceae, the erm(42) gene is a key determinant.[8]

  • Active efflux: Efflux pumps actively transport the antibiotic out of the bacterial cell. The msr(E) gene, often found in conjunction with mph(E), encodes for a macrolide efflux pump.[8]

  • Enzymatic inactivation: Enzymes can modify and inactivate the antibiotic. The mph(E) gene encodes for a macrolide phosphotransferase that inactivates the drug.[8]

Q2: My multiplex PCR for detecting erm(42), msr(E), and mph(E) is not working. What are some troubleshooting steps?

A2: Here are some common issues and solutions for multiplex PCR:

  • No amplification:

    • DNA Quality: Ensure your DNA template is of high purity and concentration. Contaminants from the extraction process can inhibit PCR.

    • Primer Integrity: Check that your primers have not degraded. Store them correctly and avoid multiple freeze-thaw cycles.

    • Annealing Temperature: The annealing temperature may be too high. Try a gradient PCR to determine the optimal annealing temperature for all primer pairs.

    • Magnesium Concentration: The MgCl2 concentration is critical for multiplex PCR. You may need to optimize this by testing a range of concentrations.

  • Non-specific bands:

    • Annealing Temperature: The annealing temperature may be too low, leading to non-specific primer binding. Increase the temperature in small increments.

    • Primer Design: Ensure your primers are specific to the target genes and do not have significant homology to other bacterial genes.

  • Faint bands:

    • DNA Concentration: Increase the amount of template DNA in the reaction.

    • Number of Cycles: You may need to increase the number of PCR cycles.

Q3: Can the presence of resistance genes always predict clinical failure with Tildipirosin?

A3: Not necessarily. The presence of a resistance gene is a strong indicator of potential resistance. However, the level of gene expression can vary, which may influence the MIC. It is always recommended to perform phenotypic susceptibility testing (MIC determination) to confirm resistance and guide treatment decisions.

Managing Tildipirosin Resistance

Q1: What are the alternative treatment options if a Tildipirosin-resistant strain is identified?

A1: If Tildipirosin resistance is confirmed, alternative antimicrobial agents should be considered based on the susceptibility profile of the specific isolate. For bovine respiratory disease (BRD), other classes of antibiotics such as fluoroquinolones (e.g., danofloxacin, enrofloxacin), cephalosporins (e.g., ceftiofur), or florfenicol may be effective.[9] It is crucial to perform susceptibility testing on a panel of relevant antibiotics to make an informed decision.

Q2: What strategies can be implemented on a farm to manage and prevent the spread of Tildipirosin resistance?

A2: A comprehensive approach to antimicrobial stewardship is essential:

  • Prudent Use of Antimicrobials: Only use antibiotics when necessary and based on a veterinary diagnosis. Avoid prophylactic use where possible.

  • Diagnostics and Susceptibility Testing: Regularly perform culture and susceptibility testing to monitor for resistance and guide treatment choices.

  • Biosecurity: Implement strict biosecurity measures to prevent the introduction and spread of resistant bacteria between animals and farms. This includes quarantine of new animals, proper cleaning and disinfection, and control of traffic.[10]

  • Vaccination: Utilize effective vaccination programs to reduce the incidence of bacterial diseases, thereby decreasing the need for antibiotic use.

  • Animal Husbandry: Good nutrition, proper ventilation, and low-stress handling can improve animal health and reduce the risk of disease.

Data Presentation

Table 1: Tildipirosin MIC Breakpoints for Key Veterinary Pathogens (CLSI)
Bacterial SpeciesHostDiseaseMIC Breakpoint (µg/mL) - Susceptible
Pasteurella multocidaSwineSwine Respiratory Disease (SRD)≤ 4[5]
Actinobacillus pleuropneumoniaeSwineSwine Respiratory Disease (SRD)≤ 16[5]
Bordetella bronchisepticaSwineSwine Respiratory Disease (SRD)≤ 8
Mannheimia haemolyticaCattleBovine Respiratory Disease (BRD)≤ 4[4]
Histophilus somniCattleBovine Respiratory Disease (BRD)≤ 4[4]
Table 2: Tildipirosin MIC Distributions for Pasteurella multocida and Actinobacillus pleuropneumoniae
OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Pasteurella multocida1120.5[2]2[2]0.0625 - 32[2]
Actinobacillus pleuropneumoniae1000.25[5]4[5]≤0.06 - >64[5]
Table 3: Treatment Success Rates of Tildipirosin in Bovine Respiratory Disease (BRD) Field Studies
StudyTreatment GroupControl GroupTreatment Success RateControl Success Rate
Study 1Tildipirosin (4 mg/kg)Saline93.3%[11]66.7%[11]
Study 2Tildipirosin (4 mg/kg)Saline71.7%[11]18.6%[11]
Comparative StudyTildipirosinTulathromycin62.7% - 64.8% (no significant difference)[12]Not Applicable

Experimental Protocols

Protocol 1: Broth Microdilution for Tildipirosin MIC Determination

This protocol is based on CLSI guidelines.

1. Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tildipirosin powder

  • Bacterial isolate (pure culture)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

2. Procedure:

  • Prepare Tildipirosin Stock Solution: Accurately weigh Tildipirosin powder and dissolve in an appropriate solvent to create a high-concentration stock solution.

  • Prepare Tildipirosin Dilutions: Perform serial two-fold dilutions of the Tildipirosin stock solution in CAMHB in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate Microtiter Plate: Add the diluted bacterial suspension to each well containing the Tildipirosin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Tildipirosin that completely inhibits visible growth of the bacteria.

Protocol 2: Multiplex PCR for Detection of erm(42), msr(E), and mph(E)

This protocol is adapted from a validated multiplex PCR assay for macrolide resistance genes in Pasteurellaceae.[8]

1. Materials:

  • Bacterial DNA extract

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Forward and reverse primers for erm(42), msr(E), and mph(E) (sequences to be designed based on published data)

  • Nuclease-free water

  • Thermocycler

  • Gel electrophoresis equipment and reagents

  • DNA ladder

2. Primer Design: Design primers to amplify specific regions of the erm(42), msr(E), and mph(E) genes, ensuring the amplicons are of different sizes for easy identification on a gel.

3. PCR Reaction Setup:

  • Prepare a master mix containing the PCR buffer, dNTPs, MgCl2, all primer pairs, and Taq polymerase.

  • Aliquot the master mix into PCR tubes.

  • Add the template DNA to each tube.

  • Include a positive control (DNA from a known resistant strain) and a negative control (nuclease-free water instead of template DNA).

4. Thermocycler Conditions:

  • Initial Denaturation: 95°C for 5 minutes

  • Cycling (30-35 cycles):

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55-60°C for 30 seconds (optimize with a gradient PCR)

    • Extension: 72°C for 1 minute

  • Final Extension: 72°C for 10 minutes

  • Hold: 4°C

5. Gel Electrophoresis:

  • Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye.

  • Include a DNA ladder to determine the size of the amplicons.

  • Visualize the bands under UV light. The presence of a band of the expected size for each gene indicates the presence of that resistance gene.

Visualizations

Experimental_Workflow_for_Tildipirosin_Resistance_Identification cluster_sample Sample Collection & Isolation cluster_testing Antimicrobial Susceptibility & Genotypic Testing cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome Sample Clinical Sample (e.g., nasal swab, lung tissue) Isolation Bacterial Isolation & Pure Culture Sample->Isolation MIC Broth Microdilution (MIC Determination) Isolation->MIC PCR Multiplex PCR (erm, msr, mph) Isolation->PCR Interpretation Interpret MIC (CLSI Breakpoints) MIC->Interpretation Gene_Detection Analyze PCR Results PCR->Gene_Detection Susceptible Susceptible Interpretation->Susceptible MIC <= Breakpoint Resistant Resistant Interpretation->Resistant MIC > Breakpoint Gene_Detection->Resistant Resistance Gene(s) Detected

Caption: Experimental workflow for identifying Tildipirosin resistance.

Tildipirosin_Resistance_Management_Logic Start Clinical Case of Bacterial Infection Tildipirosin_Treatment Treat with Tildipirosin Start->Tildipirosin_Treatment Clinical_Response Monitor Clinical Response Tildipirosin_Treatment->Clinical_Response Treatment_Success Treatment Success Clinical_Response->Treatment_Success Positive Treatment_Failure Treatment Failure Clinical_Response->Treatment_Failure Negative Sample_Collection Collect Sample for Diagnostics Treatment_Failure->Sample_Collection AST_and_PCR Perform AST (MIC) & Multiplex PCR Sample_Collection->AST_and_PCR Resistant_Strain Tildipirosin-Resistant Strain Identified AST_and_PCR->Resistant_Strain Alternative_Therapy Select Alternative Therapy Based on AST Results Resistant_Strain->Alternative_Therapy Review_Protocols Review Farm Management & Biosecurity Protocols Resistant_Strain->Review_Protocols

Caption: Logical workflow for managing Tildipirosin treatment and resistance.

Macrolide_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Tildipirosin Tildipirosin Ribosome Bacterial Ribosome (50S Subunit) Tildipirosin->Ribosome Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis Target_Modification Target Site Modification (erm genes, e.g., erm(42)) Target_Modification->Ribosome Methylates 23S rRNA Efflux_Pump Active Efflux (msr genes, e.g., msr(E)) Efflux_Pump->Tildipirosin Pumps out antibiotic Enzymatic_Inactivation Enzymatic Inactivation (mph genes, e.g., mph(E)) Enzymatic_Inactivation->Tildipirosin Inactivates antibiotic

Caption: Mechanisms of bacterial resistance to Tildipirosin.

References

Troubleshooting

Technical Support Center: Tildipirosin Efficacy in Clinical Trials

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tildipirosin efficacy in clin...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tildipirosin efficacy in clinical trials.

Troubleshooting Guide: Poor Tildipirosin Efficacy

Unexpectedly low efficacy of Tildipirosin in a clinical trial setting can be attributed to a range of factors, from experimental design to microbiological variables. This guide provides a structured approach to diagnosing the potential causes of poor outcomes.

Question: Our clinical trial is showing lower than expected efficacy for Tildipirosin. What are the potential reasons and how can we investigate them?

Answer: Poor efficacy can be multifactorial. We recommend a systematic investigation covering the following areas:

  • Verification of the Infecting Pathogen and its Susceptibility: The primary suspect in poor efficacy is often the target pathogen itself.

    • Action: Isolate bacterial pathogens from affected animals (e.g., from deep nasopharyngeal swabs, transtracheal washes, or lung tissue at necropsy) and confirm their identity.[1] Perform antimicrobial susceptibility testing (AST) to determine the Minimum Inhibitory Concentration (MIC) of Tildipirosin for the isolates.

    • Rationale: The prevalence of resistance to macrolides is a significant factor in treatment failure.[2] Strains of Mannheimia haemolytica, Pasteurella multocida, or Histophilus somni with high Tildipirosin MIC values will not be effectively inhibited by standard dosages.

  • Investigation of Viral Co-infections: Viral pathogens are known to predispose cattle to secondary bacterial pneumonia, which can impact the severity of the disease and the efficacy of antibacterial treatment.[3][4]

    • Action: Test for common bovine respiratory viruses such as Bovine Respiratory Syncytial Virus (BRSV), Bovine Viral Diarrhea Virus (BVDV), and Parainfluenza-3 Virus (PI3V) using PCR on nasal swabs or tissue samples.

    • Rationale: A high prevalence of viral co-infections within the trial population can lead to more severe respiratory disease, potentially overwhelming the therapeutic effect of Tildipirosin alone.

  • Review of Clinical Trial Protocol and Execution: Flaws in the design or execution of the clinical trial can significantly impact the observed efficacy.

    • Action: Conduct a thorough audit of your clinical trial protocol and its implementation. Pay close attention to:

      • Case Definition and Animal Selection: Was the case definition for Bovine Respiratory Disease (BRD) consistently applied? Were animals in the early stages of disease correctly identified? In some studies, inclusion criteria include a rectal temperature of ≥ 40°C (104.0°F) and clinical signs of respiratory disease.[5][6]

      • Dosage and Administration: Was the correct dose of Tildipirosin (typically 4 mg/kg body weight) administered subcutaneously?[1] Were there any deviations in the administration technique?

      • Blinding and Randomization: Was the study adequately blinded and were animals correctly randomized to treatment groups?

    • Rationale: Inconsistent case selection can lead to the inclusion of animals with non-bacterial causes of respiratory signs or those with chronic, advanced disease that is less responsive to treatment. Incorrect dosage or administration can result in sub-therapeutic drug concentrations.

  • Pharmacokinetic Considerations: While Tildipirosin generally exhibits favorable pharmacokinetics with high concentrations in lung tissue, individual animal variation can occur.[5][7][8]

    • Action: If feasible, collect plasma or bronchial fluid samples from a subset of animals to determine Tildipirosin concentrations.

    • Rationale: Although plasma concentrations may be low, lung and bronchial fluid concentrations should be well above the MIC for susceptible pathogens.[1] Significantly lower than expected concentrations could indicate issues with drug formulation or administration.

The following diagram illustrates a logical workflow for troubleshooting poor Tildipirosin efficacy:

G cluster_0 Initial Observation cluster_1 Microbiological Investigation cluster_2 Clinical Trial Protocol Review cluster_3 Potential Causes and Next Steps start Poor Tildipirosin Efficacy Observed pathogen_id Isolate and Identify Bacterial Pathogens start->pathogen_id viral_testing Test for Viral Co-infections (PCR) start->viral_testing protocol_review Audit Case Definition and Animal Selection start->protocol_review mic_testing Perform Tildipirosin MIC Testing pathogen_id->mic_testing resistance High MICs Indicate Resistance mic_testing->resistance viral_impact High Viral Load May Increase Severity viral_testing->viral_impact dose_review Verify Dosage and Administration protocol_review->dose_review blinding_review Check Randomization and Blinding dose_review->blinding_review protocol_issue Protocol Deviations Identified blinding_review->protocol_issue success Efficacy Issue Resolved/Understood resistance->success viral_impact->success protocol_issue->success

Troubleshooting workflow for poor Tildipirosin efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tildipirosin?

A1: Tildipirosin is a 16-membered semi-synthetic macrolide antibiotic. It works by inhibiting essential protein biosynthesis in bacteria through its selective binding to the 50S ribosomal subunit, which ultimately blocks the extension of the peptide chain.

Q2: What are the known mechanisms of resistance to Tildipirosin?

A2: Resistance to macrolides like Tildipirosin typically occurs through three main mechanisms: 1) alteration of the ribosomal target site by methylation (often referred to as MLSB resistance, affecting macrolides, lincosamides, and streptogramin B), 2) active efflux of the drug from the bacterial cell, and 3) production of enzymes that inactivate the drug. Cross-resistance with other macrolides is common.

Q3: Can Tildipirosin be effective if plasma concentrations are below the MIC90 of the target pathogen?

A3: Yes. Macrolides like Tildipirosin are characterized by their extensive partitioning into tissues. Tildipirosin accumulates at the site of infection in the respiratory tract, achieving high and sustained concentrations in lung tissue and bronchial fluid that far exceed those in the blood plasma.[8] Therefore, plasma concentrations are not always predictive of clinical efficacy.[1]

Q4: Have there been clinical trials where Tildipirosin showed low efficacy?

A4: Yes, some clinical trials have reported no significant benefit of Tildipirosin, particularly when used for metaphylaxis (preventative treatment) in populations with a low prevalence of BRD.[9] In such cases, the low incidence of the disease can make it difficult to detect a statistically significant effect of the treatment. Other studies have found it to be a highly efficacious treatment for BRD.[5][10]

Q5: What are the target pathogens for Tildipirosin in cattle?

A5: Tildipirosin is primarily indicated for the treatment of BRD associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[1]

Data Presentation

Table 1: Tildipirosin Minimum Inhibitory Concentration (MIC) Data for Key BRD Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Mannheimia haemolytica0.510.125 - >64
Pasteurella multocida0.510.125 - 2
Histophilus somni240.5 - 8

Data compiled from European Commission and NOAH Compendium publications.[5][8] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Summary of Selected Tildipirosin Clinical Trial Outcomes for BRD Treatment

StudyTreatment GroupsPrimary OutcomeTreatment Success Rate
Multi-center Field Study[10]Tildipirosin (4 mg/kg) vs. Tulathromycin (2.5 mg/kg)Treatment success on day 14Tildipirosin: 84.8% Tulathromycin: 79.3%
Field Dose Confirmation Study[1]Tildipirosin (4 mg/kg) vs. Saline ControlTreatment successTildipirosin: 71.7% Saline Control: 18.6%
Commercial Feedlot Study[6]Tildipirosin vs. TulathromycinFirst treatment successNo significant difference observed between groups

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document VET01.[7][8][9][11]

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the bacterial isolate (e.g., M. haemolytica).

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Tildipirosin Dilutions:

    • Prepare a stock solution of Tildipirosin.

    • Perform serial two-fold dilutions of Tildipirosin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the Tildipirosin dilutions.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of Tildipirosin that completely inhibits visible growth of the organism.

The following diagram outlines the MIC testing workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Tildipirosin prep_dilutions->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Workflow for MIC determination by broth microdilution.

Protocol 2: Bacterial Isolation from Bovine Lung Tissue

  • Sample Collection:

    • At necropsy, aseptically collect a 2-3 inch cube of lung tissue from the leading edge of a pneumonic lesion.[2]

    • Place the sample in a sterile container (e.g., Whirl-Pak bag) and transport it to the laboratory on ice.[2]

  • Sample Processing:

    • In a biological safety cabinet, sear the surface of the lung tissue with a heated spatula to decontaminate the exterior.

    • Incise the seared surface with a sterile scalpel and collect a small piece of tissue from within the lesion.

  • Culturing:

    • Streak the tissue sample onto a blood agar plate (containing 5% sheep blood) and a MacConkey agar plate.[12]

    • Incubate the plates at 37°C for 24-48 hours. M. haemolytica typically shows beta-hemolysis on blood agar.[12][13]

  • Identification:

    • Examine plates for colonies characteristic of BRD pathogens.

    • Perform Gram staining and biochemical tests (e.g., oxidase, indole) to presumptively identify the isolates.

    • Confirm identification using more specific methods like MALDI-TOF mass spectrometry or PCR.

Protocol 3: Multiplex PCR for Viral Pathogen Detection

This protocol provides an example for detecting BRSV, BVDV, and PI3V. Primer and probe sequences can be designed based on conserved gene regions.[14][15]

  • Nucleic Acid Extraction:

    • Extract total RNA/DNA from the clinical sample (e.g., nasal swab, lung tissue) using a commercial extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses):

    • For RNA viruses (BRSV, BVDV, PI3V), perform reverse transcription to synthesize complementary DNA (cDNA) using a suitable reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR Amplification:

    • Prepare a PCR master mix containing a suitable DNA polymerase, dNTPs, and the specific primers and probes for the target viruses. Example primer targets include the N gene for BRSV, the 5'UTR for BVDV, and the M gene for PI3V.[15]

    • Add the extracted nucleic acid/cDNA to the master mix.

    • Perform the PCR in a real-time PCR instrument with a thermal cycling profile appropriate for the primers and polymerase used (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation, annealing, and extension).[15]

  • Data Analysis:

    • Analyze the amplification curves to determine the presence or absence of the viral targets. The cycle threshold (Ct) value can be used for semi-quantitative analysis.

References

Optimization

Technical Support Center: Tildipirosin Injection Site Reactions and Management

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing injection site reactions (ISRs) associated with the macrolide an...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing injection site reactions (ISRs) associated with the macrolide antibiotic Tildipirosin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the common injection site reactions observed with Tildipirosin in cattle?

A1: Subcutaneous administration of Tildipirosin in cattle commonly results in local tissue reactions at the injection site. These reactions are typically characterized by swelling, inflammation, and pain upon palpation.[1][2][3] In some animals, these swellings can be severe and persist for a period of time.[2][3][4]

Q2: How long do injection site reactions to Tildipirosin typically last?

A2: The duration of injection site reactions is variable. Swellings may be painful for approximately one day post-injection.[5] While most swellings are transient and resolve within 7 to 16 days, they can persist for up to 21 days in some individual animals.[5] Pathomorphological changes at the injection site are reported to largely resolve within 35 days.[5] A target animal safety study noted that injection site swelling and inflammation persisted until the last day of observation, which was 21 days after injection.[2]

Q3: Are injection site reactions to Tildipirosin observed in species other than cattle?

A3: Studies in other species have shown variable results. For instance, a study in goats did not observe swelling at the injection site after intramuscular administration of Tildipirosin, though a transient increase in creatine kinase indicated some muscle irritation. In contrast, a study involving horses reported non-painful, soft swellings at the subcutaneous injection site in 41.7% of the animals.[6]

Q4: What is the underlying mechanism of Tildipirosin-induced injection site reactions?

A4: The precise mechanism is not fully elucidated for Tildipirosin specifically. However, it is understood that macrolide antibiotics can have immunomodulatory effects. The local reaction is likely a sterile inflammatory response to the drug formulation, which acts as an irritant. This can trigger the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells to the injection site, resulting in the observed swelling, inflammation, and pain.

Troubleshooting Guide

Problem: Severe or prolonged injection site swelling is observed in study animals.

Possible Cause Troubleshooting/Management Strategy
Improper Injection Technique - Ensure injections are administered subcutaneously in the neck region, avoiding intramuscular injection unless specified.[7][8] - For subcutaneous injections, use the "tenting" method where the skin is lifted to create a small pocket for the injection.[9] - Use a new, sterile needle of the appropriate gauge and length for each animal to minimize tissue trauma and contamination.[7]
High Injection Volume at a Single Site - For doses requiring a large volume, divide the dose and administer at separate injection sites, with each site receiving no more than 10 mL.[9] - Ensure injection sites are spaced several inches apart.[8]
Individual Animal Sensitivity - Monitor animals closely post-injection. - Consider collecting blood samples to measure inflammatory markers like creatine kinase (CK) and haptoglobin (Hp) to quantify the inflammatory response. - For mild to moderate reactions, supportive care is often sufficient as the swellings are typically transient. - In cases of severe pain or distress, consult with a veterinarian. The use of non-steroidal anti-inflammatory drugs (NSAIDs) could be considered, although this should be part of the experimental design and approved by the relevant animal care committee.
Secondary Infection - Although ISRs are typically sterile, poor injection hygiene can introduce bacteria. - Observe for signs of abscess formation (a firm, painful swelling that may become soft or drain pus). - If a secondary infection is suspected, consult a veterinarian for appropriate diagnosis and treatment, which may include drainage and antibiotic therapy based on culture and sensitivity.

Data on Injection Site Reactions

The following tables summarize quantitative data on injection site reactions from Tildipirosin studies in cattle.

Table 1: Incidence and Characteristics of Injection Site Reactions in Cattle

Parameter Observation Source
Incidence Mild to moderate injection site swellings were the only adverse events documented in a clinical study.[1]
Pain Signs of pain, including mild lameness and pain on palpation of injection sites, were reported in all tildipirosin-treated animals in a safety study.[10]
Heat Heat at the injection site was noted in one animal in the 3X dose group of a safety study.[10]
Severity Swelling and inflammation were initially severe in some animals in a target animal safety study.[2]

Table 2: Duration of Injection Site Reactions in Cattle

Parameter Duration Source
Pain on Palpation May be present for about one day post-injection.[5]
Swelling Transient, usually resolving within 7 to 16 days, but may persist for 21 days in individual animals.[5]
Pathomorphological Reactions Largely resolve within 35 days.[5]

Experimental Protocols

Protocol 1: Clinical Assessment of Injection Site Reactions

This protocol outlines a method for the clinical evaluation of injection site reactions.

  • Observation Schedule: Examine injection sites daily for the first 7 days post-injection, and then at extended intervals (e.g., days 14, 21, 28, and 35) until resolution.

  • Visual and Palpation Scoring:

    • Swelling: Measure the largest diameter of any palpable swelling using calipers. Record in centimeters.

    • Pain Response: Gently palpate the injection site and observe the animal's reaction. Score the response on a scale (e.g., 0 = no reaction; 1 = mild flinching; 2 = moderate flinching and vocalization; 3 = strong reaction, withdrawal, and vocalization).

    • Heat: Assess for local temperature increase at the injection site by touch. Score as present or absent.

    • Redness/Erythema: For animals with light-colored skin, observe for any redness at the injection site. Score as present or absent.

    • Hardness/Induration: Palpate the swelling to assess its consistency. Score as soft, firm, or hard.

  • Ultrasound Imaging (Optional): To obtain more precise measurements of the reaction, ultrasonography can be used to measure the depth and volume of the subcutaneous lesion.[5]

  • Blood Sampling: Collect blood samples at baseline and at predetermined time points post-injection (e.g., 24, 48, 72 hours) to measure systemic inflammatory markers such as creatine kinase (CK) and haptoglobin (Hp).

Protocol 2: Histopathological Examination of Injection Site Reactions

For terminal studies, a detailed histopathological examination can provide insights into the cellular and tissue-level changes.

  • Tissue Collection: At the time of necropsy, carefully dissect the injection site and surrounding tissues.

  • Gross Pathology: Describe and measure the size of any visible lesions.

  • Tissue Fixation: Fix tissue samples in 10% neutral buffered formalin.

  • Histological Processing: Process fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A veterinary pathologist should evaluate the slides for evidence of inflammation (e.g., infiltration of neutrophils, macrophages, lymphocytes), necrosis, hemorrhage, fibrosis, and edema. A semi-quantitative scoring system can be used to grade the severity of these changes.

  • Immunohistochemistry (Optional): To further characterize the inflammatory infiltrate, immunohistochemistry can be performed using antibodies against specific cell markers (e.g., CD3 for T-lymphocytes, Mac-387 for macrophages) and cytokines (e.g., TNF-α, IL-1β).

Visualizations

InjectionSiteReactionWorkflow cluster_protocol Experimental Protocol for ISR Assessment start Tildipirosin Administration clinical_assessment Clinical Assessment (Swelling, Pain, Heat) start->clinical_assessment Post-Injection Monitoring blood_sampling Blood Sampling (CK, Hp) start->blood_sampling Post-Injection Monitoring ultrasound Ultrasound Imaging (Lesion Size/Depth) start->ultrasound Post-Injection Monitoring necropsy Necropsy (Terminal Studies) clinical_assessment->necropsy data_analysis Data Analysis and Interpretation blood_sampling->data_analysis ultrasound->data_analysis histopathology Histopathology (H&E, IHC) necropsy->histopathology histopathology->data_analysis ProposedSignalingPathway cluster_pathway Proposed Inflammatory Signaling Pathway for Tildipirosin ISR tildipirosin Tildipirosin Injection (Irritant) cell_stress Keratinocyte/Fibroblast Stress/Injury tildipirosin->cell_stress il1a Release of IL-1α cell_stress->il1a nfkb_mapk Activation of NF-κB & MAPK Pathways il1a->nfkb_mapk cytokines Production of Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, CXCL8) nfkb_mapk->cytokines immune_cell Recruitment of Immune Cells (Neutrophils, Macrophages) cytokines->immune_cell inflammation Clinical Signs of Inflammation (Swelling, Redness, Heat, Pain) immune_cell->inflammation

References

Troubleshooting

Improving the bioavailability of Tildipirosin formulations

Welcome to the technical support center for improving the bioavailability of Tildipirosin formulations. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the bioavailability of Tildipirosin formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating Tildipirosin for injection?

A1: Tildipirosin, like many macrolide antibiotics, is a lipophilic molecule, which can present challenges in achieving high solubility and stability in aqueous parenteral formulations.[1] Key challenges include:

  • Poor Water Solubility: Tildipirosin's hydrophobic nature can lead to difficulties in developing stable, high-concentration injectable solutions.[2][3]

  • Stability Issues: Macrolide antibiotics can be susceptible to degradation via hydrolysis or oxidation, especially with changes in pH.[4][5] The formulation must maintain stability throughout its shelf life.[6]

  • Pain on Injection: High concentrations of organic solvents or non-physiological pH levels used to solubilize the drug can cause irritation and pain at the injection site.[7]

  • Viscosity: Formulations with high concentrations of polymers or other excipients to improve solubility can become too viscous for easy injection.

Q2: What are some common excipients used in commercial Tildipirosin formulations?

A2: Commercial formulations of Tildipirosin, such as ZUPREVO®, utilize a simple and effective vehicle to deliver the active pharmaceutical ingredient (API). The key excipients include:

  • Organic Solvent: Propylene glycol is used as a primary solvent to dissolve the lipophilic Tildipirosin.[3][8]

  • pH Regulator: Citric acid monohydrate is used to adjust and buffer the pH of the formulation, which is critical for drug stability.[3][8]

  • Vehicle: Water for injection is used as the primary vehicle for the formulation.[8]

A Chinese patent also describes a Tildipirosin injection with similar components, highlighting the use of an organic solvent and a pH regulator.[2]

Q3: What strategies can be employed to improve the bioavailability of novel Tildipirosin formulations?

A3: To enhance the bioavailability of Tildipirosin, formulation scientists can explore several advanced drug delivery strategies:

  • Cyclodextrin Complexation: Encapsulating Tildipirosin within cyclodextrin molecules can increase its aqueous solubility and stability. This "inclusion complex" shields the hydrophobic drug molecule, allowing it to dissolve more readily in water.[9]

  • Nanoparticle Formulations: Loading Tildipirosin into polymeric nanoparticles or lipid-based nanocarriers can improve its solubility and modify its pharmacokinetic profile.[4] These nanoparticles can be designed for targeted delivery and controlled release.[10]

  • Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like Tildipirosin, potentially enhancing oral absorption and lymphatic transport.[11]

  • pH and Co-solvents: As seen in commercial formulations, optimizing the pH with buffers and using co-solvents like propylene glycol are fundamental strategies to improve solubility.[12]

Troubleshooting Guides

Issue 1: Tildipirosin Precipitation in Aqueous Formulation
Potential Cause Troubleshooting Step
pH Shift Verify the pH of your formulation. Macrolide solubility can be highly pH-dependent.[4] Adjust the pH using a suitable buffer system (e.g., citrate buffer) to maintain the optimal pH range for Tildipirosin solubility.
Insufficient Solubilizer Increase the concentration of your co-solvent (e.g., propylene glycol) or surfactant.[13] If using cyclodextrins, ensure the molar ratio of cyclodextrin to Tildipirosin is sufficient for complexation.[9]
Temperature Effects Assess the solubility of Tildipirosin at different temperatures. Some compounds exhibit lower solubility at lower temperatures. If refrigeration is required, ensure the formulation remains stable and does not precipitate.
Incompatible Excipients Review the compatibility of all excipients in your formulation. Some salts or polymers may interact with Tildipirosin, leading to precipitation.[14]
Issue 2: Low In Vitro Permeability in PAMPA Assay
Potential Cause Troubleshooting Step
High Lipophilicity While lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to retention within the artificial membrane. Consider formulating with permeability enhancers.
Poor Solubility in Donor Compartment Ensure the Tildipirosin concentration in the donor well is fully dissolved. Precipitation in the donor compartment will lead to an underestimation of permeability. The use of a co-solvent like DMSO is common in PAMPA assays.[2]
Incorrect pH of Buffer The ionization state of Tildipirosin will affect its permeability. Ensure the pH of the donor and acceptor buffers is appropriate for the experiment and mimics physiological conditions.[2]
Membrane Integrity Issues Use a fluorescent integrity marker like Lucifer yellow to check for membrane leaks.[2] If leaks are detected, re-cast the artificial membrane.
Issue 3: Inconsistent Results in In Vitro Release Studies
Potential Cause Troubleshooting Step
Formulation Agglomeration For suspension formulations, ensure uniform particle size and prevent agglomeration, which can lead to variable release rates. The use of wetting agents or stabilizers may be necessary.[15]
Inadequate Sink Conditions The dissolution medium should be able to dissolve at least three times the amount of drug in the formulation to maintain sink conditions. For poorly soluble drugs, the addition of surfactants (e.g., SDS) to the release medium may be required.[15]
Inappropriate Apparatus or Method For long-acting injectables, standard dissolution apparatus may not be suitable. Consider using USP Apparatus 4 (flow-through cell) or dialysis-based methods to better simulate in vivo conditions.[15][16]
Sampling and Analytical Errors Ensure your sampling technique is consistent and does not introduce variability. Validate your analytical method (e.g., HPLC) for accuracy and precision in the release medium.

Data Presentation

Table 1: Pharmacokinetic Parameters of Tildipirosin in Various Species

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)Reference
CattleSC47000.3878.9
PigsIM49000.38-[8]
SheepIV4---
SheepSC4657.0 ± 142.81.21 ± 0.3871.5
SheepSC6754.6 ± 227.11.35 ± 0.4475.3

Experimental Protocols

Protocol 1: Preparation of Tildipirosin-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the required molar ratio of Tildipirosin to Hydroxypropyl-β-Cyclodextrin (HP-β-CD), commonly starting with a 1:1 ratio.[9]

  • Mixing: Accurately weigh the calculated amounts of Tildipirosin and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a thick paste.[1]

  • Trituration: Knead the paste thoroughly for 60 minutes. Add more solvent if necessary to maintain a pasty consistency.

  • Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

  • Sieving and Storage: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder and store it in a desiccator.

Protocol 2: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.

  • Donor Solution Preparation: Prepare a solution of the Tildipirosin formulation in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a small percentage of a co-solvent like DMSO to ensure solubility.[2]

  • Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).

  • Assay Assembly: Place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for 5-18 hours.[2][11]

  • Quantification: After incubation, determine the concentration of Tildipirosin in both the donor and acceptor wells using a validated HPLC-UV method.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_A * V_D) / ((V_A + V_D) * Area * Time) Where [drug]equilibrium is the theoretical concentration if both compartments were mixed.

Protocol 3: In Vitro Release Testing for a Long-Acting Tildipirosin Suspension (using USP Apparatus 4)
  • Apparatus Setup: Assemble a USP Apparatus 4 (flow-through cell) with semisolid adapters.[15]

  • Release Medium: Prepare a release medium appropriate for a poorly soluble drug, such as 1% w/v sodium dodecyl sulfate (SDS) in water.[15]

  • Sample Loading: Accurately weigh and load the Tildipirosin suspension formulation into the semisolid adapters.

  • Test Execution: Pump the release medium through the cells at a constant flow rate (e.g., 8 mL/min) and maintain the temperature at 37 ± 0.5°C.[15]

  • Sample Collection: Collect the eluate at predetermined time intervals over an extended period (e.g., 24-48 hours or longer).

  • Quantification: Analyze the Tildipirosin concentration in the collected samples using a validated HPLC-UV method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to generate the in vitro release profile.

Protocol 4: Quantification of Tildipirosin in Plasma by HPLC-UV
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample, add an internal standard (e.g., Tylosin).

    • Add 5 mL of diethyl ether and vortex for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 3.0 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 289 nm.

    • Injection Volume: 20 µL.

  • Calibration and Quantification:

    • Prepare a calibration curve using Tildipirosin standards in blank plasma.

    • Quantify the Tildipirosin concentration in the samples by comparing the peak area ratio of Tildipirosin to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow_Solubility cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_analysis Data Analysis & Optimization Tildipirosin Tildipirosin API Excipients Select Excipients (e.g., Cyclodextrins, Polymers, Solvents) Tildipirosin->Excipients Screening Formulation Prepare Formulation (e.g., Inclusion Complex, Nanoparticles) Excipients->Formulation Solubility Solubility Assay Formulation->Solubility Analysis Analyze Data Solubility->Analysis Permeability Permeability Assay (PAMPA) Permeability->Analysis Release In Vitro Release Test Release->Analysis Optimization Optimize Formulation Analysis->Optimization Optimization->Formulation Iterate Macrolide_Uptake_Efflux cluster_cell Bacterial Cell Ribosome 50S Ribosomal Subunit ProteinSynthesis Protein Synthesis (Inhibited) Ribosome->ProteinSynthesis Macrolide_Extracellular Tildipirosin (Extracellular) Macrolide_Intracellular Tildipirosin (Intracellular) Macrolide_Extracellular->Macrolide_Intracellular Passive Diffusion Macrolide_Intracellular->Ribosome Binding EffluxPump Efflux Pump (e.g., MefA/MsrA) Macrolide_Intracellular->EffluxPump Transport Out EffluxPump->Macrolide_Extracellular

References

Optimization

Addressing matrix effects in Tildipirosin LC-MS/MS analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Tildipirosin LC-MS/MS anal...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Tildipirosin LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of Tildipirosin?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Tildipirosin, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In complex biological matrices like plasma, tissue, or milk, endogenous components like phospholipids, salts, and metabolites are common sources of matrix effects.[3]

Q2: What are the common signs of significant matrix effects in my Tildipirosin analysis?

A2: Signs of significant matrix effects include:

  • Poor reproducibility of analyte response between different samples.

  • Inaccurate quantification, leading to high variability in results.

  • A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix (matrix-matched calibration).[2][4]

  • Inconsistent internal standard peak areas across a batch of samples.[5]

Q3: How can I quantitatively assess the matrix effect for Tildipirosin?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of Tildipirosin in a post-extraction spiked sample to the peak area of a pure standard solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100%

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value of 100% suggests no significant matrix effect.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Time for Tildipirosin

This issue can sometimes be an indirect consequence of matrix components affecting the chromatography.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions: Ensure the mobile phase composition and gradient are optimized for Tildipirosin. The use of formic acid or ammonium acetate in the mobile phase can improve peak shape and ionization efficiency.[6]

  • Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components. However, ensure the diluted concentration of Tildipirosin remains above the limit of quantification (LOQ).

  • Improve Sample Cleanup: If dilution is insufficient, a more rigorous sample preparation method is necessary. See the detailed protocols below for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Issue 2: High Variability in Quantitative Results and Poor Reproducibility

This is a classic symptom of uncompensated matrix effects.

Troubleshooting Steps:

  • Incorporate an Internal Standard (IS): The use of an appropriate internal standard is crucial to compensate for variability.[5][7] A stable isotope-labeled (SIL) Tildipirosin is the ideal choice as it co-elutes and experiences similar matrix effects to the analyte. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that is free of Tildipirosin. This helps to normalize the calibration against the matrix effects present in the actual samples.[2]

  • Evaluate Different Sample Preparation Techniques: The choice of sample preparation can significantly impact the cleanliness of the final extract. The table below compares common techniques.

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol), and the supernatant is analyzed.Simple, fast, and inexpensive.Often results in "dirty" extracts with significant matrix components like phospholipids, leading to ion suppression.[3]
Liquid-Liquid Extraction (LLE) Tildipirosin is partitioned from the aqueous sample matrix into an immiscible organic solvent based on its solubility.Can provide cleaner extracts than PPT by removing highly polar interferences.Can be labor-intensive and may require large volumes of organic solvents. The choice of solvent is critical.
Solid-Phase Extraction (SPE) Tildipirosin is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[8]Provides very clean extracts, leading to reduced matrix effects. Can also be used for sample concentration.[9]More expensive and requires method development to optimize the sorbent, wash, and elution steps.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Tildipirosin from Plasma

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Sample Preparation:

    • To 500 µL of plasma sample, add the internal standard solution.

    • Vortex briefly to mix.

  • Extraction:

    • Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Tildipirosin from Tissue Homogenate

This protocol is a general guideline and should be optimized. A polymeric reversed-phase SPE cartridge is often suitable for macrolides.

  • Sample Preparation:

    • Homogenize 1 g of tissue with 4 mL of a suitable buffer (e.g., phosphate buffer).

    • Centrifuge the homogenate and collect the supernatant.

    • Add the internal standard to the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the Tildipirosin and internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data to illustrate the impact of different sample preparation methods on Tildipirosin recovery and matrix effects. Actual results will vary depending on the specific matrix and experimental conditions.

Table 2: Tildipirosin Recovery and Matrix Effect Data for Different Sample Preparation Methods in Swine Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)95 ± 565 ± 8 (Suppression)
Liquid-Liquid Extraction (MTBE)85 ± 788 ± 6 (Slight Suppression)
Solid-Phase Extraction (Polymeric RP)92 ± 498 ± 3 (Minimal Effect)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation sample Biological Sample (Plasma, Tissue, Milk) add_is Add Internal Standard sample->add_is ppt Protein Precipitation add_is->ppt Choose One lle Liquid-Liquid Extraction add_is->lle Choose One spe Solid-Phase Extraction add_is->spe Choose One lc_separation LC Separation ppt->lc_separation lle->lc_separation spe->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing results Final Concentration Results data_processing->results

Caption: Experimental workflow for Tildipirosin LC-MS/MS analysis.

troubleshooting_logic start Inconsistent or Inaccurate Tildipirosin Results check_is Is an appropriate Internal Standard being used? start->check_is implement_is Implement a Stable Isotope Labeled or Analog Internal Standard check_is->implement_is No check_cal Are Matrix-Matched Calibrators being used? check_is->check_cal Yes implement_is->check_cal implement_cal Prepare Calibrators in Blank Matrix Extract check_cal->implement_cal No check_cleanup Is Sample Cleanup Sufficient? check_cal->check_cleanup Yes implement_cal->check_cleanup improve_cleanup Optimize Sample Preparation: LLE or SPE check_cleanup->improve_cleanup No revalidate Re-validate Method check_cleanup->revalidate Yes improve_cleanup->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Troubleshooting

Best practices for Tildipirosin solution preparation and handling

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of Tildipirosin solutions. This resource includes detailed tr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of Tildipirosin solutions. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a Tildipirosin stock solution?

A1: Tildipirosin is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For a high-concentration stock solution, DMSO is a good choice, dissolving Tildipirosin at concentrations of 100 mg/mL or greater.[3][4]

Q2: How should I prepare aqueous solutions of Tildipirosin for in vitro experiments?

A2: Due to its sparse solubility in aqueous buffers, it is recommended to first dissolve Tildipirosin in an organic solvent like ethanol or DMSO to create a stock solution.[1] This stock solution can then be diluted with the aqueous buffer of your choice, such as PBS (pH 7.2). A 1:2 solution of ethanol to PBS can achieve a Tildipirosin solubility of approximately 0.33 mg/mL.[1] It is important to note that aqueous solutions of Tildipirosin are not recommended for storage for more than one day.[1]

Q3: What are the recommended storage conditions for Tildipirosin?

A3: Solid Tildipirosin should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions in organic solvents like DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]

Q4: What safety precautions should I take when handling Tildipirosin powder?

A4: Tildipirosin should be handled with care as it may cause skin sensitization.[5][6] It is recommended to wear protective gloves, clothing, and eye protection.[7][8] Avoid inhaling the powder or allowing it to come into contact with skin or eyes.[1][8] In case of accidental skin contact, wash the area immediately with soap and water.[5][6] If eye exposure occurs, flush with clean water.[5][6] Always handle Tildipirosin in a well-ventilated area.[8]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution of stock solution into aqueous buffer. The aqueous solubility of Tildipirosin has been exceeded.- Increase the proportion of the organic co-solvent in the final solution. - Gently warm the solution or use sonication to aid dissolution.[3] - Prepare a more dilute stock solution before further dilution into the aqueous buffer.
Inconsistent experimental results. - Degradation of Tildipirosin in aqueous solution. - Improper storage of stock solutions. - pH of the experimental medium.- Prepare fresh aqueous solutions daily.[1] - Ensure stock solutions are stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles.[3] - Be aware that the activity of Tildipirosin can be pH-dependent.[9][10] Maintain a consistent pH in your experiments.
Difficulty dissolving Tildipirosin powder. Inadequate solvent or insufficient mixing.- Use a recommended organic solvent such as DMSO, ethanol, or DMF at an appropriate volume.[1][2] - Vortex or sonicate the solution to ensure complete dissolution.[3]

Quantitative Data

Table 1: Solubility of Tildipirosin

Solvent Solubility Reference
Ethanol~30 mg/mL[1]
DMSO≥ 100 mg/mL[3][4]
Dimethylformamide (DMF)~30 mg/mL[1]
MethanolSoluble[2]
1:2 solution of Ethanol:PBS (pH 7.2)~0.33 mg/mL[1]

Table 2: Stability of Tildipirosin

Form Storage Temperature Stability Reference
Solid-20°C≥ 4 years[1]
Stock Solution in DMSO-20°C1 year[3]
Stock Solution in DMSO-80°C2 years[3]
Aqueous SolutionRoom TemperatureNot recommended for more than one day[1]

Experimental Protocols

Protocol 1: Preparation of Tildipirosin Stock Solution (10 mg/mL in DMSO)
  • Materials: Tildipirosin powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, and appropriate personal protective equipment (PPE).

  • Procedure:

    • Weigh out the desired amount of Tildipirosin powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of Tildipirosin.

    • Add the appropriate volume of DMSO to the tube. In this example, add 1 mL of DMSO.

    • Vortex the solution until the Tildipirosin is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[3]

Protocol 2: Preparation of Tildipirosin Working Solution for in vitro Minimum Inhibitory Concentration (MIC) Assay
  • Materials: Tildipirosin stock solution (e.g., 10 mg/mL in DMSO), appropriate sterile broth medium (e.g., Mueller-Hinton Broth), and sterile dilution plates or tubes.

  • Procedure:

    • Thaw an aliquot of the Tildipirosin stock solution.

    • Perform serial dilutions of the stock solution in the sterile broth medium to achieve the desired final concentrations for the MIC assay. For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, dilute the stock solution 1:100 in the broth.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solutions is low enough to not affect bacterial growth.

    • Use the freshly prepared working solutions for the MIC assay immediately. Aqueous solutions of Tildipirosin are not recommended for storage.[1]

Visual Guides

Tildipirosin_Solution_Preparation_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh Tildipirosin Powder dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve vortex Vortex / Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute with Aqueous Buffer (e.g., PBS, Broth) thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Experimental workflow for Tildipirosin solution preparation.

Tildipirosin_Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Precipitation Observed Upon Dilution? increase_solvent Increase Organic Co-Solvent Ratio start->increase_solvent Yes end_node Solution is Clear start->end_node No warm_sonicate Gently Warm or Sonicate Solution increase_solvent->warm_sonicate increase_solvent->end_node dilute_stock Use a More Dilute Stock Solution warm_sonicate->dilute_stock warm_sonicate->end_node dilute_stock->end_node

Caption: Troubleshooting guide for Tildipirosin solution precipitation.

References

Optimization

Technical Support Center: Enhancing Tildipirosin Penetration into Bronchial Fluid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the penetration of tild...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the penetration of tildipirosin into bronchial fluid.

Frequently Asked Questions (FAQs)

Q1: What is the baseline penetration of tildipirosin into bronchial fluid following standard administration?

A1: Following a single subcutaneous injection of 4 mg/kg body weight in cattle, tildipirosin demonstrates excellent natural penetration into the bronchial fluid. Concentrations in the bronchial fluid can be significantly higher than in plasma. For example, at 120 hours post-administration, tildipirosin concentrations in the bronchial fluid of cattle can be over 30 times higher than in plasma.[1] In swine, this ratio can be even more pronounced.[1]

Q2: What are the potential strategies to further enhance tildipirosin concentration in the bronchial fluid?

A2: While tildipirosin already exhibits high accumulation in bronchial fluid, several advanced strategies, largely adapted from research on other macrolides and antibiotics, could potentially enhance its penetration and residence time. These include:

  • Advanced Formulation Strategies: Encapsulating tildipirosin in nanoparticle-based drug delivery systems, such as liposomes or polymeric nanoparticles, could improve its pharmacokinetic profile and allow for sustained release in the lungs.[2][3][4][5]

  • Alternative Delivery Routes: Direct administration to the respiratory tract via inhalation (nebulization or dry powder inhalers) can bypass systemic circulation and deliver a high concentration of the drug directly to the site of action.[1][6][7][8][9]

  • Co-administration with Efflux Pump Inhibitors (EPIs): The activity of bacterial efflux pumps can reduce the intracellular concentration of antibiotics. Co-administration of tildipirosin with an EPI could potentially increase its concentration and efficacy within the bronchial fluid and lung cells.[10][11][12][13]

Q3: Are there established protocols for creating nanoparticle formulations of tildipirosin?

A3: Currently, there are no commercially available or widely published protocols specifically for tildipirosin nanoparticle formulations. However, established methods for encapsulating other macrolide antibiotics in liposomes and polymeric nanoparticles can be adapted for tildipirosin. These methods often involve techniques like lipid film hydration, sonication, or nanoprecipitation. Researchers should conduct formulation development and characterization studies to optimize a tildipirosin-specific nanoparticle system.

Q4: What are the challenges associated with the inhalation delivery of tildipirosin?

A4: The primary challenges for developing an inhaled tildipirosin formulation include ensuring the stability of the drug during aerosolization, achieving an appropriate particle size for deep lung deposition (typically 1-5 µm), and overcoming the bitter taste of macrolides, which can affect patient compliance.[6] Formulation excipients and device selection are critical factors to address these challenges.

Q5: How does inflammation in the lungs affect tildipirosin penetration?

A5: Pulmonary inflammation and injury can enhance the penetration of some antimicrobial drugs into lung tissue.[14] While specific data for tildipirosin is limited, it is plausible that the increased vascular permeability and cellular infiltration associated with respiratory infections could lead to higher concentrations of tildipirosin in the bronchial fluid of affected animals compared to healthy ones. Macrolides are also known to accumulate in inflammatory cells like neutrophils and macrophages, which could contribute to higher drug levels at the site of infection.[15][16][17]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected tildipirosin concentrations in bronchial fluid samples.

Possible Cause Troubleshooting Step
Sample Collection Technique Ensure a standardized and validated method for bronchial fluid collection, such as bronchoalveolar lavage (BAL).[18] The volume of instilled and recovered fluid can significantly impact the final concentration measurement.
Sample Processing and Storage Process samples promptly to prevent drug degradation. Store samples at the appropriate temperature (e.g., -80°C) until analysis. Validate the stability of tildipirosin in your matrix under your storage conditions.
Analytical Method Sensitivity Verify that your analytical method (e.g., HPLC-MS/MS) has sufficient sensitivity and has been validated for the bronchial fluid matrix. Matrix effects can interfere with accurate quantification.
Animal-to-Animal Variability Account for physiological differences between individual animals. Increase the sample size to obtain a more robust mean concentration.

Issue 2: Difficulty in formulating tildipirosin-loaded nanoparticles with desired characteristics.

Possible Cause Troubleshooting Step
Poor Encapsulation Efficiency Optimize the drug-to-lipid/polymer ratio. Experiment with different formulation methods (e.g., thin-film hydration, extrusion, sonication). Adjust the pH of the hydration buffer to improve the solubility and partitioning of tildipirosin.
Unstable Nanoparticle Formulation Incorporate stabilizing agents such as cholesterol in liposomes or use polymers with appropriate surface charges. Lyophilize the nanoparticle suspension with a cryoprotectant for long-term storage.
Inappropriate Particle Size Adjust the processing parameters, such as homogenization speed, sonication time, or extrusion pore size, to control the particle size.[4]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Tildipirosin in Bovine Bronchial Fluid and Plasma (Single Subcutaneous Injection of 4 mg/kg)

Time PointMean Bronchial Fluid Concentration (µg/g)Mean Plasma Concentration (µg/mL)Bronchial Fluid to Plasma Ratio
4 hours1.5~0.6~2.5
10 hours3.0~0.5~6
1 day~3.5~0.4~8.75
3 days~3.5~0.2~17.5
21 days1.0<0.1>10

Data compiled from multiple sources which may have slight variations in reported values.

Experimental Protocols

Protocol 1: Preparation of Tildipirosin-Loaded Liposomes by Thin-Film Hydration

  • Materials: Tildipirosin, phospholipids (e.g., DSPC), cholesterol, chloroform, methanol, phosphate-buffered saline (PBS).

  • Procedure:

    • Dissolve tildipirosin, phospholipids, and cholesterol in a chloroform:methanol mixture in a round-bottom flask.

    • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.

    • To reduce the size of the multilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

    • Remove unencapsulated tildipirosin by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Protocol 2: In Vivo Evaluation of Inhaled Tildipirosin Formulation in a Rodent Model

  • Materials: Tildipirosin aerosol formulation, rodent ventilator, microsprayer aerosolizer, anesthesia.

  • Procedure:

    • Anesthetize the animal (e.g., rat) and place it on a rodent ventilator.

    • Administer the tildipirosin aerosol formulation directly into the lungs using a microsprayer aerosolizer.[7]

    • At predetermined time points, euthanize the animals and collect blood and bronchoalveolar lavage fluid (BALF).

    • Separate the BALF into supernatant (bronchial fluid) and cell pellet (alveolar macrophages).

    • Analyze the concentration of tildipirosin in plasma, bronchial fluid, and alveolar macrophages using a validated analytical method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each compartment.

Visualizations

Experimental_Workflow_for_Inhaled_Tildipirosin cluster_formulation Formulation & Characterization cluster_animal_study In Vivo Animal Study cluster_analysis Analysis & Outcome Formulation Prepare Tildipirosin Aerosol Formulation Characterization Characterize Particle Size, Drug Loading, and Stability Formulation->Characterization Animal_Prep Anesthetize and Prepare Rodent Model Characterization->Animal_Prep Aerosol_Delivery Administer Aerosolized Tildipirosin via Inhalation Animal_Prep->Aerosol_Delivery Sample_Collection Collect Blood and Bronchoalveolar Lavage Fluid Aerosol_Delivery->Sample_Collection Sample_Processing Process Samples to Isolate Plasma and Bronchial Fluid Sample_Collection->Sample_Processing LC_MS_Analysis Quantify Tildipirosin Concentration (LC-MS/MS) Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, AUC) LC_MS_Analysis->PK_Analysis

Caption: Workflow for developing and evaluating an inhaled tildipirosin formulation.

Signaling_Pathway_Efflux_Pump_Inhibition Tildipirosin Tildipirosin Bacterial_Cell Bacterial Cell Tildipirosin->Bacterial_Cell Enters Cell Ribosome Bacterial Ribosome (Target Site) Tildipirosin->Ribosome Binds to EPI Efflux Pump Inhibitor (EPI) Efflux_Pump Efflux Pump EPI->Efflux_Pump Blocks Efflux_Pump->Tildipirosin Efflux Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition

Caption: Mechanism of enhancing intracellular tildipirosin concentration via efflux pump inhibition.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Tildipirosin and Other Macrolides for the Management of Swine Respiratory Disease

Guide for Researchers and Drug Development Professionals This guide provides an objective comparison of tildipirosin, a 16-membered semi-synthetic macrolide, against other key macrolides used in veterinary medicine for t...

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of tildipirosin, a 16-membered semi-synthetic macrolide, against other key macrolides used in veterinary medicine for the treatment of swine respiratory disease (SRD). The analysis focuses on in vitro potency, pharmacokinetic profiles, and clinical efficacy, supported by experimental data to inform research and development in swine health.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tildipirosin, like other macrolide antibiotics, functions by inhibiting essential protein biosynthesis in susceptible bacteria.[1][2][3] Its primary target is the 50S subunit of the bacterial ribosome, where it selectively binds to the 23S ribosomal RNA.[4][5][6] This binding action blocks the exit tunnel for the growing polypeptide chain, effectively halting protein elongation and, consequently, bacterial growth and replication.[1][2] While generally considered bacteriostatic, tildipirosin can exhibit bactericidal activity against certain pathogens, such as Actinobacillus pleuropneumoniae and Glaesserella parasuis.[1][2]

cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit PeptideChain Growing Peptide Chain 50S->PeptideChain Blocks exit tunnel Macrolide Tildipirosin & Other Macrolides Macrolide->50S Binds to 23S rRNA within the 50S subunit Inhibition Inhibition of Protein Synthesis PeptideChain->Inhibition

Fig. 1: Macrolide Mechanism of Action

In Vitro Potency Against Key Swine Pathogens

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for tildipirosin and other macrolides against major SRD pathogens. Tildipirosin demonstrates potent activity, particularly against A. pleuropneumoniae and P. multocida.

Table 1: Comparative In Vitro Potency (MIC in µg/mL) of Macrolides Against Swine Respiratory Pathogens

PathogenAntibioticMIC50MIC90Reference(s)
Actinobacillus pleuropneumoniae Tildipirosin0.254[4]
Tulathromycin≤0.51[7]
Tilmicosin8≥32[7]
Pasteurella multocida Tildipirosin1>64[4]
Tulathromycin0.250.5[7]
Tilmicosin28[7]
Bordetella bronchiseptica TildipirosinData not availableData not available
Tulathromycin100% SusceptibilityData not available[8]
Glaesserella parasuis Tildipirosin≤4 (90% of isolates)Data not available[5]

Note: MIC values can be influenced by testing conditions such as media pH and CO2 levels, which may lead to variations across different studies.[9]

Pharmacokinetic Properties in Swine

An effective antibiotic for respiratory disease must achieve and maintain therapeutic concentrations in the target tissues—the lungs and bronchial fluid. Macrolides are known for their extensive distribution into tissues.[1][2] Tildipirosin is rapidly absorbed and demonstrates significant accumulation in the lungs, with concentrations far exceeding those in plasma.[9][10]

Table 2: Pharmacokinetic Parameters of Tildipirosin and Comparator Macrolides in Swine

ParameterTildipirosin (4 mg/kg IM)Tulathromycin (2.5 mg/kg IM)Gamithromycin (6 mg/kg IM)
Plasma Cmax (µg/mL) 0.9Not specified0.96
Plasma Tmax (min) 23Not specified5-15
Plasma Half-life (T1/2) ~4 daysNot specified~94 hours
Lung Peak Conc. (µg/g) 4.3 (at Day 1)Not specifiedNot specified
Lung Half-life (T1/2) ~7 daysNot specifiedNot specified
Reference(s) [1][9][11][12]

IM: Intramuscular; Cmax: Maximum concentration; Tmax: Time to maximum concentration.

Tildipirosin's high concentration and long half-life in lung tissue suggest a prolonged period of therapeutic activity from a single injection.[9][13]

Comparative Efficacy Studies

While in vitro data and pharmacokinetic profiles are informative, clinical efficacy trials provide the ultimate assessment of a drug's performance.

A study comparing tildipirosin and tulathromycin in an experimental Mycoplasma hyopneumoniae infection model in pigs found that tulathromycin was significantly more effective at reducing pneumonic lung lesions.[14] The mean percentage of lung lesions was 5.24% for the tulathromycin-treated group compared to 10.02% for the tildipirosin-treated group.[14]

In a multi-center field study evaluating treatments for naturally occurring SRD associated with a range of pathogens (A. pleuropneumoniae, P. multocida, B. bronchiseptica, G. parasuis), the efficacy of gamithromycin was compared to tildipirosin.[11][12] The study concluded that there was no significant difference in the overall treatment success rates between the two macrolides, indicating comparable clinical performance under field conditions.

Experimental Protocols

The MIC values presented in this guide are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_inc Inoculation & Incubation cluster_analysis Analysis A1 Isolate and culture swine respiratory pathogens (e.g., A. pleuropneumoniae) A2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) A3 Perform serial two-fold dilutions of macrolides in microtiter plates (e.g., Tildipirosin, Tulathromycin) B1 Inoculate microtiter plate wells with the standardized bacterial suspension A3->B1 B2 Incubate plates at 37°C for 18-24 hours (with 5% CO2 for fastidious bacteria) C1 Visually inspect plates for bacterial growth (turbidity) B2->C1 C2 Determine MIC: Lowest antibiotic concentration with no visible growth D Comparative Potency Data C2->D Record MIC50/MIC90 values

Fig. 2: Workflow for MIC Determination
  • Bacterial Isolation : Clinical isolates of pathogens like A. pleuropneumoniae and P. multocida are obtained from swine with respiratory disease.[4][8]

  • Inoculum Preparation : A standardized suspension of the bacteria is prepared to a specific density (e.g., 0.5 McFarland standard).

  • Drug Dilution : The antibiotics are serially diluted in a liquid growth medium in 96-well microtiter plates.[15]

  • Inoculation and Incubation : Each well is inoculated with the bacterial suspension. The plates are incubated for 18-24 hours at approximately 37°C. Fastidious organisms like A. pleuropneumoniae may require a CO2-enriched atmosphere.[8][9]

  • MIC Reading : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[15][16]

In vivo studies are essential for evaluating a drug's performance in a biological system. The following outlines a general workflow for a combined pharmacokinetic and efficacy trial in swine.

A Animal Selection (Healthy, serologically negative piglets) B Acclimation Period A->B C Experimental Challenge (Inoculation with pathogen, e.g., M. hyopneumoniae) B->C D Disease Confirmation & Randomization into Treatment Groups C->D E Single IM Administration - Tildipirosin (4 mg/kg) - Comparator Macrolide - Saline (Control) D->E F Pharmacokinetic Sampling (Blood, lung tissue, bronchial fluid at timed intervals) E->F G Clinical Observation (Daily scoring of cough, respiration, attitude) E->G J Data Analysis (PK parameters, statistical comparison of efficacy) F->J H Endpoint Assessment (e.g., Day 28) G->H I Necropsy & Lung Lesion Scoring H->I I->J K Results & Conclusion J->K

Fig. 3: Workflow for In Vivo Swine Study
  • Animal Selection and Acclimation : Healthy, pathogen-free pigs of a specific age and weight are selected and allowed to acclimate to the study environment.[14]

  • Experimental Challenge : Animals are inoculated with a specific pathogen to induce respiratory disease. For example, in the M. hyopneumoniae model, pigs are administered a lung homogenate containing the organism.[14]

  • Treatment Administration : Once clinical signs of disease are evident, pigs are randomly assigned to treatment groups and administered a single intramuscular dose of tildipirosin, a comparator macrolide, or a saline control.[1][14]

  • Pharmacokinetic Analysis : Blood, and in terminal studies, lung tissue and bronchial fluid samples are collected at predetermined time points post-administration to measure drug concentrations.[9]

  • Efficacy Assessment : Animals are monitored daily for clinical signs. At the end of the study period (e.g., 28 days), animals are euthanized, and a post-mortem examination is conducted to score the percentage of lung tissue with pneumonic lesions.[14]

  • Data Analysis : Pharmacokinetic parameters are calculated. Efficacy endpoints (e.g., lung lesion scores, clinical cure rates) are statistically compared between treatment groups.[14]

Conclusion

Tildipirosin is a potent macrolide antibiotic with a pharmacokinetic profile well-suited for treating swine respiratory disease, characterized by rapid absorption and high, sustained concentrations in lung tissue.[9] Its in vitro activity is strong against key pathogens like A. pleuropneumoniae.[4] While comparative efficacy studies show variable results depending on the specific pathogen and study design, tildipirosin's performance in field settings for controlling SRD is comparable to other modern macrolides like gamithromycin.[11][12] The choice between tildipirosin and other macrolides may depend on the specific pathogens prevalent in a herd, local susceptibility patterns, and other pharmacological considerations.

References

Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for Tildipirosin Quantification in Plasma

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the qua...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of tildipirosin in plasma against alternative analytical techniques. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers involved in pharmacokinetic and drug metabolism studies of this macrolide antibiotic.

Introduction to Tildipirosin and the Importance of Plasma Quantification

Tildipirosin is a 16-membered semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This knowledge is essential for establishing appropriate dosing regimens and ensuring therapeutic efficacy and safety. While various analytical methods can be employed for this purpose, HPLC-UV offers a balance of sensitivity, cost-effectiveness, and accessibility for many laboratories.

Comparison of Analytical Methods

While HPLC-UV is a robust and widely used technique, other methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also available for the quantification of tildipirosin in biological matrices. The choice of method often depends on the specific requirements of the study, including the need for high sensitivity, sample throughput, and budget constraints.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Sensitivity Generally in the ng/mL to µg/mL range.[2][3]Highly sensitive, often in the pg/mL to ng/mL range.[4]
Specificity Good, but potential for interference from co-eluting compounds.Excellent, highly specific due to mass fragmentation patterns.
Cost Lower instrument and operational costs.[5]Higher instrument and operational costs.
Throughput Moderate.Can be automated for high throughput.
Robustness Generally robust and reliable for routine analysis.Can be more complex to operate and maintain.

Performance Characteristics of a Validated HPLC-UV Method

The following table summarizes the key validation parameters of a typical HPLC-UV method for tildipirosin in plasma, compiled from several studies. These parameters demonstrate the method's suitability for its intended purpose.

Validation ParameterHorse Plasma[2][5]Goat Plasma[6]Ewe Plasma[7]
Linearity Range (µg/mL) 0.1 - 3.00.025 - 2.50.05 - 5.0
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Accuracy (%) < 12% (except for LLOQ < 20%)Not explicitly statedNot explicitly stated
Precision (CV %) < 12% (except for LLOQ < 20%)< 15%< 15%
Limit of Detection (LOD) (µg/mL) 0.0350.010.025
Limit of Quantification (LOQ) (µg/mL) 0.10.0250.05
Recovery (%) 99.5> 85%> 85%

Experimental Protocols

A. Validated HPLC-UV Method for Tildipirosin in Horse Plasma[2][3][6][9]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add an internal standard (e.g., tylosin).

  • Add 3 mL of diethyl ether and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1220 Infinity LC system or equivalent.[1]

  • Column: Zorbax Eclipse XDB-C18 (150 x 3.0 mm, 5 µm).[8]

  • Mobile Phase: A gradient of 0.3% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • UV Detection: 289 nm.[8]

  • Column Temperature: 30°C.

B. Alternative Method: LC-MS/MS for Tildipirosin in Murine Plasma[5]

1. Sample Preparation (Protein Precipitation):

  • To 0.1 mL of plasma, add 0.45 mL of acetonitrile.

  • Vortex and centrifuge at 3,300 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. LC-MS/MS Conditions:

  • LC System: A validated liquid chromatography system.

  • MS System: A validated tandem mass spectrometer.

  • Specific column, mobile phase, and mass transition details would be optimized for the specific instrument and application.

Experimental Workflow and Method Comparison

The following diagrams illustrate the typical workflow for HPLC-UV method validation and a logical comparison of the analytical methods.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_validation Method Validation Plasma_Sample Plasma Sample Spiking Spike with Tildipirosin & Internal Standard Plasma_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (289 nm) Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Recovery Recovery Detection->Recovery Specificity Specificity Detection->Specificity

Caption: Workflow for the validation of an HPLC-UV method for tildipirosin in plasma.

Method_Comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS Tildipirosin_Quantification Quantification of Tildipirosin in Plasma HPLC_UV HPLC-UV Method Tildipirosin_Quantification->HPLC_UV LC_MSMS LC-MS/MS Method Tildipirosin_Quantification->LC_MSMS HPLC_UV_Advantages Advantages: - Cost-effective - Robust - Accessible HPLC_UV->HPLC_UV_Advantages HPLC_UV_Limitations Limitations: - Moderate sensitivity - Potential for interference HPLC_UV->HPLC_UV_Limitations LC_MSMS_Advantages Advantages: - High sensitivity - High specificity LC_MSMS->LC_MSMS_Advantages LC_MSMS_Limitations Limitations: - High cost - Complex instrumentation LC_MSMS->LC_MSMS_Limitations

Caption: Comparison of HPLC-UV and LC-MS/MS for tildipirosin analysis.

Conclusion

The validated HPLC-UV method provides a reliable, cost-effective, and accessible tool for the quantification of tildipirosin in plasma for pharmacokinetic studies. While LC-MS/MS offers higher sensitivity and specificity, the performance of the HPLC-UV method, as demonstrated by its validation parameters, is adequate for many research applications. The choice between these methods should be guided by the specific analytical requirements, available resources, and the desired level of sensitivity for the intended study. This guide provides the necessary data and protocols to assist researchers in making an informed decision and in the successful implementation of a validated analytical method for tildipirosin.

References

Validation

Tildipirosin Cross-Resistance Patterns: A Comparative Guide for Researchers

This guide provides an objective comparison of tildipirosin's cross-resistance patterns with other antibiotics, supported by experimental data. It is intended for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of tildipirosin's cross-resistance patterns with other antibiotics, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of resistance mechanisms and inform strategic research and development.

Quantitative Data Summary

Minimum Inhibitory Concentration (MIC) data provides a quantitative measure of an antibiotic's effectiveness against a specific bacterium. The following tables summarize MIC values for tildipirosin and other macrolides against key veterinary respiratory pathogens. These values are crucial for understanding the potential for cross-resistance, where resistance to one antibiotic confers resistance to another.

Table 1: Comparative MIC Values (µg/mL) of Tildipirosin and Other Macrolides against Pasteurella multocida

AntibioticMIC RangeMIC₅₀MIC₉₀
Tildipirosin0.0625 - 320.52
Tulathromycin0.5 - >642>64
Gamithromycin0.25 - >641>64
Tilmicosin1 - >648>64

Data compiled from multiple studies.[1][2][3][4]

Table 2: Comparative MIC Values (µg/mL) of Tildipirosin and Other Macrolides against Mannheimia haemolytica

AntibioticMIC RangeMIC₅₀MIC₉₀
Tildipirosin≤0.25 - >6414
Tulathromycin≤0.5 - >642>64
Gamithromycin≤0.25 - >641>64
Tilmicosin2 - >648>64

Data compiled from multiple studies.

Table 3: Comparative MIC Values (µg/mL) of Tildipirosin against Actinobacillus pleuropneumoniae

AntibioticMIC RangeMIC₅₀MIC₉₀
Tildipirosin≤0.06 - >640.254

Data from a study on Brazilian clinical strains.[1]

Mechanisms of Cross-Resistance

Cross-resistance between tildipirosin and other macrolides, as well as lincosamides and streptogramin B (MLSB phenotype), is primarily driven by two main mechanisms:

  • Target Site Modification: This is the most common mechanism and involves the methylation of the 23S ribosomal RNA, the binding site for macrolides. This modification is carried out by enzymes encoded by erm genes, such as erm(42). This methylation reduces the binding affinity of the antibiotic to the ribosome, rendering it ineffective.[5][6][7]

  • Active Efflux and Ribosomal Protection: This mechanism involves the active removal of the antibiotic from the bacterial cell by efflux pumps and protection of the ribosome. This is often mediated by genes such as msr(E) (encoding an efflux pump) and mph(E) (encoding a phosphotransferase that inactivates the macrolide).[8][9]

Below is a diagram illustrating these resistance pathways.

G Mechanisms of Macrolide Cross-Resistance cluster_0 Bacterial Cell cluster_1 Target Site Modification cluster_2 Efflux & Inactivation Tildipirosin Tildipirosin / Other Macrolides Ribosome 50S Ribosomal Subunit Tildipirosin->Ribosome Binds to ProteinSynthesis Protein Synthesis Tildipirosin->ProteinSynthesis Inhibits MethylatedRibosome Methylated 50S Ribosomal Subunit Tildipirosin->MethylatedRibosome Binding Blocked EffluxPump Msr(E) Efflux Pump Tildipirosin->EffluxPump Enters Cell InactivatingEnzyme Mph(E) Phosphotransferase Tildipirosin->InactivatingEnzyme Substrate for Ribosome->ProteinSynthesis Enables ErmMethyltransferase Erm(42) Methyltransferase ErmMethyltransferase->Ribosome Methylates 23S rRNA EffluxPump->Tildipirosin Pumps Out InactiveTildipirosin Inactive Tildipirosin InactivatingEnzyme->InactiveTildipirosin Inactivates

Caption: Mechanisms of macrolide cross-resistance in bacteria.

Experimental Protocols

The determination of cross-resistance patterns relies on standardized antimicrobial susceptibility testing. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Protocol for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12][13]

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh, pure culture of the test bacterium on an appropriate agar medium.

  • Inoculum Preparation:

    • Select several morphologically similar colonies from the agar plate and transfer them to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Stock Solutions: Prepare stock solutions of tildipirosin and the comparator antibiotics at a high concentration in a suitable solvent.

  • Microdilution Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilution:

    • Dispense 50 µL of CAMHB into each well of the microtiter plate.

    • Add 50 µL of the highest concentration of the antibiotic to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.

  • Inoculation: Inoculate each well (except for the sterility control well) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only broth (no bacteria or antibiotic).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

The following diagram outlines the experimental workflow for determining cross-resistance.

G Experimental Workflow for Cross-Resistance Determination start Start prep_culture Prepare Pure Bacterial Culture start->prep_culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_antibiotics Prepare Serial Dilutions of Antibiotics in 96-well Plates prep_antibiotics->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Compare MICs for Cross-Resistance read_mic->analyze end End analyze->end

Caption: Workflow for determining antibiotic cross-resistance using the broth microdilution method.

References

Comparative

Head-to-Head Comparison of Tildipirosin and Gamithromycin in Feedlot Cattle for Bovine Respiratory Disease Management

A comprehensive review of recent studies indicates that both Tildipirosin and Gamithromycin are effective macrolide antibiotics for the treatment and control of Bovine Respiratory Disease (BRD) in feedlot cattle. Direct...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of recent studies indicates that both Tildipirosin and Gamithromycin are effective macrolide antibiotics for the treatment and control of Bovine Respiratory Disease (BRD) in feedlot cattle. Direct head-to-head comparisons in clinical and metaphylactic settings reveal largely similar efficacy in terms of health and performance outcomes, with economic factors often influencing the choice between the two.

Performance Data in BRD Treatment and Metaphylaxis

Multiple large-scale studies have been conducted to evaluate the comparative efficacy of Tildipirosin and Gamithromycin for both the treatment of clinical BRD and for metaphylaxis (mass medication on arrival) to control the disease in high-risk cattle. The data consistently show no statistically significant differences in key health and performance indicators.

A randomized trial involving 978 feedlot steers compared the effects of Tildipirosin, Gamithromycin, and Tulathromycin as a first treatment for clinical BRD. The study found no evidence of differences in primary health outcomes such as retreatment rates, removals, or mortality.[1][2][3] Treatment success, defined as steers that were not retreated, removed, or died from BRD, was similar across all groups, ranging from 62.7% to 64.8%.[1][2][3]

For metaphylactic use, a study with 4,574 winter-placed heifer calves in a commercial feedlot found no statistically significant differences in health or feedlot performance between calves treated with Gamithromycin or Tildipirosin from arrival to approximately 30 days before slaughter.[4][5] However, based on the drug prices at the time of the study, metaphylactic treatment with Gamithromycin showed a net economic advantage of $4.13 CAN per head.[4][5]

The following tables summarize the key quantitative data from these comparative studies.

Table 1: Comparison of Health Outcomes for Clinical BRD Treatment

OutcomeTildipirosinGamithromycinP-valueStudy
Treatment Success Rate62.7% - 64.8% (range)62.7% - 64.8% (range)0.87Horton et al. (2024)[1][2][3]
BRD Case FatalityNo significant differenceNo significant difference0.98Horton et al. (2024)[2]
Total MortalityNo significant differenceNo significant difference0.96Horton et al. (2024)[2]
Removal from Trial (BRD)No significant differenceNo significant difference0.37Horton et al. (2024)[2]
Removal from Trial (All)No significant differenceNo significant difference0.30Horton et al. (2024)[2]

Table 2: Comparison of Health and Performance Outcomes for BRD Metaphylaxis

OutcomeTildipirosinGamithromycinP-valueStudy
Morbidity RateNo significant differenceNo significant difference> 0.05Van Donkersgoed et al. (2017)[4][5]
Mortality RateNo significant differenceNo significant difference> 0.05Van Donkersgoed et al. (2017)[4][5]
Average Daily Gain (lb/day)3.103.080.48Van Donkersgoed et al. (2017)[5]
Dry Matter Intake (lb)21.621.50.11Van Donkersgoed et al. (2017)[5]
Dry Matter Conversion6.976.990.84Van Donkersgoed et al. (2017)[5]

Experimental Protocols

The methodologies employed in the key comparative studies provide a framework for understanding the basis of the performance data.

Clinical BRD Treatment Study Protocol (Horton et al., 2024)
  • Study Design: A randomized complete block design was used, enrolling 978 crossbred beef steers from two commercial feedlots.[1][2]

  • Inclusion Criteria: Steers exhibiting clinical symptoms of BRD that had not been previously treated with an antimicrobial for any reason, including metaphylaxis, were eligible for enrollment.[1][2]

  • Treatments: At the time of the first BRD diagnosis, steers were randomly assigned to receive either Tildipirosin, Gamithromycin, or Tulathromycin at the label dose.

  • Data Collection: Primary health outcomes, including retreatment, removal from the study, and mortality, were recorded. Secondary outcomes such as days-on-feed, rectal temperature, and body weight at the time of these events were also documented.[1][2]

  • Statistical Analysis: Linear and generalized linear mixed models were used for statistical analyses, with a significance threshold of α = 0.05.[1][2]

BRD Metaphylaxis Study Protocol (Van Donkersgoed et al., 2017)
  • Study Design: A randomized complete-block design trial was conducted in a commercial finishing feedlot with 4,574 winter-placed heifer calves.[4][5]

  • Animal Population: Heifer calves with an initial body weight of approximately 305.5 kg were included.[4][5]

  • Treatments: Calves received a metaphylactic treatment of either Gamithromycin or Tildipirosin upon arrival at the feedlot.

  • Data Collection: Health and feedlot performance data were collected from arrival until the terminal weight sort, which occurred approximately 30 days before slaughter.[4][5]

  • Economic Analysis: The net economic advantage was calculated based on the differences in drug prices at the time of the study.[4][5]

Visualizing Experimental Design and Mechanism of Action

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow_BRD_Treatment cluster_enrollment Enrollment cluster_randomization Randomization & Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis FeedlotCattle Feedlot Cattle Population BRD_Symptoms Clinical BRD Symptoms Observed FeedlotCattle->BRD_Symptoms InclusionCriteria Inclusion Criteria Met (No Prior Antimicrobial Treatment) BRD_Symptoms->InclusionCriteria Randomization Random Assignment InclusionCriteria->Randomization Tildipirosin_Group Tildipirosin Treatment Group Randomization->Tildipirosin_Group Gamithromycin_Group Gamithromycin Treatment Group Randomization->Gamithromycin_Group HealthOutcomes Health Outcomes Monitored (Retreatment, Removal, Mortality) Tildipirosin_Group->HealthOutcomes PerformanceOutcomes Performance Data Collected (Weight, Temperature) Tildipirosin_Group->PerformanceOutcomes Gamithromycin_Group->HealthOutcomes Gamithromycin_Group->PerformanceOutcomes StatisticalAnalysis Statistical Analysis (Linear/Generalized Linear Mixed Models) HealthOutcomes->StatisticalAnalysis PerformanceOutcomes->StatisticalAnalysis EfficacyComparison Comparison of Efficacy StatisticalAnalysis->EfficacyComparison Macrolide_Mechanism_of_Action cluster_bacterium Bacterial Cell Macrolide Tildipirosin / Gamithromycin Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Inhibition Ribosome->Inhibition BacterialGrowth Bacterial Growth & Proliferation ProteinSynthesis->BacterialGrowth Inhibition->ProteinSynthesis

References

Validation

A Comparative Pharmacodynamic Analysis of Tildipirosin and Tilmicosin in Veterinary Medicine

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamic and pharmacokinetic properties of two key macrolide antibiotics, Tildipirosin and Tilmic...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamic and pharmacokinetic properties of two key macrolide antibiotics, Tildipirosin and Tilmicosin, used in the treatment of bovine respiratory disease (BRD). The information is supported by experimental data to aid in informed decision-making for research and development.

Tildipirosin and Tilmicosin are both semi-synthetic macrolide antibiotics derived from tylosin and are crucial in managing BRD, a significant economic concern in the cattle industry.[1] While both drugs share a similar mechanism of action, their distinct structural differences lead to variations in their pharmacokinetic and pharmacodynamic profiles, influencing their clinical efficacy.

Mechanism of Action

Both Tildipirosin and Tilmicosin are 16-membered macrolides that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This binding action blocks the exit tunnel for newly synthesized peptides, leading to the dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein production.[3] Tildipirosin is distinguished by the presence of two piperidine rings, which results in different interactions with the ribosomal tunnel compared to Tilmicosin.[1][4] This structural variance is believed to contribute to differences in their activity and spectrum.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_transferase_center Peptidyl Transferase Center 30S_subunit 30S Subunit Exit_tunnel Nascent Peptide Exit Tunnel Peptidyl_transferase_center->Exit_tunnel Inhibition Inhibition Exit_tunnel->Inhibition Macrolide Tildipirosin / Tilmicosin Macrolide->Exit_tunnel Binds to 50S subunit within the exit tunnel mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->Peptidyl_transferase_center Delivers Amino Acid Protein Bacterial Protein Synthesis Inhibition->Protein Blocks Elongation

Diagram 1: Mechanism of Action of Tildipirosin and Tilmicosin

Comparative Pharmacokinetics in Cattle

The pharmacokinetic profiles of Tildipirosin and Tilmicosin reveal significant differences in their absorption, distribution, and elimination, which are critical for their dosing regimens and clinical effectiveness. Tildipirosin generally exhibits a more rapid absorption and a significantly longer terminal half-life compared to Tilmicosin.

Pharmacokinetic ParameterTildipirosin (4 mg/kg SC)Tilmicosin (10 mg/kg SC)
Maximum Plasma Concentration (Cmax) ~0.7 µg/mL~0.87 - 1.36 µg/mL[5][6]
Time to Cmax (Tmax) ~23 minutes~0.5 - 7.21 hours[6][7]
Terminal Half-life (T½) ~9 days~24.6 - 33.74 hours[6]
Absolute Bioavailability ~78.9%~22%[8]
Volume of Distribution (Vd) ~49.4 L/kg~1.72 - 25.0 L/kg[6][7]

Note: Values are approximate and can vary based on the specific study, animal health status, and analytical methods used.

In Vitro Antimicrobial Activity

The in vitro efficacy of Tildipirosin and Tilmicosin is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against key BRD pathogens. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are presented below.

PathogenAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mannheimia haemolytica Tildipirosin24
Tilmicosin≥32 (some studies show lower values)≥32 (some studies show lower values)
Pasteurella multocida Tildipirosin11[9]
Tilmicosin16≥32
Histophilus somni Tildipirosin24[10]
Tilmicosin(Data not consistently available)(Data not consistently available)

Note: MIC values can vary significantly based on geographical location, time of isolate collection, and specific laboratory testing methodologies.[11][12][13]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated methodologies.

Pharmacokinetic Studies: Pharmacokinetic parameters are typically determined in healthy or disease-model cattle. A single dose of the antibiotic is administered, commonly via subcutaneous injection.[5][6] Blood samples are collected at predetermined time points, and the plasma is separated for drug concentration analysis, usually by High-Performance Liquid Chromatography (HPLC).[14] The resulting concentration-time data are then analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, T½, and bioavailability.[5]

cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis Phase Animal_Selection Healthy Cattle Selection (n=...) Drug_Admin Single Subcutaneous Injection (Tildipirosin or Tilmicosin) Animal_Selection->Drug_Admin Blood_Sampling Serial Blood Sampling (pre-dose and multiple post-dose time points) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation HPLC_Analysis Drug Concentration Analysis (HPLC) Plasma_Separation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) HPLC_Analysis->PK_Modeling Parameter_Determination Determination of PK Parameters (Cmax, Tmax, T½, AUC, etc.) PK_Modeling->Parameter_Determination

Diagram 2: Experimental Workflow for a Pharmacokinetic Study

Minimum Inhibitory Concentration (MIC) Determination: MIC values are determined using broth microdilution or agar dilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15] Bacterial isolates are cultured from clinical cases of BRD.[16] A standardized inoculum of each bacterial isolate is exposed to serial twofold dilutions of the antibiotic in a microtiter plate. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria after a specified incubation period.

Comparative Summary

The following diagram provides a logical comparison of the key attributes of Tildipirosin and Tilmicosin.

cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics (In Vitro Activity) cluster_clinical Clinical Considerations Tildipirosin Tildipirosin PK_Tildipirosin Rapid Absorption Long Half-life (~9 days) High Bioavailability (~79%) Tildipirosin->PK_Tildipirosin PD_Tildipirosin Generally lower MICs against P. multocida and H. somni Tildipirosin->PD_Tildipirosin Clinical_Tildipirosin Single, low-volume dose Long duration of action Tildipirosin->Clinical_Tildipirosin Tilmicosin Tilmicosin PK_Tilmicosin Variable Absorption Shorter Half-life (~24-34 h) Lower Bioavailability (~22%) Tilmicosin->PK_Tilmicosin PD_Tilmicosin Higher MICs reported for some strains of M. haemolytica and P. multocida Tilmicosin->PD_Tilmicosin Clinical_Tilmicosin Single dose Established use in BRD treatment Tilmicosin->Clinical_Tilmicosin

Diagram 3: Logical Comparison of Tildipirosin and Tilmicosin

Conclusion

Tildipirosin and Tilmicosin are both effective macrolides for the management of BRD. Tildipirosin is characterized by its rapid absorption, high bioavailability, and extended half-life, which may offer advantages in certain clinical scenarios. Tilmicosin has a longer history of use and remains a valuable therapeutic agent. The choice between these two antibiotics should be guided by a comprehensive evaluation of their pharmacokinetic and pharmacodynamic profiles, consideration of the specific pathogens involved, and local antimicrobial susceptibility patterns. Further research, including clinical trials directly comparing the efficacy of these two drugs in various field conditions, is warranted to continue optimizing treatment strategies for bovine respiratory disease.

References

Comparative

A Comparative Analysis of Tildipirosin, Tulathromycin, and Gamithromycin in the Management of Bovine Respiratory Disease

This guide provides a detailed comparison of three commercially available macrolide antibiotics—Tildipirosin, Tulathromycin, and Gamithromycin—for the treatment of bovine respiratory disease (BRD). The following sections...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of three commercially available macrolide antibiotics—Tildipirosin, Tulathromycin, and Gamithromycin—for the treatment of bovine respiratory disease (BRD). The following sections present data from randomized controlled trials, outline experimental protocols, and visualize the therapeutic mechanisms and experimental workflows.

Quantitative Data Summary

The efficacy of Tildipirosin, Tulathromycin, and Gamithromycin has been evaluated in several randomized clinical trials. A 2024 study by Horton et al. directly compared the three macrolides and found no statistically significant differences in primary health outcomes for the first-time treatment of clinical BRD in feedlot steers.[1][2][3] The treatment success rates, defined as steers that were not retreated, removed, or did not die from BRD, were similar across all three groups, ranging from 62.7% to 64.8%.[1][2][3]

Similarly, a 2018 study comparing Tildipirosin and Tulathromycin for initial BRD treatment found no significant differences in most health outcomes.[4] However, some studies have reported varying efficacy. For instance, a trial focused on experimentally induced Mycoplasma bovis infection suggested that Tulathromycin resulted in lower lung lesion scores and mortality compared to Tildipirosin.

The following tables summarize the key quantitative outcomes from comparative studies.

Table 1: Comparison of Tildipirosin, Tulathromycin, and Gamithromycin in Feedlot Steers with BRD[1]

OutcomeTildipirosinTulathromycinGamithromycinP-value
Treatment Success Rate 64.8%62.7%63.5%0.87
First BRD Retreatment 20.2%22.4%21.2%0.81
BRD Case Fatality 3.7%4.0%3.7%0.98
Overall Mortality 4.9%5.5%4.6%0.96

Table 2: Comparison of Tildipirosin and Tulathromycin in Commercial Feedlot Heifers with BRD[5]

OutcomeTildipirosinTulathromycinP-value
First Treatment Success 59.26%67.17%0.05
BRD Mortality 10.25%4.95%0.02
Overall Mortality 11.56%5.94%0.02

Table 3: Comparison of Gamithromycin and Tulathromycin for BRD Control in Feedlot Calves

OutcomeGamithromycinTulathromycin
BRD Morbidity Rate 31.0%22.9%
BRD Retreatment Rate 17.7%9.0%

Note: Data for Table 3 is derived from studies where direct statistical comparison (P-value) was not uniformly presented in the snippets.[3]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for understanding the conditions under which these drugs were tested.

Study Design from Horton et al. (2024): A Randomized Trial Comparing Three Macrolides[1][2][3]

  • Objective: To compare the effects of Tildipirosin, Tulathromycin, and Gamithromycin as a first-time treatment for BRD on health outcomes in feedlot steers.

  • Animals: 978 crossbred beef steers with an average body weight of 297 kg (655 lbs) were enrolled across two commercial feedlots.

  • Inclusion Criteria: Steers exhibiting clinical signs of BRD from natural exposure and had not been previously treated with an antimicrobial for any reason.

  • Randomization: A randomized complete block design was used to allocate treatments.

  • Treatments:

    • Tildipirosin (Zuprevo®): Administered subcutaneously at a dose of 1.0 mL/45.4 kg (100 lb) body weight.

    • Tulathromycin (Draxxin®): Administered subcutaneously at a dose of 1.1 mL/45.4 kg (100 lb) body weight.

    • Gamithromycin (Zactran®): Administered subcutaneously at a dose of 1.8 mL/45.4 kg (100 lb) body weight.

  • Outcome Measures: Primary outcomes included retreatment, removal from the study, and mortality. Secondary outcomes were days-on-feed, rectal temperature, and weight at the time of these events.

  • Statistical Analysis: Linear and generalized linear mixed models were used with a significance threshold of α = 0.05.

Mechanism of Action and Experimental Workflow Visualization

The following diagrams illustrate the common mechanism of action for these macrolide antibiotics and a typical experimental workflow for a randomized controlled trial in BRD research.

Macrolide_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Ribosome->Inhibition Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Leads to Macrolide Tildipirosin Tulathromycin Gamithromycin Macrolide->Ribosome

Caption: Mechanism of action for macrolide antibiotics.

BRD_Trial_Workflow Start Animal Selection (High-Risk Cattle) Enrollment Enrollment & Baseline Data Collection (Weight, Temp) Start->Enrollment Randomization Randomization Enrollment->Randomization Group_A Treatment Group A (Tildipirosin) Randomization->Group_A Group_B Treatment Group B (Tulathromycin) Randomization->Group_B Group_C Treatment Group C (Gamithromycin) Randomization->Group_C Monitoring Clinical Monitoring (Daily Observations) Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Outcome Outcome Assessment (Morbidity, Mortality, Retreatment Rate) Monitoring->Outcome Analysis Statistical Analysis Outcome->Analysis

Caption: Experimental workflow of a randomized controlled trial.

References

Validation

Assessing the Non-Inferiority of Tildipirosin to Other Veterinary Antibiotics: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of tildipirosin with other key veterinary antibiotics, supported by experimental data. The fo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of tildipirosin with other key veterinary antibiotics, supported by experimental data. The following sections detail the mechanism of action, comparative efficacy in treating respiratory diseases in cattle and swine, and the experimental protocols utilized in these assessments.

Mechanism of Action: Macrolide Antibiotics

Tildipirosin is a semi-synthetic macrolide antibiotic.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[1][2][3] This bacteriostatic or bactericidal action, depending on the pathogen, is crucial for combating respiratory tract infections in livestock.[2][3]

cluster_bacterium Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Protein Protein Synthesis (Elongation) Ribosome_50S->Protein 3. Translation Inhibition Inhibition Ribosome_50S->Inhibition Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Ribosome_50S 2. Assembly mRNA mRNA mRNA->Ribosome_30S 1. Binding tRNA tRNA Tildipirosin Tildipirosin Tildipirosin->Ribosome_50S Binds to 50S subunit Inhibition->Protein

Mechanism of action of Tildipirosin.

Comparative Efficacy of Tildipirosin

The following tables summarize the quantitative data from various studies comparing the efficacy of tildipirosin with other veterinary antibiotics for the treatment of Bovine Respiratory Disease (BRD) and Swine Respiratory Disease (SRD).

Bovine Respiratory Disease (BRD)

Table 1: Tildipirosin vs. Tulathromycin for BRD

Efficacy ParameterTildipirosinTulathromycinStudy Details
Morbidity Rate 8.46% (95/1030)11.43% (128/1029)Randomized clinical trial in Holstein heifers at high risk for BRD.[4]
Treatment Success Rate (Day 14) 76% (229/300)Not Reported (Saline control: 32%)Multi-location field study in calves with naturally occurring BRD.[4]
Treatment Success Rate (Day 14) 79% (305/386)Not Reported (Saline control: 51%)Multi-location field study in calves at high risk for BRD.[4]
BRD-Related Mortality 0%7% (Saline control)Multi-location field study in calves with naturally occurring BRD.[4]
Percentage of Lung with Lesions 12%7%Experimental Mycoplasma bovis infection in calves.[5]
Mortality Rate 8.3% (4/48)0%Experimental Mycoplasma bovis infection in calves.[5]
First Treatment Success No significant differenceNo significant differenceRandomized trial in commercial feedlot steers for first-time BRD treatment.[6][7]
Case Fatality Rate No significant differenceNo significant differenceRandomized trial in commercial feedlot steers for first-time BRD treatment.[6][7]

Table 2: Tildipirosin vs. Cefquinome for BRD

Efficacy ParameterTildipirosinCefquinomeStudy Details
Cure Rate 75.0% (27/36)87.5% (14/16)Study in replacement dairy cattle with undifferentiated BRD.
Swine Respiratory Disease (SRD)

Table 3: Tildipirosin vs. Tulathromycin for Mycoplasma hyopneumoniae Infection

Efficacy ParameterTildipirosinTulathromycinStudy Details
Mean Percentage of Lung with Lesions 10.02%5.24%Experimental M. hyopneumoniae infection challenge model in pigs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison tables.

Study 1: Tildipirosin vs. Tulathromycin for BRD in High-Risk Heifers
  • Objective: To compare the health performance of tildipirosin and tulathromycin for the control of BRD in high-risk calf ranch cattle.

  • Animals: 2,059 Holstein heifers weighing between 165 and 240 lbs.

  • Experimental Design: Randomized clinical trial. Animals were randomly allocated to receive either tildipirosin or tulathromycin upon leaving their hutches and before entering pens.

  • Treatments:

    • Tildipirosin group (n=1,030): Received a single subcutaneous injection of tildipirosin.

    • Tulathromycin group (n=1,029): Received a single subcutaneous injection of tulathromycin.

  • Post-Metaphylactic Interval (PMI): 3 days for both groups.

  • Outcome Measures: Morbidity (number of animals breaking with BRD), respiratory and depression scores, treatment success rates, mortality, and relapse rates. Animals identified as sick with BRD after the PMI were treated with florfenicol and flunixin meglumine.[4]

Study 2: Tildipirosin vs. Cefquinome for Undifferentiated BRD
  • Objective: To compare the efficacy of tildipirosin and cefquinome for the treatment of undifferentiated BRD in replacement dairy cattle.

  • Animals: 52 replacement dairy cattle (calves and heifers) with undifferentiated BRD.

  • Experimental Design: Randomized selection for placement in antibiotic treatment groups.

  • Treatments:

    • Tildipirosin group (n=36): Received a single subcutaneous injection of tildipirosin at 4 mg/kg body weight.

    • Cefquinome group (n=16): Received an intramuscular injection of cefquinome at 1 mg/kg body weight once daily for three days.

  • Outcome Measures: Cure rates, rectal temperatures, respiratory rates, clinical attitude scoring (CAS), and rumen contraction rate, assessed on Day 1, 2, and 3 of the treatment period.

Study 3: Tildipirosin vs. Tulathromycin for Experimental M. hyopneumoniae in Swine
  • Objective: To compare the efficacy of tildipirosin and tulathromycin in treating disease in a Mycoplasma hyopneumoniae experimental infection challenge model.

  • Animals: Seven-week-old pigs serologically negative for M. hyo.

  • Experimental Design: Animals were experimentally infected with M. hyo. Seven days after inoculation, pigs were randomly allocated to treatment groups.

  • Treatments:

    • Tildipirosin group.

    • Tulathromycin group.

    • Saline-treated control group.

  • Outcome Measures: Percentage of pneumonic lung lesions, quantitative PCR for M. hyo from nasal swabs and bronchoalveolar lavage (BAL) fluid, and clinical signs (cough, respiration, and attitude).

Non-Inferiority Clinical Trial Design

A non-inferiority trial aims to demonstrate that a new treatment is not unacceptably worse than an active control treatment that is already in use. This design is particularly relevant when using a placebo control is unethical. The key element of a non-inferiority trial is the pre-defined non-inferiority margin (delta, Δ), which is the maximum clinically acceptable difference between the new treatment and the active control.

cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Data Analysis Define_Population Define Target Animal Population Select_Comparator Select Active Comparator (e.g., Tulathromycin) Define_Population->Select_Comparator Define_Margin Define Non-Inferiority Margin (Δ) Select_Comparator->Define_Margin Endpoints Define Primary Efficacy Endpoints Define_Margin->Endpoints Enrollment Enrollment of Subjects Endpoints->Enrollment Randomization Randomization Enrollment->Randomization Treatment_T Administer Tildipirosin Randomization->Treatment_T Treatment_C Administer Comparator Randomization->Treatment_C Monitoring Monitor for Clinical Outcomes Treatment_T->Monitoring Treatment_C->Monitoring Data_Collection Collect and Verify Data Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (Confidence Interval Approach) Data_Collection->Statistical_Analysis Conclusion Draw Conclusion on Non-Inferiority Statistical_Analysis->Conclusion

Workflow for a non-inferiority clinical trial.

References

Comparative

Tildipirosin vs. Florfenicol: A Comparative Analysis for the Treatment of Bovine Respiratory Disease (BRD)

A deep dive into the efficacy, mechanisms, and experimental backing of two key antibiotics in veterinary medicine. Bovine Respiratory Disease (BRD) remains a significant challenge to the health and economic viability of...

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy, mechanisms, and experimental backing of two key antibiotics in veterinary medicine.

Bovine Respiratory Disease (BRD) remains a significant challenge to the health and economic viability of the cattle industry. The choice of antimicrobial agent is critical for effective treatment and control. This guide provides a comparative analysis of two widely used antibiotics for BRD: Tildipirosin, a 16-membered macrolide, and Florfenicol, a synthetic broad-spectrum antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data and methodologies.

Executive Summary

Tildipirosin and Florfenicol are both effective in treating BRD, but they differ in their spectrum of activity, pharmacokinetic profiles, and approved use combinations. Tildipirosin is a long-acting macrolide antibiotic with both bacteriostatic and, in some cases, bactericidal activity against key BRD pathogens.[1][2] Florfenicol, often combined with a non-steroidal anti-inflammatory drug (NSAID) like flunixin meglumine, provides broad-spectrum bacteriostatic action and helps to mitigate inflammation associated with the disease. The decision to use one over the other may depend on the specific pathogens suspected, the clinical presentation of the disease, and the herd's treatment history.

Mechanism of Action

Both Tildipirosin and Florfenicol target bacterial protein synthesis, a crucial process for bacterial survival and replication. However, they achieve this through different interactions with the bacterial ribosome.

Tildipirosin: As a macrolide, Tildipirosin selectively binds to the 50S ribosomal subunit in bacteria. This binding action inhibits the biosynthesis of essential bacterial proteins. While generally considered bacteriostatic, it can be bactericidal against certain isolates of Mannheimia haemolytica and Pasteurella multocida.[1][2]

Florfenicol: Florfenicol also binds to the 50S ribosomal subunit, where it inhibits the peptidyl transferase enzyme.[3][4] This action effectively halts the elongation of the peptide chain, preventing the synthesis of necessary proteins and leading to the cessation of bacterial growth.[3] Its unique molecular structure, featuring a fluorine atom, makes it less susceptible to enzymatic degradation by bacteria that have developed resistance to similar antibiotics like chloramphenicol.[3]

Mechanism_of_Action cluster_tildipirosin Tildipirosin cluster_florfenicol Florfenicol Tildipirosin Tildipirosin T_Ribosome Bacterial 50S Ribosomal Subunit Tildipirosin->T_Ribosome Binds to T_Protein_Synth Protein Synthesis Inhibition T_Ribosome->T_Protein_Synth Leads to Florfenicol Florfenicol F_Ribosome Bacterial 50S Ribosomal Subunit Florfenicol->F_Ribosome Binds to F_Peptidyl Inhibits Peptidyl Transferase F_Ribosome->F_Peptidyl F_Protein_Synth Protein Synthesis Inhibition F_Peptidyl->F_Protein_Synth

Diagram of the mechanisms of action for Tildipirosin and Florfenicol.

Comparative Efficacy: A Look at the Data

Clinical trials have demonstrated the effectiveness of both Tildipirosin and Florfenicol in treating BRD. The following tables summarize key quantitative data from comparative studies.

Table 1: Clinical Efficacy in Field Trials

ParameterTildipirosinFlorfenicol (+ Flunixin Meglumine)Study Notes
First-Treatment Morbidity Lower in some studiesHigher in some studiesOne study showed heifers treated with a tildipirosin-based protocol had fewer first treatments compared to a tulathromycin/florfenicol-flunixin protocol.[5]
Cure Rate Generally highSignificantly lower than tulathromycin in one study, but effective.A study comparing tulathromycin, florfenicol, and tilmicosin found tulathromycin to have a significantly higher cure rate.[6]
Reduction in Clinical Signs EffectiveEffective, with a notable reduction in rectal temperature.A randomized clinical trial showed both drugs were effective in reducing clinical signs of pneumonia and rectal temperature.
Retreatment Rate ReducedReducedBoth antibiotics were shown to reduce the need for pneumonia and/or otitis retreatment compared to untreated calves.
Mortality Rate Lower in some comparisonsHigher in some comparisonsA study reported 50% greater mortality in a group receiving tildipirosin metaphylaxis followed by florfenicol-flunixin treatment compared to a tulathromycin-based protocol.[5]

Table 2: In Vitro Activity - Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

PathogenTildipirosin MIC Range (µg/mL)Florfenicol MIC Range (µg/mL)
Mannheimia haemolytica≤0.5 - >16≤0.25 - >16
Pasteurella multocida≤0.5 - >16≤0.25 - >16
Histophilus somni≤0.5 - >16≤0.25 - >16

Note: MIC values can vary between studies and geographic locations. The provided ranges are indicative of reported values.

Pharmacokinetic Profiles

The way a drug is absorbed, distributed, metabolized, and excreted is crucial to its efficacy.

Tildipirosin: This macrolide is characterized by rapid absorption and extensive distribution to the lungs, the site of infection. It has a long terminal half-life of approximately 9 days, allowing for a single-dose administration.[2]

Florfenicol: Florfenicol is also rapidly absorbed and distributed throughout the body.[7] When administered intramuscularly, it reaches maximum plasma concentrations relatively quickly.[7]

Table 3: Key Pharmacokinetic Parameters

ParameterTildipirosin (in cattle)Florfenicol (in pigs, intramuscular)
Time to Max Plasma Concentration (Tmax) ~23 minutes (subcutaneous)~1.40 hours[7]
Max Plasma Concentration (Cmax) ~0.7 µg/mL (4 mg/kg)~8.15 µg/mL (30 mg/kg)[7]
Bioavailability High absolute bioavailability (78.9%)[2]Not specified in the provided results.
Terminal Half-life (t1/2) ~9 days[2]Not specified in the provided results.

Experimental Protocols

To ensure the validity and reproducibility of efficacy studies, detailed and standardized experimental protocols are essential. Below is a generalized workflow for a clinical trial evaluating BRD treatments.

BRD_Clinical_Trial_Workflow Start Animal Selection (High-risk calves) Randomization Randomization to Treatment Groups Start->Randomization Treatment_A Group A: Tildipirosin Randomization->Treatment_A Treatment_B Group B: Florfenicol + Flunixin Randomization->Treatment_B Monitoring Daily Clinical Monitoring (Rectal temp, clinical scores) Treatment_A->Monitoring Treatment_B->Monitoring Data_Collection Data Collection (Morbidity, Mortality, Retreatment) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

A generalized workflow for a BRD clinical trial.

A typical randomized clinical trial to compare these antibiotics would involve the following key steps:

  • Animal Selection and Acclimation: A cohort of cattle at high risk for BRD is selected. Upon arrival at the research facility, they are allowed a period of acclimation.

  • Randomization: Animals are randomly assigned to different treatment groups (e.g., Tildipirosin, Florfenicol with flunixin meglumine, and a control group).

  • Treatment Administration: Once an animal meets the case definition for BRD (based on clinical signs and rectal temperature), the assigned treatment is administered according to the manufacturer's instructions.

  • Clinical Monitoring: Treated animals are monitored daily for a set period. Key parameters recorded include rectal temperature, clinical illness scores (e.g., depression, respiratory effort), and any adverse events.

  • Data Collection: Outcomes such as treatment success (cure rate), relapse rate, and mortality are recorded for each group.

  • Bacteriological Sampling: In some studies, nasopharyngeal swabs or lung lavages may be collected before and after treatment to assess the bacteriological cure rate.

  • Statistical Analysis: The collected data is statistically analyzed to determine if there are significant differences in efficacy between the treatment groups.

Conclusion

Both Tildipirosin and Florfenicol are valuable tools in the management of Bovine Respiratory Disease. Tildipirosin offers the convenience of a single, long-acting dose and has demonstrated efficacy against key BRD pathogens. Florfenicol, particularly when combined with an NSAID, provides broad-spectrum activity and the added benefit of reducing inflammation.

The choice between these two antibiotics should be guided by a veterinarian and based on a comprehensive assessment of the clinical situation, including the likely causative pathogens, the severity of the disease, and the history of antimicrobial use on the farm. Further research, including detailed pharmacodynamic studies and clinical trials directly comparing the latest formulations, will continue to refine our understanding of the optimal use of these important veterinary medicines.

References

Safety & Regulatory Compliance

Handling

Safeguarding Researchers: A Comprehensive Guide to Handling Tildipirosin

Essential Safety and Logistical Information for Laboratory Professionals For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential...

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tildipirosin, a macrolide antibiotic. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Tildipirosin may cause an allergic skin reaction, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following established safety protocols.

Exposure Limits and Personal Protective Equipment

The following table summarizes the known occupational exposure limits for Tildipirosin and the recommended personal protective equipment.

ParameterValueSource
Occupational Exposure Limit (OEL)
Time-Weighted Average (TWA)100 µg/m³ (OEB 2)Internal
Surface Limit
Wipe Limit100 µ g/100 cm²Internal
Recommended Personal Protective Equipment (PPE)
Eye/Face Protection Safety glasses with side shields, goggles, or a face shield if there is a potential for direct contact with dusts, mists, or aerosols.[2][3]
Skin Protection Chemical-resistant gloves and a lab coat or work uniform. For larger scale operations, an impervious suit may be necessary.[2][3]
Respiratory Protection Recommended if ventilation is inadequate or if handling dusty conditions, mists, or aerosols. A particulate filter respirator may be appropriate.[2][3]

Procedural Guidance for Handling Tildipirosin

A systematic approach to handling Tildipirosin is essential to minimize exposure and ensure safety. The following workflow outlines the key steps for researchers.

Tildipirosin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Task Assess Task-Specific Risks Review SDS Review Safety Data Sheet (SDS) Assess Task->Review SDS Select PPE Select Appropriate PPE Review SDS->Select PPE Ensure Ventilation Ensure Adequate Ventilation Select PPE->Ensure Ventilation Handle Compound Handle Tildipirosin Ensure Ventilation->Handle Compound Avoid Contact Avoid Skin/Eye Contact and Inhalation Handle Compound->Avoid Contact Decontaminate Decontaminate Work Area Avoid Contact->Decontaminate Dispose Waste Dispose of Waste Properly Decontaminate->Dispose Waste Remove PPE Remove and Dispose/Clean PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Tildipirosin Handling Workflow

Operational and Disposal Plans

Handling Protocol:

  • Risk Assessment: Before handling Tildipirosin, conduct a thorough risk assessment of the planned procedures.

  • Information Review: Always review the Safety Data Sheet (SDS) prior to work.[4]

  • Engineering Controls: Ensure adequate ventilation, such as working in a chemical fume hood, especially when dealing with powders or creating aerosols.[1][5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. This includes, at a minimum, safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[1][2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][2] Tildipirosin may cause skin sensitization.[6]

    • Eye Contact: Flush eyes immediately with clean water.[6]

    • Inhalation: Move to fresh air and seek medical attention.[1][4]

    • Accidental Injection: Seek medical advice immediately and show the package leaflet or label to the physician.[6][7]

Disposal Plan:

The disposal of Tildipirosin and its containers must be carried out in accordance with all applicable federal, state, and local regulations.[3]

  • Waste Collection: Collect all Tildipirosin waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste container through an approved waste disposal plant.[1][2] Incineration is the preferred method of disposal when appropriate.[3]

  • Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[4]

  • Environmental Precautions: Avoid release to the environment.[4]

By adhering to these safety protocols, researchers can confidently and safely handle Tildipirosin, fostering a secure and productive laboratory environment.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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